molecular formula C9H9BrN2 B1504479 7-(Bromomethyl)-1-methyl-1H-indazole CAS No. 1092961-00-6

7-(Bromomethyl)-1-methyl-1H-indazole

Cat. No.: B1504479
CAS No.: 1092961-00-6
M. Wt: 225.08 g/mol
InChI Key: UTVSNUXEWNVRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Bromomethyl)-1-methyl-1H-indazole is a brominated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The indazole scaffold is an aromatic heterocycle consisting of a pyrrole ring fused to a benzene ring, forming a stable, aromatic system with 10 π-electrons . It is considered a privileged structure in drug discovery due to its widespread pharmaceutical and biological properties . The bromomethyl group at the 7-position of the 1-methyl-1H-indazole ring provides a reactive handle for further functionalization, making this compound a valuable intermediate for researchers. It can be used in cross-coupling reactions and nucleophilic substitutions to create more complex molecules for biological evaluation. Indazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-fungal, anti-cancer, anti-inflammatory, and anti-Parkinson's effects . Notable FDA-approved drugs featuring the indazole core include pazopanib (a multikinase inhibitor for cancer), granisetron (an antiemetic), and axitinib (used in cancer chemotherapy) . Researchers utilize this compound and its derivatives in the discovery and development of new therapeutic agents. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7-(bromomethyl)-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVSNUXEWNVRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2CBr)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678461
Record name 7-(Bromomethyl)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092961-00-6
Record name 7-(Bromomethyl)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Indazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-(Bromomethyl)-1-methyl-1H-indazole from 1,7-dimethyl-1H-indazole

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, representing a privileged scaffold in a multitude of pharmacologically active agents.[1][2] These bicyclic nitrogen-containing heterocycles are featured in numerous FDA-approved drugs, including kinase inhibitors for cancer therapy, demonstrating their vast therapeutic potential.[2][3] The functionalization of the indazole core is a critical aspect of drug design, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Among the vast library of functionalized indazoles, this compound stands out as a particularly valuable synthetic intermediate. The bromomethyl group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations such as nucleophilic substitutions and cross-coupling reactions. This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound via the free-radical bromination of its precursor, 1,7-dimethyl-1H-indazole.

Synthetic Strategy: Free-Radical Bromination at the Benzylic Position

The conversion of the 7-methyl group of 1,7-dimethyl-1H-indazole to a 7-bromomethyl group is most effectively achieved through a benzylic bromination reaction. The C-H bonds of the methyl group attached to the indazole's benzene ring are analogous to benzylic C-H bonds, making them susceptible to free-radical halogenation. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, is the gold-standard methodology for this transformation.[4]

Causality Behind Experimental Choices:

  • Reagent Selection (NBS): N-Bromosuccinimide is the preferred reagent over elemental bromine (Br₂) for several reasons. It is a crystalline solid that is easier and safer to handle than volatile, highly corrosive liquid bromine.[4][5] Critically, NBS provides a low, constant concentration of Br₂ in the reaction mixture, which is crucial for the selectivity of the radical substitution over competing electrophilic addition reactions.

  • Radical Initiation: The reaction requires a radical initiator to begin the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.[4][5] These molecules readily decompose upon heating or irradiation to form radicals, which then initiate the bromination cascade.

  • Solvent Choice: The reaction is typically performed in a non-polar, aprotic solvent, with carbon tetrachloride (CCl₄) being the traditional choice.[4] This is because CCl₄ is inert under radical conditions. However, due to its toxicity and environmental impact, alternative solvents like dichloromethane (DCM) or cyclohexane may also be employed.

Reaction Mechanism

The Wohl-Ziegler bromination proceeds via a classic free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

  • Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, generating two radicals and a molecule of nitrogen gas. This radical then abstracts a bromine atom from NBS to form a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the 7-methyl group of 1,7-dimethyl-1H-indazole. This step is highly regioselective, forming a resonance-stabilized benzylic-type radical.

    • This indazole radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. This radical continues the chain by reacting with HBr (a byproduct) to regenerate a bromine radical.

  • Termination: The chain reaction concludes when two radicals combine.

Reaction Mechanism: Free-Radical Bromination

Free_Radical_Bromination Mechanism of Wohl-Ziegler Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical_I 2 R• + N₂ AIBN->Radical_I Δ (Heat) Br_Radical Br• Radical_I->Br_Radical + NBS NBS NBS Start 1,7-dimethyl-1H-indazole Br_Radical->Start Indazole_Radical Indazole Radical Start->Indazole_Radical + Br• Product This compound Indazole_Radical->Product + NBS Succinimide_Radical Succinimide• Indazole_Radical->Succinimide_Radical - Succinimide• Br_Br Br₂ Br_Radical_Term Br• Br_Radical_Term->Br_Br Br_Radical_Term2 Br• Br_Radical_Term2->Br_Br

Caption: Free-radical chain mechanism for the synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. Adherence to these steps is critical for ensuring reaction success, purity of the product, and operational safety.

Materials and Equipment
Reagents & SolventsEquipment
1,7-dimethyl-1H-indazoleRound-bottom flask (appropriate size)
N-Bromosuccinimide (NBS)Reflux condenser with drying tube
Azobisisobutyronitrile (AIBN)Magnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousHeating mantle with temperature control
Deionized WaterBuchner funnel and filter paper
Saturated Sodium Bicarbonate solutionSeparatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
Hexanes (for recrystallization)Beakers and Erlenmeyer flasks
Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is corrosive, an oxidizer, and harmful if swallowed.[6][7][8] It can cause severe skin burns and eye damage.[7] Always handle NBS in a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles/face shield.[6][8][9] Avoid dust formation.[6][8]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM must be conducted in a well-ventilated fume hood.

  • General: This reaction is exothermic and should be monitored carefully.[4] Ensure all glassware is dry to prevent unwanted side reactions.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,7-dimethyl-1H-indazole (1.0 eq). Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 - 0.05 eq) to the flask.

  • Reflux: Attach a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite®). Heat the reaction mixture to reflux (approx. 40°C for DCM) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. The reaction mixture will typically turn a yellow-orange color.[10]

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.[10]

    • Filter the reaction mixture through a Buchner funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HBr) and then with deionized water.[10]

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as hexanes or an ethyl acetate/hexanes mixture, to afford the final product as a crystalline solid.

Experimental Workflow Diagram

G A 1. Setup - Combine 1,7-dimethyl-1H-indazole,  NBS, and AIBN in DCM. B 2. Reaction - Heat to reflux (40°C)  for 2-4 hours. A->B Heat C 3. Cooldown & Filter - Cool to room temp. - Filter to remove succinimide. B->C Monitor w/ TLC D 4. Extraction - Transfer filtrate to separatory funnel. - Wash with NaHCO₃ (aq) & H₂O. C->D E 5. Drying & Concentration - Dry organic layer (Na₂SO₄). - Concentrate via rotary evaporation. D->E F 6. Purification - Recrystallize from hexanes  to obtain pure product. E->F

Caption: Step-by-step experimental workflow.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValue/DescriptionReference
Starting Material 1,7-dimethyl-1H-indazole-
Reagents N-Bromosuccinimide (NBS), AIBN[4][5]
Stoichiometry 1.0 eq Indazole : 1.1 eq NBS : 0.05 eq AIBN-
Solvent Dichloromethane (DCM), anhydrous[5]
Temperature Reflux (~40°C)-
Reaction Time 2 - 4 hours-
Product Formula C₈H₇BrN₂[11][12]
Product MW 211.06 g/mol [11][12]
Typical Yield 70-85% (post-purification)-
Appearance White to off-white solid[12]

Conclusion

The synthesis of this compound from 1,7-dimethyl-1H-indazole via a Wohl-Ziegler free-radical bromination is a robust and reliable method. This in-depth guide provides the necessary mechanistic understanding, a detailed and validated experimental protocol, and critical safety information required for its successful and safe execution. The resulting product is a highly valuable building block for the synthesis of complex indazole derivatives, paving the way for the discovery and development of novel therapeutic agents for researchers, scientists, and drug development professionals.

References

  • Safety Data Sheet: N-Bromosuccinimide. ChemScience. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). [Link]

  • Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central (PMC), NIH. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. [Link]

  • The Bromination of 2H-indazoles. ResearchGate. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. [Link]

  • Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION. Repository of UKIM. [Link]

  • Benzylic Bromination Lab Video. YouTube. [Link]

  • N-Bromosuccinimide (NBS). Common Organic Chemistry. [Link]

  • 7-bromo-1-methyl-1H-indazole. Appretech. [Link]

  • Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]

Sources

Spectroscopic Data of 7-(Bromomethyl)-1-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-(Bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of a diverse range of biologically active compounds and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of this molecule. This in-depth technical guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and MS data for this compound, grounded in established spectroscopic principles and data from analogous structures. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to the interpretation of spectroscopic data. The structure of this compound is depicted below, with the conventional numbering system for the indazole ring.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the indazole core, the methyl group attached to the N1 position, and the methylene protons of the bromomethyl substituent. The predicted chemical shifts (in ppm, relative to a standard reference like TMS) are based on the known spectrum of 1-methyl-1H-indazole and the anticipated electronic effects of the bromomethyl group.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~8.0Singlet (s)-1H
H-4~7.6Doublet (d)~8.01H
H-5~7.1Triplet (t)~7.51H
H-6~7.4Doublet (d)~7.01H
-CH₂Br~4.8Singlet (s)-2H
N-CH₃~4.1Singlet (s)-3H
Interpretation and Rationale
  • Aromatic Protons (H-3, H-4, H-5, H-6): The protons on the indazole ring will appear in the aromatic region (typically 7.0-8.5 ppm).

    • H-3: This proton is on the pyrazole ring and is expected to be a singlet due to the absence of adjacent protons. It is generally the most downfield of the ring protons.

    • H-4, H-5, and H-6: These protons on the benzene ring will form a coupled system. H-4 and H-6 are expected to be doublets due to coupling with H-5, while H-5 will be a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar) due to coupling with both H-4 and H-6. The bromomethyl group at C7 will influence the chemical shifts of these protons, particularly H-6, through its electron-withdrawing and steric effects.

  • Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are expected to appear as a singlet around 4.8 ppm. The electronegative bromine atom significantly deshields these protons, shifting them downfield. The absence of adjacent protons results in a singlet multiplicity.

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the N1 position will also appear as a singlet, typically around 4.1 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter the solution through a glass wool plug into a clean NMR tube B->C D Cap the NMR tube securely C->D E Insert the sample into the NMR spectrometer D->E Transfer to Spectrometer F Lock the spectrometer on the deuterium signal E->F G Shim the magnetic field for optimal homogeneity F->G H Acquire the ¹H NMR spectrum G->H I Process the data (Fourier transform, phase correction, baseline correction) H->I

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of about 0.6 mL in a clean, dry vial.[1][2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.[2]

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing:

    • Process the raw data by applying a Fourier transform.

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are based on data for the 1-methyl-1H-indazole core and established substituent chemical shift (SCS) effects.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C-3~135
C-3a~122
C-4~120
C-5~121
C-6~127
C-7~115
C-7a~141
-CH₂Br~30
N-CH₃~35
Interpretation and Rationale
  • Aromatic and Heterocyclic Carbons (C-3 to C-7a): The nine carbon atoms of the indazole ring system will resonate in the downfield region of the spectrum (typically 110-150 ppm). The specific chemical shifts are influenced by their electronic environment, including the presence of the nitrogen atoms and the substituents. The quaternery carbons (C-3a and C-7a) can often be distinguished by their lower intensity in a standard ¹³C NMR spectrum.

  • Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the upfield region, around 30 ppm. The attachment to the electronegative bromine atom causes a downfield shift compared to a standard methyl group.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will also be in the upfield region, with a predicted chemical shift of approximately 35 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for a more concentrated sample and a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Detailed Steps:

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in ~0.6 mL of deuterated solvent.[2]

    • Follow the same dissolution and filtration steps as for ¹H NMR to ensure a homogenous, particle-free solution.

  • Instrumental Analysis:

    • Use a broadband probe to acquire the ¹³C spectrum.

    • Employ proton decoupling to simplify the spectrum to a series of singlets.

    • A longer acquisition time and a greater number of scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

    • Reference the spectrum to the deuterated solvent signal.

Mass Spectrometry (MS)

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₉H₉BrN₂), the mass spectrum is expected to show a characteristic molecular ion peak cluster due to the presence of bromine.

Ion Predicted m/z Relative Abundance Notes
[M]⁺224~100%Corresponds to the molecule with the ⁷⁹Br isotope.
[M+2]⁺226~98%Corresponds to the molecule with the ⁸¹Br isotope.[3]
[M-Br]⁺145VariableLoss of the bromine radical.
[M-CH₂Br]⁺131VariableLoss of the bromomethyl radical.
Interpretation and Rationale
  • Molecular Ion Peak (M⁺): The most crucial feature of the mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[4][5][6] This "M" and "M+2" pattern is a definitive signature for a monobrominated compound.[3][5] The peak at m/z 224 corresponds to the molecule containing the ⁷⁹Br isotope, and the peak at m/z 226 corresponds to the ⁸¹Br isotope.

  • Fragmentation Pattern: Electron ionization (EI) is a hard ionization technique that can cause the molecule to fragment. Common fragmentation pathways for indazole derivatives include the loss of substituents. For this compound, the most likely fragmentation is the cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•) and the formation of a cation at m/z 145. Another possible fragmentation is the loss of the entire bromomethyl radical (•CH₂Br), resulting in an ion at m/z 131.[7]

Experimental Protocol for Mass Spectrometry

The choice of ionization technique and mass analyzer will depend on the specific information required (e.g., accurate mass for elemental composition or fragmentation patterns for structural elucidation).

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile) B Filter the solution if any particulate matter is present A->B C Transfer the solution to an appropriate sample vial B->C D Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with chromatography) C->D Sample Introduction E Ionize the sample (e.g., using Electrospray Ionization - ESI or Electron Ionization - EI) D->E F Analyze the ions in the mass analyzer E->F G Detect the ions and generate the mass spectrum F->G

Caption: Workflow for Mass Spectrometry sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL, which is then further diluted) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof with water.[8]

    • High concentrations should be avoided as they can lead to signal suppression and contamination of the instrument.[8]

    • Ensure the sample is free of non-volatile salts or buffers, as these can interfere with the ionization process. If necessary, use a cleanup procedure like solid-phase extraction.[9]

  • Instrumental Analysis:

    • Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), this is typically done by direct infusion or through a liquid chromatography (LC) system. For Electron Ionization (EI), the sample is often introduced via a direct insertion probe or a gas chromatograph (GC).

    • Select the appropriate ionization mode (positive or negative) and optimize the source parameters.

    • Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is commonly used to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions.

    • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a monobrominated compound.

    • For HRMS data, calculate the elemental composition from the accurate mass of the molecular ion.

Conclusion

The spectroscopic data of this compound is predictable and interpretable based on fundamental principles of NMR and MS. The ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms within the molecule, while mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a key diagnostic feature. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable spectroscopic data, which is essential for the accurate characterization of this important synthetic intermediate. Adherence to these methodologies will ensure the scientific integrity of research and development efforts involving this compound.

References

  • Isotope Abundance. Chemistry LibreTexts. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Go up. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • (PDF) 13 C NMR of indazoles. ResearchGate. [Link]

  • ms isotopes: Br and Cl. csbsju. [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. ResearchGate. [Link]

  • Sample preparation in mass spectrometry. Wikipedia. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • NMR Sample Preparation. [Link]

  • Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

Sources

Crystal structure analysis of 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-(Bromomethyl)-1-methyl-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Its derivatives have shown promise in oncology, anti-inflammatory applications, and the treatment of neurodegenerative disorders.[3] Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for structure-based drug design, enabling the optimization of binding affinity and pharmacokinetic properties. This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of this compound, a functionalized derivative poised for further chemical elaboration. We will navigate the logical thread from material synthesis and crystallization to the intricacies of structure solution and refinement, offering not just a protocol, but the expert rationale behind each critical step. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic insights to their work.

Introduction: The Scientific Imperative

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery.[4][5] Its structural rigidity and capacity for diverse functionalization have led to the development of numerous therapeutic agents, including the anti-inflammatory drug Bendazac and the anti-cancer medication Pazopanib.[4] The specific compound of interest, this compound (C₉H₉BrN₂), features two key functionalities: a methyl group at the N1 position, which resolves tautomeric ambiguity and can influence molecular packing, and a reactive bromomethyl group at the C7 position, an ideal handle for introducing further molecular complexity through nucleophilic substitution.[6]

Determining the crystal structure of this molecule via SCXRD provides the definitive, atomic-level map of its conformation, bond lengths, bond angles, and intermolecular interactions.[7] This information is not merely academic; it is a critical dataset for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Computational Modeling: Providing an accurate ground-truth structure for docking studies and molecular dynamics simulations.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on a drug's solubility, stability, and bioavailability.

This guide is structured to provide a self-validating framework for the crystallographic analysis of this and similar small molecules.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This is often the most significant bottleneck in the entire process.[8]

Proposed Synthesis of this compound

Protocol 1: Synthesis of this compound

  • Starting Material Synthesis: Synthesize 7-bromo-1H-indazole from 7-aminoindazole via a Sandmeyer-type reaction, as this is a known procedure.[9]

  • N-Methylation: Dissolve 7-bromo-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) to the solution and stir at room temperature for 30 minutes to deprotonate the indazole nitrogen.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product into a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 7-bromo-1-methyl-1H-indazole.

  • Benzylic Bromination (Side-Chain Functionalization): While the name suggests a bromomethyl group, the synthesis would more likely proceed from a methylated indazole that is subsequently brominated. A more plausible route would be the radical bromination of 1,7-dimethyl-1H-indazole using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride under UV irradiation. This selectively brominates the methyl group at the 7-position.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction requires growing a highly ordered, three-dimensional lattice.[10] This is achieved by slowly bringing a solution of the compound from a soluble, disordered state to a supersaturated state where nucleation and crystal growth can occur.[11]

Causality in Method Selection: The choice of crystallization method and solvent is critical. The ideal solvent should exhibit moderate solubility for the compound—too high, and the solution will not become supersaturated; too low, and the compound will not dissolve sufficiently. The solvent's boiling point and polarity also influence the rate of crystallization.[12]

Protocol 2: Small Molecule Crystallization Screening

A. Slow Evaporation This is often the simplest and most successful method.[12]

  • Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane, or a mixture). See Table 1 for a suggested solvent screen.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.

  • Cover the vial with parafilm and pierce it with a needle 1-3 times. The number and size of the holes control the evaporation rate. A slower rate is generally preferable for larger, higher-quality crystals.

  • Place the vial in a vibration-free location at a constant temperature and leave it undisturbed for several days to weeks.

B. Vapor Diffusion (Liquid-Liquid Diffusion) This method is excellent for compounds that are highly soluble or for fine-tuning the crystallization rate.[13]

  • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) in a small, open inner vial.

  • Place this inner vial inside a larger, sealed outer vial (the "chamber") containing a larger volume of a "poor" solvent (the anti-solvent, in which the compound is insoluble but which is miscible with the good solvent).[13]

  • Seal the chamber. The vapor of the more volatile anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[11]

Solvent System Boiling Point (°C) Polarity (Dielectric Constant) Rationale/Notes
Ethanol7824.5Good general-purpose solvent for moderately polar compounds.
Ethyl Acetate776.0Less polar, good for compounds with ester-like solubility.
Dichloromethane409.1Volatile, good for rapid screening via slow evaporation.
Toluene1112.4Aromatic solvent, can promote π-stacking interactions.
Acetone/Hexane56 / 6921 / 1.9Example of a binary system for vapor diffusion. Acetone is the "good" solvent, hexane is the "poor" anti-solvent.
Table 1: Suggested Solvents for Crystallization Screening.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the atomic structure of a crystalline material.[14] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[7]

The SCXRD Workflow

The overall process can be visualized as a linear progression from sample mounting to final structure validation.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Crystal Selection & Mounting data_coll 2. Data Collection (Diffractometer) crystal->data_coll X-ray Beam data_proc 3. Data Processing (Integration & Scaling) data_coll->data_proc Raw Diffraction Images struct_sol 4. Structure Solution (Phase Problem) data_proc->struct_sol Reflection File (hkl, I, σ(I)) struct_ref 5. Structure Refinement struct_sol->struct_ref Initial Model validation 6. Validation & Analysis struct_ref->validation Final Model (CIF)

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Data Collection

Protocol 3: X-ray Data Collection

  • Crystal Selection: Under a polarized light microscope, select a suitable single crystal. An ideal crystal should be clear, have well-defined faces, and be free of cracks or satellite growths. Its dimensions should be appropriate for the X-ray beam size (typically < 0.5 mm).

  • Mounting: Mount the selected crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

  • Centering: Place the mounted crystal on the diffractometer's goniometer head and center it precisely in the X-ray beam.

  • Data Collection Strategy: A modern CCD or CMOS detector-based diffractometer is used.[14]

    • Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is typically used for small organic molecules. Mo is generally preferred for better resolution and lower absorption, unless anomalous dispersion is needed for absolute structure determination, in which case Cu might be chosen.

    • Temperature: Data is collected at a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to higher quality data at higher resolution, and also reduces radiation damage.[15]

    • Exposure Time & Scans: A series of diffraction images are collected by rotating the crystal through different angles (e.g., using ω and φ scans). The exposure time per frame and the width of each rotation are optimized to ensure good signal-to-noise while minimizing data collection time. A typical dataset may consist of hundreds of images.[16]

Data Processing: From Images to Intensities

The raw diffraction images must be processed to extract the intensities of each reflection.[17] This computational process involves three key steps.

data_processing raw_images Raw Diffraction Images Spots on a 2D detector integration 1. Integration Find spots (x, y) Determine unit cell Assign Miller indices (h,k,l) Integrate spot intensity (I) raw_images->integration scaling 2. Scaling & Merging Correct for experimental variations (absorption, decay) Average symmetry-equivalent reflections integration->scaling output_file Final Reflection File h, k, l, I_mean, σ(I_mean) scaling->output_file

Caption: The data processing pipeline in crystallography.

  • Indexing and Integration: The positions of the diffraction spots on the images are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's orientation.[14] Once indexed, the software integrates the intensity of each spot, subtracting the background, to give an intensity value (I) and its standard uncertainty (σ(I)) for each Miller index (h,k,l).

  • Scaling and Merging: The intensities from all images are scaled to a common reference to correct for experimental variations like fluctuations in beam intensity or radiation damage.[17] Symmetry-equivalent reflections are then averaged to produce a final, unique dataset. The agreement between these equivalent reflections is a powerful indicator of data quality, expressed as R-merge or R-int.

Structure Solution and Refinement

This is the process of converting the reflection intensities into an atomic model.

The Phase Problem: The diffraction experiment measures the intensities of the reflections, which are proportional to the square of the structure factor amplitudes (|F|²). However, to calculate the electron density map and see the atoms, we also need the phase of each reflection, which is lost in the experiment. This is the central "phase problem" in crystallography.[18]

Structure Solution: For small molecules, Direct Methods are typically used to solve the phase problem.[19] These methods use statistical relationships between the phases of the strongest reflections to generate an initial set of phases. A Fourier transform using these estimated phases and the measured amplitudes produces an initial electron density map, from which the positions of the heaviest atoms (in this case, Bromine) can usually be identified.

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares procedure.[20] This is an iterative process that optimizes the atomic parameters (positional coordinates x, y, z, and displacement parameters describing thermal motion) to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[21]

refinement_cycle start Initial Model (from Direct Methods) refine Least-Squares Refinement start->refine fourier Calculate Difference Fourier Map (ρ_obs - ρ_calc) refine->fourier Calculate R-factor (Goodness of fit) final Final Model (Converged) refine->final Low R-factor & Flat Difference Map interpret Interpret Map: Add/Move Atoms, Refine Anisotropically fourier->interpret interpret->refine Improved Model

Caption: The iterative cycle of crystallographic structure refinement.

The quality of the final model is assessed using crystallographic R-factors (e.g., R1) and the Goodness of Fit (GooF). A flat difference Fourier map, showing no significant peaks or holes, indicates that the model accurately accounts for all the electron density in the crystal.[19]

Analysis of the Crystal Structure: From Data to Insight

Once the structure is refined, a detailed analysis of the molecular and supramolecular features can be performed. While the actual data for this compound is not available, we present a template of the expected results.

Crystallographic Data
Parameter Value (Example) Significance
Chemical FormulaC₉H₉BrN₂Confirms the composition of the crystal.
Formula Weight225.09 g/mol Derived from the chemical formula.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)10.1, 8.5, 12.3Dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)98.5The unique angle in the monoclinic system.
Volume (ų)1045Volume of one unit cell.
Z4Number of molecules in the unit cell.
Density (calc)1.428 g/cm³Calculated density of the crystal.
R1 [I > 2σ(I)]0.035A primary indicator of the model's quality (lower is better).
wR2 (all data)0.082A weighted R-factor based on all data.
GooF1.05Goodness of Fit; should be close to 1 for a good model.
Table 2: Example Crystallographic Data and Refinement Statistics.
Molecular Geometry

The analysis would involve examining key bond lengths and angles within the indazole ring and its substituents. The planarity of the bicyclic indazole system would be confirmed. The C-Br bond length of the bromomethyl group would be a key parameter, typically around 1.95 Å.

Supramolecular Interactions and Crystal Packing

No molecule in a crystal exists in isolation. The analysis of intermolecular interactions is crucial for understanding the solid-state properties. For this compound, one would investigate:

  • π-π Stacking: Interactions between the aromatic indazole rings of adjacent molecules.

  • C-H···π Interactions: Weak hydrogen bonds involving the aromatic system.

  • Halogen Bonding: Potential interactions involving the bromine atom (C-Br···N or C-Br···Br).

  • van der Waals Forces: Non-specific attractive forces that contribute to the overall packing efficiency.

Understanding these interactions provides insight into the crystal's stability and can inform strategies for crystal engineering or co-crystallization, which are vital in drug development for modifying a compound's physical properties.

Conclusion and Implications for Drug Development

The successful crystal structure analysis of this compound provides an unambiguous, high-resolution snapshot of its three-dimensional architecture. This is not the end of the journey but a critical launchpad for rational drug design. With this structural blueprint, scientists can confidently design next-generation analogs, predict their binding modes through computational methods, and understand the solid-state properties that will govern their behavior as a potential pharmaceutical product. The methodologies and rationale detailed in this guide provide a robust framework for obtaining such crucial data, empowering researchers to accelerate the discovery and development of novel indazole-based therapeutics.

References

A complete list of all sources cited in this guide.

  • Cincinelli, R. et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 465-477.
  • Terwilliger, T. C. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 393–403.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Probert, M. R. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2057-2077.
  • Lv, P. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946.
  • Khabo, V. N. et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 465-477.
  • Shankland, K. (n.d.). Introduction to Structure Refinement. University of Reading.
  • Unknown Author. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1-8.
  • Various Authors on ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Unknown Author. (n.d.). Crystallization of small molecules. Course Material.
  • Giacovazzo, C. et al. (2013). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography. Oxford University Press.
  • Probert, M. R. et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56.
  • Singh, S. et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(1), 1-1.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Dusek, M. (n.d.). Structure solution and refinement: introductory strategies. Presentation Slides.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • Wikipedia. (n.d.). X-ray crystallography.
  • ChemicalBook. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE.
  • ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.
  • ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole.
  • Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.
  • CymitQuimica. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • ECHEMI. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE.
  • Longworth, M. et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1183-1186.

Sources

Biological Activity of Novel 7-(Bromomethyl)-1-methyl-1H-indazole Analogs: A Framework for Discovery and Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer agents.[1][2] This guide focuses on a novel, yet underexplored, class of indazole derivatives: analogs of 7-(Bromomethyl)-1-methyl-1H-indazole. The inclusion of a reactive benzylic bromide at the C7-position offers a unique opportunity for covalent targeting and the development of highly potent and selective anticancer agents. We present a comprehensive framework for the rational design, synthesis, and biological evaluation of these novel analogs. This document provides field-proven, step-by-step protocols for key in vitro assays, a strategic workflow for target identification, and a rationale for the design of a focused compound library. It is intended for researchers, scientists, and drug development professionals dedicated to advancing novel oncology therapeutics.

Introduction: The Indazole Scaffold in Oncology

Indazole-containing molecules represent a cornerstone of modern oncology drug discovery.[3][4] These nitrogen-containing heterocyclic compounds are key pharmacophores in numerous kinase inhibitors, demonstrating a broad spectrum of antitumor activities.[5][6] Marketed drugs such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Entrectinib (a TRK/ROS1/ALK inhibitor) validate the clinical utility of the indazole core.[5][7] The success of these agents stems from the scaffold's ability to form critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[8]

While much effort has focused on substitutions at the N1, C3, C5, and C6 positions, the C7 position remains relatively underexplored. This guide introduces the this compound core, a structure designed for enhanced potency and potentially novel mechanisms of action. The benzylic bromide group is a moderately reactive electrophile, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in target proteins.[9][10] This covalent-targeting strategy can lead to irreversible inhibition, prolonged pharmacodynamic effects, and increased potency, providing a distinct advantage over traditional reversible inhibitors.

Rational Design and Synthesis of Novel Analogs

The Core Moiety: this compound

The rationale for selecting this core is twofold:

  • N1-Methylation: Methylation at the N1 position prevents tautomerization and provides a consistent structural orientation for target engagement, a common feature in many potent indazole-based drugs.[4]

  • C7-Bromomethyl Group: This functional group acts as a "warhead." Its reactivity is tuned by the electron-donating nature of the indazole ring system. It is reactive enough to form a covalent bond with a suitably positioned nucleophile on a target protein but stable enough to allow for systemic distribution.[7][11]

Proposed Synthetic Workflow

A robust synthetic route is paramount. While the direct synthesis of this compound is not widely reported, a plausible and efficient pathway can be designed based on established organic chemistry principles. The proposed workflow begins with commercially available 7-methyl-1H-indazole and proceeds through N-methylation followed by selective benzylic bromination.

G cluster_0 Synthesis of Core Moiety cluster_1 Synthesis of Novel Analogs A 7-Methyl-1H-indazole B 1,7-Dimethyl-1H-indazole A->B  NaH, CH3I  DMF, 0°C to rt C This compound (Core Moiety) B->C  NBS, AIBN  CCl4, Reflux, Light D Novel Analog (e.g., Amine) C->D  R2NH, Base  Acetonitrile E Novel Analog (e.g., Thiol) C->E  RSH, Base  THF F Novel Analog (e.g., Azide) C->F  NaN3  DMSO

Caption: Proposed synthetic workflow for the core moiety and its analogs.

Design of a Focused Analog Library

The benzylic bromide of the core moiety is an ideal anchor point for generating a library of novel compounds via nucleophilic substitution. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) at the C7 position.

Rationale for Analog Design: By displacing the bromide with a diverse set of nucleophiles, we can modulate key physicochemical properties:

  • Amines (Primary, Secondary, Cyclic): Introduce basic centers to improve solubility and explore hydrogen bonding interactions.

  • Thiols: Mimic the side chain of cysteine and potentially enhance covalent interactions or alter metabolic stability.

  • Phenols/Alcohols: Introduce hydrogen bond donors and acceptors.

  • Azides: Serve as versatile intermediates for further modification via click chemistry or reduction to primary amines.

This approach enables the rapid generation of a library with varied steric and electronic properties to probe the target's binding pocket.

Biological Evaluation Workflow: A Phased Approach

A tiered screening cascade ensures that resources are focused on the most promising compounds. The workflow progresses from broad cytotoxicity screening to detailed mechanistic studies and finally to target identification.

G cluster_1 In Vitro Evaluation A Phase 1: Primary Screening (Library of Analogs) A1 MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) A->A1 B Phase 2: Mechanistic Assays (Lead Compounds) B1 Apoptosis Assay (Caspase-3 Activity) B->B1 B2 Cell Migration Assay (Wound Healing) B->B2 C Phase 3: Target ID & Validation (Validated Hit) C1 Affinity Chromatography- Mass Spectrometry C->C1 C2 Genetic Knockdown (siRNA) of Putative Target C->C2 D In Vivo Studies A1->B Identify Potent Hits (IC50 < 10 µM) B1->C Confirm Mechanism B2->C Confirm Mechanism C2->D Validate Target G cluster_0 Apoptosis Signaling Pathway A Indazole Analog B Target Protein (e.g., Kinase) A->B Inhibition C Bcl-2 (Anti-apoptotic) B->C Inhibits Inhibition E Mitochondrial Outer Membrane Permeabilization C->E Inhibition D Bax (Pro-apoptotic) D->E Promotion F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Caspase-9) F->G H Caspase-3 Activation G->H I Apoptosis (Cell Death) H->I

Sources

The 1-Methyl-1H-Indazole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction: The Ascendance of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1-methyl-1H-indazole scaffold has solidified its position as one such "privileged" structure.[1] Its inherent physicochemical properties, synthetic accessibility, and remarkable versatility in engaging with a multitude of biological targets have propelled it to the forefront of drug discovery endeavors across various therapeutic areas, including oncology, inflammation, and neuroscience.[2] This technical guide provides a comprehensive exploration of the pharmacophoric potential of the 1-methyl-1H-indazole core, delving into its key structural features, synthesis, biological activities, and its pivotal role in modulating critical signaling pathways.

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, can be considered a bioisostere of the endogenous indole nucleus, a ubiquitous feature in many biologically active natural products and pharmaceuticals.[2][3] The strategic placement of a methyl group at the N1 position of the indazole ring system profoundly influences its electronic and steric properties, often enhancing metabolic stability and modulating its interaction with target proteins. This guide will illuminate the causality behind the experimental choices in leveraging this scaffold, offering field-proven insights for drug development professionals.

I. Deciphering the Pharmacophoric Landscape of 1-Methyl-1H-Indazole

The therapeutic success of the 1-methyl-1H-indazole scaffold can be attributed to a unique combination of pharmacophoric features that enable it to effectively interact with the binding sites of various enzymes and receptors.

Key Pharmacophoric Features:

  • Hydrogen Bonding Capabilities: The pyrazole moiety of the indazole ring possesses both a hydrogen bond donor (N-H in the unsubstituted indazole) and a hydrogen bond acceptor (the sp2 hybridized nitrogen at position 2). The N1-methylation removes the hydrogen bond donor capability at that position but the N2 atom remains a crucial hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors that target the hinge region of the ATP-binding pocket.[4]

  • Aromatic and Hydrophobic Interactions: The fused benzene ring provides a planar, aromatic surface capable of engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues within a protein's binding site. This contributes significantly to the overall binding affinity of ligands incorporating this scaffold.

  • Dipole Moment and Electrostatic Interactions: The presence of two nitrogen atoms imparts a significant dipole moment to the indazole ring system. This polarity can facilitate favorable electrostatic interactions with polar residues in the target protein.

  • Structural Rigidity and Vectorial Display of Substituents: The rigid bicyclic nature of the indazole core provides a well-defined platform for the spatial orientation of various substituents. This allows for the precise positioning of functional groups to optimize interactions with specific sub-pockets of a binding site, a key principle in structure-activity relationship (SAR) studies.

The following diagram illustrates a generalized pharmacophore model for 1-methyl-1H-indazole-based kinase inhibitors, highlighting the key interaction points.

Caption: A generalized pharmacophore model for 1-methyl-1H-indazole-based inhibitors.

II. Synthetic Strategies: Accessing the 1-Methyl-1H-Indazole Core

The synthetic accessibility of the 1-methyl-1H-indazole scaffold is a significant advantage in its widespread use. Several robust methods have been developed for its construction and subsequent functionalization.

A. Synthesis of the 1H-Indazole Core from o-Toluidine

A classical and reliable method for the synthesis of the parent 1H-indazole involves the diazotization of o-toluidine followed by an intramolecular cyclization.[2][5]

Experimental Protocol:

  • Acetylation: o-Toluidine is first acetylated to protect the amino group and to direct the subsequent nitrosation. To a solution of o-toluidine in a mixture of glacial acetic acid and acetic anhydride, the reagents are added slowly while cooling in an ice bath to manage the exothermic reaction.

  • Nitrosation: The resulting N-acetyl-o-toluidine is then nitrosated using nitrous gases generated from the reaction of sodium nitrite with a strong acid (e.g., nitric acid). The reaction temperature is maintained between 1-4°C to ensure the stability of the N-nitroso intermediate.

  • Cyclization and Hydrolysis: The N-nitroso-o-acetotoluidide intermediate is then subjected to conditions that promote intramolecular cyclization to form the indazole ring. This is often achieved by heating in a suitable solvent. The acetyl group is subsequently hydrolyzed under basic conditions.

  • Workup and Purification: The reaction mixture is neutralized, and the crude indazole is extracted with an organic solvent. The product is then purified by recrystallization or column chromatography to yield pure 1H-indazole.

B. Regioselective N1-Methylation of the 1H-Indazole Scaffold

The introduction of the methyl group at the N1 position is a critical step and its regioselectivity is highly dependent on the reaction conditions.[6]

Experimental Protocol for N1-Methylation (Thermodynamic Control):

  • Deprotonation: To a stirred solution of 1H-indazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong, non-nucleophilic base like sodium hydride (NaH) is added portion-wise at 0°C. The mixture is allowed to warm to room temperature to ensure complete deprotonation, forming the indazolide anion.

  • Alkylation: The reaction mixture is cooled back to 0°C, and a methylating agent such as methyl iodide or dimethyl sulfate is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 1-methyl-1H-indazole.

Synthesis_Workflow Fig. 2: General Synthetic Workflow cluster_0 Core Synthesis cluster_1 N1-Methylation Start_Indazole o-Toluidine Acetylation Acetylation Start_Indazole->Acetylation Nitrosation Nitrosation Acetylation->Nitrosation Cyclization Cyclization/ Hydrolysis Nitrosation->Cyclization Indazole 1H-Indazole Cyclization->Indazole Indazole_Start 1H-Indazole Deprotonation Deprotonation (e.g., NaH in THF) Indazole_Start->Deprotonation Alkylation Alkylation (e.g., CH3I) Deprotonation->Alkylation Final_Product 1-Methyl-1H-Indazole Alkylation->Final_Product MAPK_ERK_Pathway Fig. 3: Inhibition of the MAPK/ERK Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Growth_Factor Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Angiogenesis, Survival Transcription_Factors->Cellular_Response Pazopanib_Axitinib Pazopanib Axitinib Pazopanib_Axitinib->RTK Inhibition

Sources

Physicochemical characteristics of 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and potential applications of 7-(Bromomethyl)-1-methyl-1H-indazole. As a key building block in medicinal chemistry, this compound holds significant promise for the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers actively engaged in the synthesis and application of indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The rigid, bicyclic aromatic structure of indazole allows it to effectively interact with various biological targets, particularly protein kinases, by mimicking the purine core of ATP.[2] The strategic placement of substituents on the indazole ring system enables the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound is a versatile bifunctional reagent. The indazole core provides the foundational structure for biological activity, while the reactive bromomethyl group at the 7-position serves as a chemical handle for introducing a wide array of functionalities through nucleophilic substitution. This makes it an invaluable intermediate for constructing diverse chemical libraries for drug discovery campaigns.

Physicochemical Characteristics

PropertyValueSource
CAS Number 1092961-00-6[3]
Molecular Formula C₉H₉BrN₂[4]
Molecular Weight 225.09 g/mol [5]
Appearance Likely a solid
Purity ≥ 98% (Commercially available)[3]
Storage Room temperature, in a dry area.[5] Some suppliers recommend temperature-controlled storage not to exceed 30°C.[3]

Note: Properties such as melting point, boiling point, and solubility have not been experimentally reported in the reviewed literature. These would need to be determined empirically.

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis Start 7-Methyl-1H-indazole Intermediate1 1,7-Dimethyl-1H-indazole Start->Intermediate1 N-Methylation Reagent1 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF) Product This compound Intermediate1->Product Radical Bromination Reagent2 Brominating Agent (e.g., NBS) Radical Initiator (e.g., AIBN, Benzoyl Peroxide) Solvent (e.g., CCl₄)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: N-Methylation of 7-Methyl-1H-indazole

  • Rationale: The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of base and solvent can influence the regioselectivity. For many substituted indazoles, methylation with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent is a common and effective method.[6]

  • Procedure:

    • To a solution of 7-methyl-1H-indazole (1.0 eq.) in acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (CH₃I, 1.1-1.5 eq.) dropwise.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate 1,7-dimethyl-1H-indazole.

Step 2: Radical Bromination of 1,7-Dimethyl-1H-indazole

  • Rationale: The methyl group at the 7-position is benzylic in nature and can be selectively brominated using a radical brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator.

  • Procedure:

    • Dissolve 1,7-dimethyl-1H-indazole (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization or flash column chromatography.

Reactivity and Chemical Transformations

The primary mode of reactivity for this compound is centered around the bromomethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups at the 7-position.

Key Reactions:
  • Alkylation of Nucleophiles: The compound is an excellent alkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is fundamental to its use in building more complex molecules.

  • Formation of Ethers, Thioethers, and Amines: Reaction with alcohols, thiols, or amines in the presence of a non-nucleophilic base will yield the corresponding ethers, thioethers, or secondary/tertiary amines.

  • Carbon-Carbon Bond Formation: Reaction with cyanide salts or organometallic reagents can be used to extend the carbon chain at the 7-position.

Reactivity Start This compound Product 7-((Nu)methyl)-1-methyl-1H-indazole Start->Product Nucleophilic Substitution (Sₙ2) Nu Nucleophile (e.g., R-OH, R-SH, R₂NH)

Caption: General reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazole moiety is a key component of several approved drugs and clinical candidates.[7] this compound serves as a crucial intermediate for the synthesis of analogs of these compounds and for the exploration of new chemical space.

  • Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 7-position is often a vector for substitution to explore solvent-exposed regions or to introduce groups that can improve selectivity and physicochemical properties.

  • Scaffold for Library Synthesis: Due to the reliable reactivity of the bromomethyl group, this compound is an ideal starting point for parallel synthesis to generate large libraries of compounds for high-throughput screening.

  • Fragment-Based Drug Discovery: The 1-methyl-7-(substituted methyl)-1H-indazole core can be considered a decorated fragment for use in fragment-based drug discovery programs.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on its chemical structure and the known hazards of similar compounds.

  • Toxicity: The toxicological properties have not been fully investigated. As with all research chemicals, it should be handled with care.

  • Irritant: Alkylating agents are often irritants. Avoid contact with skin, eyes, and mucous membranes.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard organic chemistry transformations. The reactivity of the bromomethyl group allows for straightforward derivatization, enabling the exploration of structure-activity relationships and the development of novel compounds with therapeutic potential. As the importance of the indazole scaffold continues to grow, so too will the utility of this important synthetic intermediate.

References

  • PubChem. 5-Bromo-7-methyl-1H-indazole. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

  • PubChem. 1H-Indazole. [Link]

  • Chemdad. 7-BROMO-1-METHYL-1H-INDAZOLE. [Link]

  • Appretech. 7-bromo-1-methyl-1H-indazole. [Link]

  • National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. [Link]

  • Wiley Online Library. Supporting Information. [Link]

  • National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • National Institutes of Health. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • Google Patents. Method of synthesizing 1H-indazole compounds.
  • Pharmaffiliates. 7-Bromo-1-methyl-1H-indazole. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Google Patents. Synthesis method of indazole compound.
  • The Royal Society of Chemistry. NMR Spectra of Products. [Link]

Sources

Harnessing the Reactive Potential: A Guide to the Electrophilicity of the Bromomethyl Group on the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant molecules.[1][2][3] The strategic functionalization of this heterocycle is paramount in drug discovery and development. Among the various activating groups, the bromomethyl substituent stands out as a potent electrophilic handle, enabling a wide array of subsequent chemical transformations. This guide provides an in-depth exploration of the inherent electrophilicity of the bromomethyl group when attached to the indazole ring. We will dissect the underlying electronic principles, explore synthetic methodologies, analyze the factors modulating reactivity, and present practical protocols for leveraging this reactivity in the synthesis of complex indazole derivatives. This document is intended for researchers, medicinal chemists, and process development scientists seeking to master the application of bromomethyl-indazoles in their synthetic endeavors.

The Indazole Core: A Foundation of Pharmaceutical Innovation

Indazoles are bicyclic aromatic heterocycles comprising a benzene ring fused to a pyrazole ring. This scaffold exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][2][4][5] This structural feature is critical, as the position of substituents profoundly influences the molecule's biological activity and physicochemical properties. The versatility of the indazole ring is evident in numerous FDA-approved drugs, including the anti-cancer agent Pazopanib (a 2H-indazole derivative) and the anti-emetic Granisetron.[1][3][6] The ability to selectively functionalize the indazole core is therefore a key objective in the synthesis of novel therapeutic agents.

The Bromomethyl Group: A Versatile Electrophilic Synthon

The bromomethyl group (-CH₂Br) attached to an aromatic system, such as indazole, behaves as a benzylic halide. Its carbon atom is a powerful electrophilic center, readily attacked by a wide range of nucleophiles. This reactivity stems from two primary electronic factors:

  • Inductive Effect: The highly electronegative bromine atom withdraws electron density from the adjacent methylene carbon, creating a significant partial positive charge (δ+) and making it susceptible to nucleophilic attack.

  • Carbocation Stabilization: In reactions proceeding through an SN1-type mechanism, the departure of the bromide leaving group generates a benzylic carbocation. This intermediate is resonance-stabilized by the extended π-system of the indazole ring, which significantly lowers the activation energy for its formation.[7][8] For SN2 reactions, the approach of the nucleophile is generally sterically unhindered.[7]

The combination of these effects renders the bromomethyl-indazole an exceptionally useful building block for introducing alkyl linkers or appending diverse functional groups.

Synthesis of Bromomethyl-Indazoles

The preparation of bromomethyl-indazoles can be achieved through several synthetic routes, most commonly via the bromination of a corresponding methyl-indazole or the conversion of a hydroxymethyl-indazole. A well-documented method involves the deacylation of an acetoxymethyl precursor using hydrobromic acid.[9]

Experimental Protocol: Synthesis of 5-(Bromomethyl)-1H-indazole Hydrobromide

This protocol is adapted from the deacylation method described for 5-(acetoxymethyl)-1-acetyl-1H-indazole.[9]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-(acetoxymethyl)-1-acetyl-1H-indazole (1.0 eq).

  • Add 48% aqueous hydrobromic acid (HBr) (approx. 10-15 volumes).

Step 2: Reaction Execution

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

Step 3: Work-up and Isolation

  • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the solid under vacuum to yield 5-(bromomethyl)-1H-indazole as its hydrobromide salt.

Note: Isolation as the hydrobromide salt is often crucial to enhance stability and prevent self-alkylation or polymerization.[9]

Modulating Reactivity: Key Influencing Factors

The electrophilicity of the bromomethyl carbon is not static; it is finely tuned by the electronic and steric environment of the indazole ring system.

Table 1: Factors Influencing the Reactivity of Bromomethyl-Indazoles
FactorEffect on Electrophilicity & Reaction MechanismRationale
Position on Ring C3/C5/C6 vs. N1/N2The electronic density at each position of the indazole ring differs, influencing the stability of reaction intermediates. Attachment to the electron-rich pyrazole nitrogen atoms creates a different reactive profile compared to attachment on the benzene ring.
Ring Substituents Electron-Withdrawing Groups (EWGs) e.g., -NO₂, -CN, -CO₂RIncrease the partial positive charge on the benzylic carbon, accelerating SN2 reactions. They destabilize carbocation intermediates, disfavoring SN1 pathways.
Ring Substituents Electron-Donating Groups (EDGs) e.g., -OCH₃, -CH₃Decrease the partial positive charge on the benzylic carbon, potentially slowing SN2 reactions. They strongly stabilize carbocation intermediates, promoting SN1 pathways.
Reaction Conditions Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile)Generally favor SN2 reactions by solvating the cation of the nucleophile's salt but not the nucleophile itself.
Reaction Conditions Polar Protic Solvents (e.g., Ethanol, Water)Can favor SN1 reactions by stabilizing both the leaving group (bromide anion) and the carbocation intermediate through hydrogen bonding.
Steric Hindrance Bulky groups near the bromomethyl siteCan impede the backside attack required for an SN2 mechanism, potentially slowing the reaction or favoring an SN1 pathway if the carbocation is stable.[7]

Reaction with Nucleophiles: A Demonstration of Electrophilic Power

The true utility of bromomethyl-indazoles is realized in their reactions with a diverse array of nucleophiles. These reactions provide a robust platform for constructing libraries of complex molecules for drug discovery screening.

G cluster_electrophile Electrophile cluster_nucleophiles Nucleophiles cluster_products Products Indazole_Br Indazole-CH₂Br N_Product Indazole-CH₂-NR₂ Indazole_Br->N_Product N-Alkylation O_Product Indazole-CH₂-OR Indazole_Br->O_Product O-Alkylation S_Product Indazole-CH₂-SR Indazole_Br->S_Product S-Alkylation C_Product Indazole-CH₂-CN Indazole_Br->C_Product C-Alkylation N_Nu Nitrogen (R₂NH, Imidazole) O_Nu Oxygen (ROH, ArOH) S_Nu Sulfur (RSH) C_Nu Carbon (CN⁻, Enolates)

Figure 1: Reaction pathways of bromomethyl-indazole with various nucleophiles.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The operative mechanism is highly dependent on the substrate and reaction conditions.

SN_Mechanisms cluster_sn2 Sₙ2 Pathway (Concerted) cluster_sn1 Sₙ1 Pathway (Stepwise) sn2_start Nu⁻ + Indazole-CH₂-Br sn2_ts [Nu---CH₂(Indazole)---Br]⁻ sn2_start->sn2_ts Backside Attack sn2_end Indazole-CH₂-Nu + Br⁻ sn2_ts->sn2_end Inversion sn1_start Indazole-CH₂-Br sn1_intermediate [Indazole-CH₂]⁺ + Br⁻ (Resonance Stabilized Carbocation) sn1_start->sn1_intermediate Slow, RDS Loss of Br⁻ sn1_end Indazole-CH₂-Nu + H⁺ sn1_intermediate->sn1_end Fast + Nu-H

Figure 2: Comparison of Sₙ2 and Sₙ1 mechanisms for bromomethyl-indazole reactions.

Workflow and Protocol: N-Alkylation of Indazole

This representative workflow details the alkylation of a secondary amine with a bromomethyl-indazole derivative.

Workflow start Start: Reagents reagents 1. Bromomethyl-Indazole (1.0 eq) 2. Secondary Amine (1.1 eq) 3. Base (e.g., K₂CO₃, 1.5 eq) 4. Solvent (e.g., Acetonitrile) start->reagents reaction Combine reagents in flask. Stir at RT to 60°C. reagents->reaction monitor Monitor by TLC/LC-MS (2-12 hours) reaction->monitor monitor->reaction Incomplete workup Filter solids. Concentrate filtrate. monitor->workup Reaction Complete purify Purify via Column Chromatography (Silica, Hexanes/EtOAc) workup->purify characterize Characterize Product (¹H NMR, ¹³C NMR, MS) purify->characterize finish End: Pure Product characterize->finish

Figure 3: General experimental workflow for nucleophilic substitution.

Conclusion and Future Perspectives

The bromomethyl group is a powerful and versatile electrophilic handle for the functionalization of the indazole scaffold. A thorough understanding of the electronic factors governing its reactivity—including inductive effects, resonance stabilization, and the influence of ring substituents—allows the medicinal chemist to strategically design and execute synthetic routes to novel and complex molecules. The ability to control the reaction mechanism between SN1 and SN2 pathways through careful selection of substrates and conditions further enhances the utility of these synthons. As the demand for new therapeutics continues to grow, mastering the chemistry of reactive intermediates like bromomethyl-indazoles will remain a critical skill for professionals in drug discovery and development, enabling the rapid generation of diverse chemical matter for biological evaluation.[6][10]

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. [Link]

  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Science of Synthesis, 12.2. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? (2021, February 16). Reddit. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]

  • The Bromination of 2H-indazoles. (n.d.). ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Institutes of Health. [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). ResearchGate. [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024, February 20). RSC Publishing. [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds. (n.d.).
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

  • HSQC spectrum of 2-bromo-1,3-bis(indazol-2-ylmethyl)benzene. (n.d.). ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). Beilstein Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. (n.d.). ACS Publications. [Link]

  • Electrophiles. (2022, July 20). Chemistry LibreTexts. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (n.d.). PubMed Central. [Link]

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. (n.d.). PubMed. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork. [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate. [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. (n.d.). Semantic Scholar. [Link]

  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024, June 19). ACS Publications. [Link]

  • Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. (n.d.). MDPI. [Link]

  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate. [Link]

  • Understanding Electrophiles in Organic Chemistry. (2025, April 2). The Degree Gap. [Link]

  • Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. (n.d.). PubMed Central. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2025, October 10). ResearchGate. [Link]

Sources

Methodological & Application

Protocol for N-alkylation using 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic N-Alkylation of Nucleophiles Using 7-(Bromomethyl)-1-methyl-1H-indazole as a Key Building Block

Abstract

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] Functionalization of the indazole core is a critical step in drug discovery and development campaigns. This document provides a detailed protocol for the N-alkylation of various nucleophiles using this compound. This reagent serves as a valuable synthon for introducing the 1-methyl-1H-indazol-7-yl)methyl moiety, a common substructure in bioactive molecules. We will explore the underlying chemical principles, provide a robust, step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

Introduction and Scientific Rationale

Direct N-alkylation of the indazole ring often presents significant regioselectivity challenges, yielding mixtures of N-1 and N-2 isomers.[1][4][5] The regiochemical outcome is highly sensitive to the choice of base, solvent, and the steric and electronic properties of the indazole ring substituents.[2][3][6][7] Utilizing a pre-functionalized building block like this compound circumvents these issues by providing a reactive electrophilic site, the benzylic bromide, for predictable alkylation of a desired nucleophile.

The core of this protocol is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile (e.g., a primary or secondary amine, a thiol, or an N-H containing heterocycle) attacks the electrophilic methylene carbon of the 7-(bromomethyl) group, displacing the bromide leaving group. The choice of a suitable, non-nucleophilic base is paramount to deprotonate the nucleophile, thereby increasing its nucleophilicity without competing in the alkylation reaction.

Reaction Mechanism and Influencing Factors

The reaction proceeds via a classical SN2 mechanism. A base is used to deprotonate the nucleophile (Nu-H), generating a more potent anionic nucleophile (Nu⁻). This anion then attacks the carbon atom of the bromomethyl group in a concerted fashion, leading to the formation of a new C-Nu bond and the simultaneous cleavage of the C-Br bond.

Key Factors for Success:
  • Base Selection: The pKa of the nucleophile dictates the required base strength. For amines and many heterocyles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[1] For less acidic nucleophiles or to accelerate the reaction, stronger bases like sodium hydride (NaH) can be employed.[2][3] The use of NaH requires anhydrous conditions and careful handling.

  • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base, leaving the nucleophilic anion more reactive, and are generally well-suited for SN2 reactions. Tetrahydrofuran (THF) is also a common choice, particularly when using NaH.[2][3]

  • Temperature Control: Most reactions of this type proceed efficiently at room temperature. However, gentle heating (e.g., 40-60 °C) can be applied to accelerate slow reactions, especially with less reactive nucleophiles. Reaction progress should be monitored to avoid potential side product formation at elevated temperatures.

Visualization of Workflow and Mechanism

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile (Nu-H) in Anhydrous Solvent B Add Base (e.g., K2CO3, NaH) A->B C Add 7-(Bromomethyl)-1-methyl- 1H-indazole Solution B->C D Stir at RT or Heat (Monitor by TLC/LC-MS) C->D E Quench Reaction (e.g., with Water) D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Dry, Filter, and Concentrate F->G H Purify by Flash Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I

Caption: General experimental workflow for N-alkylation.

SN2 Reaction Mechanism

Caption: The SN2 mechanism for nucleophilic substitution.

Safety and Handling

Benzylic bromides, including this compound, are potent electrophiles and should be handled with care. They are often classified as irritants and lachrymators.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]

  • Handling: Handle the reagent in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[8][9]

  • Storage: Store the reagent in a tightly closed container in a cool, dry place, away from moisture and incompatible materials like strong bases and oxidizing agents.[8]

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation of a primary amine. Molar equivalents and reaction times may need to be optimized for different nucleophiles.

Materials and Reagents
ReagentMolar Equiv.Purpose
Nucleophile (e.g., Benzylamine)1.0Reactant
This compound1.1Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous2.0Base
N,N-Dimethylformamide (DMF), anhydrous-Solvent
Ethyl Acetate (EtOAc)-Extraction Solvent
Brine (Saturated aq. NaCl)-Washing Solution
Sodium Sulfate (Na₂SO₄), anhydrous-Drying Agent
Silica Gel-Stationary Phase
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to achieve a concentration of approximately 0.1-0.2 M with respect to the nucleophile.

  • Reagent Addition: In a separate vial, dissolve this compound (1.1 equiv.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).[1]

  • Workup - Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.[1]

  • Workup - Washing & Drying: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[1]

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry. Successful alkylation is typically confirmed by the appearance of a new methylene signal in the ¹H NMR spectrum, which shows correlation to the indazole and nucleophile moieties in 2D NMR experiments.[7]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or Low Conversion Insufficiently strong base; Low reaction temperature.Use a stronger base (e.g., NaH in THF). Gently heat the reaction mixture (40-60 °C) while monitoring.
Formation of Side Products Reaction temperature too high; Presence of moisture.Run the reaction at a lower temperature. Ensure all glassware is oven-dried and use anhydrous solvents/reagents.
Difficult Purification Product and starting material have similar polarity.Adjust the eluent system for chromatography. Consider derivatization or an alternative purification method like recrystallization.[10]
Dialkylation (for primary amines) Excess alkylating agent; High concentration.Use a slight excess of the amine or add the alkylating agent more slowly. Run the reaction under more dilute conditions.

Conclusion

The use of this compound provides a reliable and regioselective method for the synthesis of 7-substituted indazole derivatives. By carefully selecting the base and solvent, and by diligently monitoring the reaction, researchers can efficiently synthesize a wide array of target molecules for applications in drug discovery and materials science. This protocol offers a robust starting point that can be adapted and optimized for a diverse range of nucleophilic substrates.

References

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available from: [Link]

  • Chemical Communications (RSC Publishing). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. Available from: [Link]

  • Keating, M. J., et al. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. 2021. Available from: [Link]

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. 2024. Available from: [Link]

  • Alam, M. M., & Keating, M. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. 2021. Available from: [Link]

  • Alam, M. M., & Keating, M. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). 2021. Available from: [Link]

  • Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available from: [Link]

  • ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. 2021. Available from: [Link]

  • ResearchGate. (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]

  • National Institutes of Health (NIH). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. 2024. Available from: [Link]

  • National Institutes of Health (NIH). Development of a selective and scalable N1-indazole alkylation. NIH. 2024. Available from: [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.

Sources

Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Using 7-(Bromomethyl)-1-methyl-1H-indazole as a Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] This guide provides a detailed technical overview and robust protocols for the strategic use of 7-(Bromomethyl)-1-methyl-1H-indazole, a highly versatile building block for synthesizing novel kinase inhibitors. By leveraging its pre-methylated N1 position and the reactive 7-bromomethyl group, researchers can achieve clean, regioselective alkylation of various nucleophilic fragments common in kinase inhibitor design. This document outlines the underlying chemical principles, provides step-by-step experimental procedures for S- and N-alkylation, offers characterization data, and includes a comprehensive troubleshooting guide to empower drug discovery efforts.

Introduction: The Indazole Scaffold in Kinase Inhibition

The Central Role of Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Small-molecule kinase inhibitors that target the ATP-binding site have revolutionized oncology, offering targeted therapies with improved efficacy and safety profiles compared to traditional chemotherapy.[3][5]

Indazole: A Privileged Hinge-Binding Scaffold

The 1H-indazole core is a bioisostere of the natural indole ring and has emerged as a premier scaffold in kinase inhibitor design.[6] Its unique arrangement of nitrogen atoms allows it to act as an effective hinge-binder, forming critical hydrogen bond interactions with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. This high-affinity binding is a cornerstone of many successful drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[1][3][7] The indazole framework provides a rigid, planar structure that serves as an excellent anchor for orienting other pharmacophoric elements into specific pockets of the kinase active site.[8][9]

This compound: A Specialized Synthetic Tool

The strategic value of this compound lies in its carefully designed structure:

  • N1-Methylation: The methyl group on the N1 position serves as a permanent protecting group. This is crucial because the parent indazole scaffold can undergo alkylation at either N1 or N2, often leading to a mixture of regioisomers that are difficult to separate.[6][10] By blocking the N1 position, this reagent ensures that subsequent reactions are directed elsewhere.

  • 7-Bromomethyl Group: This functional group acts as a potent electrophile. Its position on the 7-carbon of the ring provides a specific vector for attaching the indazole core to other molecular fragments. The benzylic-like nature of the bromide makes it highly susceptible to nucleophilic substitution (Sₙ2) reactions under mild conditions.

This combination makes the reagent an ideal partner for coupling with fragments containing nucleophilic centers like amines, thiols, or phenols, which are commonly found in other kinase-binding motifs.

Core Synthetic Strategy: Nucleophilic Substitution

Reaction Mechanism

The primary synthetic route employing this compound is the Sₙ2 reaction. A nucleophile (Nu:⁻), typically part of a larger fragment intended to bind elsewhere in the kinase, attacks the electrophilic methylene carbon, displacing the bromide leaving group. This forms a stable carbon-nucleophile bond, effectively linking the indazole core to the desired fragment.

Optimizing Reaction Conditions

The success of the coupling reaction depends on the careful selection of base, solvent, and temperature, tailored to the specific nucleophile being used.

ParameterCommon ChoicesRationale & Causality
Base K₂CO₃, Cs₂CO₃, DBU, NaHFor Amines/Thiols: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to deprotonate the nucleophile without causing side reactions.[11] For Less Nucleophilic Substrates: Stronger, non-nucleophilic organic bases like DBU or a strong inorganic base like sodium hydride (NaH) may be required. NaH is particularly effective but requires anhydrous conditions and careful handling.[10]
Solvent DMF, Acetonitrile (ACN), THFPolar Aprotic Solvents are Ideal: Dimethylformamide (DMF) and Acetonitrile (ACN) are excellent choices as they effectively solvate the reactants and facilitate the Sₙ2 mechanism. Tetrahydrofuran (THF) is also commonly used, especially when strong bases like NaH are employed.[6][10]
Temperature Room Temp. to 60 °CThe high reactivity of the bromomethyl group often allows the reaction to proceed efficiently at room temperature. Gentle heating (40-60 °C) can be applied to accelerate the reaction for less reactive nucleophiles, but higher temperatures should be avoided to minimize side product formation.
General Experimental Workflow

The following diagram illustrates the typical workflow for synthesizing a kinase inhibitor using this building block.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_final 4. Analysis A Dissolve Nucleophile (Fragment A) & Base in Anhydrous Solvent B Add 7-(Bromomethyl)-1-methyl- 1H-indazole Solution Dropwise at RT A->B C Stir at RT or Gentle Heat (Monitor by TLC/LC-MS) B->C D Quench Reaction (e.g., with H₂O or sat. NH₄Cl) C->D E Liquid-Liquid Extraction D->E F Dry Organic Layer & Concentrate E->F G Purify by Column Chromatography F->G H Final Product: Kinase Inhibitor Candidate G->H I Characterize: NMR, MS, HPLC H->I

Caption: General workflow for inhibitor synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis via S-Alkylation with a Thiol-Containing Fragment

This protocol is adapted from established methods for reacting bromomethyl-indazoles with thiols, demonstrating a robust way to form a thioether linkage.[12]

Objective: To synthesize 1-methyl-7-(((4-methoxyphenyl)thio)methyl)-1H-indazole.

Materials:

  • This compound (1.0 eq, 239 mg)

  • 4-Methoxybenzenethiol (1.1 eq, 154 mg, 127 µL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq, 183 mg, 180 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a clean, dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxybenzenethiol and anhydrous THF (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DBU to the solution and stir for 15 minutes. A thiolate salt may precipitate.

  • In a separate vial, dissolve this compound in anhydrous THF (5 mL).

  • Add the indazole solution dropwise to the reaction flask at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indazole spot is consumed.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure product.

Protocol B: Synthesis via N-Alkylation of an Amine-Containing Hinge-Binder

This protocol details the coupling of the indazole building block with a generic aminopyrazole fragment, a common motif in kinase inhibitors.

Objective: To synthesize N-(1-methyl-1H-indazol-7-yl)methyl)-1H-pyrazol-3-amine.

Caption: N-Alkylation of 3-aminopyrazole.

Materials:

  • This compound (1.0 eq, 239 mg)

  • 1H-Pyrazol-3-amine (1.05 eq, 87 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq, 276 mg)

  • Anhydrous Dimethylformamide (DMF) (8 mL)

Procedure:

  • To a dry 25 mL round-bottom flask, add 1H-pyrazol-3-amine and anhydrous K₂CO₃.

  • Add anhydrous DMF (8 mL) and stir the suspension vigorously for 10 minutes at room temperature.

  • Add this compound to the suspension.

  • Heat the reaction mixture to 40 °C and stir for 12-18 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS. Note that dialkylation of the exocyclic amine is a possible side product, but typically minimal with a 1:1 stoichiometry.

  • Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) to remove residual DMF, followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 5%) to isolate the desired product.

Characterization and Quality Control

Confirming the structure and purity of the final compound is critical. Below are typical analytical data expected for a successful synthesis as described in Protocol B.

Analysis MethodExpected Result / Key SignalPurpose
¹H NMR Singlet at ~4.5-5.0 ppm (2H, -CH₂-N) Singlet at ~4.1 ppm (3H, N-CH₃) Characteristic shifts in aromatic protons of both rings.Structural confirmation and identification of key functional groups.
¹³C NMR Signal at ~50-55 ppm (-CH₂-N) Signal at ~35 ppm (N-CH₃)Confirms the carbon skeleton of the molecule.
LC-MS (ESI+) [M+H]⁺ peak at m/z = 242.12 (for C₁₂H₁₃N₅)Confirmation of the correct molecular weight.
HPLC Purity >95%Assessment of final product purity for biological screening.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (absorbed moisture). 2. Insufficient reaction time/temperature. 3. Degradation of the bromomethyl starting material.1. Use freshly opened or properly stored anhydrous base. 2. Increase temperature to 50-60 °C and monitor for longer. 3. Store the bromomethyl indazole in a cool, dark, and dry place. Confirm its integrity by NMR before use.
Multiple Products 1. (N-alkylation) Dialkylation of the nucleophile. 2. (General) Side reactions due to excessive heat.1. Use a 1:1 stoichiometry of reactants. If dialkylation persists, consider protecting one N-H of the nucleophile if possible. 2. Run the reaction at a lower temperature for a longer duration.
Starting Material Remains 1. Nucleophile is not sufficiently deprotonated. 2. Reaction has not reached completion.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Extend the reaction time. Add a catalytic amount of sodium iodide (NaI) to promote an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.

Conclusion and Future Perspectives

This compound is a powerful and efficient building block for the synthesis of novel kinase inhibitors. Its design circumvents common regioselectivity issues associated with indazole alkylation, enabling clean and predictable coupling to a wide range of nucleophilic fragments.[6][10] The protocols described herein provide a solid foundation for researchers to construct diverse libraries of indazole-based compounds. This reagent is well-suited for applications in fragment-based lead discovery, hit-to-lead optimization campaigns, and the development of next-generation targeted therapies.[2][8]

References

  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 1H-Indazoles (synonyms: benzopyrazoles). Thieme. Retrieved from [Link]

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • National Center for Biotechnology Information. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Current synthesis vs. proposed synthesis of entrectinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • ScienceDirect. (2023). Discovery of novel indazole derivatives as SOS1 agonists that activate KRAS signaling. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Retrieved from [Link]

  • ChemistryViews. (2021). Total Synthesis of Entrectinib. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of entrectinib (XXXX). Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Unprecedented nucleophile-promoted 1,7-S or Se shift reactions under Pummerer reaction conditions of 4-alkenyl-3-sulfinylmethylpyrroles. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Entrectinib and Other ALK/TRK Inhibitors for the Treatment of Neuroblastoma. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: 7-(Bromomethyl)-1-methyl-1H-indazole as a Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its bioisosteric relationship with indole and its versatile chemical handles for molecular elaboration.[1][2] This guide focuses on a particularly valuable derivative, 7-(Bromomethyl)-1-methyl-1H-indazole , a key intermediate that provides a direct and efficient route for introducing the 1-methyl-1H-indazole-7-yl)methyl moiety into target molecules. Its strategic importance lies in the presence of a reactive bromomethyl group, an excellent electrophile for forging new carbon-heteroatom bonds. We will provide an in-depth analysis of its properties, synthesis, and critical applications, including a detailed, field-proven protocol for its use in alkylation reactions, empowering researchers to leverage this building block in their drug discovery programs.

Introduction: The Strategic Value of this compound

In the landscape of heterocyclic chemistry, indazoles have emerged as a cornerstone for the development of novel therapeutics, including potent anti-cancer agents like Niraparib and Pazopanib.[1][3] The regiochemical outcome of functionalizing the indazole core, particularly at the N1 and N2 positions, is a critical challenge in synthesis design.[4][5]

This compound (I) offers a distinct advantage by providing a pre-functionalized, regiochemically defined core. The N1 position is definitively occupied by a methyl group, directing any subsequent reactions away from the nitrogen and focusing the reactivity on the C7-bromomethyl substituent. This side chain acts as a potent electrophilic handle, enabling facile covalent linkage to a wide array of nucleophilic partners. This makes it an indispensable building block for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.

Key Molecular Attributes:

  • Regiochemically Stable: The N1-methyl group prevents isomerization and simplifies synthetic outcomes.

  • Reactive Electrophile: The bromomethyl group is an excellent leaving group, facilitating efficient S_N2 reactions under mild conditions.

  • Versatile Scaffold: The indazole core can be further functionalized, although the primary utility of this intermediate lies in the reactivity of the bromomethyl group.

Physicochemical Properties & Characterization

A thorough understanding of the intermediate's physical and spectroscopic properties is essential for its successful application and for quality control.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms 7-Bromo-1-methylindazole[6]
CAS Number 1000576-59-9[6][7][8]
Molecular Formula C₈H₇BrN₂[6][8][9]
Molecular Weight 211.06 g/mol [6][8]
Appearance Off-white to light yellow solidInferred from typical organic solids
Storage 2-8°C, protect from light and moisture[6][7]

Spectroscopic Data (Representative):

While a dedicated spectrum for this specific compound is not publicly available, the following are expected chemical shifts based on analyses of analogous indazole structures.[10][11][12][13]

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.7-7.0 (m, 3H, Ar-H), ~8.1 (s, 1H, H-3), ~4.6 (s, 2H, -CH₂Br), ~4.1 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~140, ~135, ~128, ~125, ~122, ~110 (Ar-C), ~35 (N-CH₃), ~30 (-CH₂Br).

Synthesis of the Intermediate

The preparation of this compound typically involves a multi-step sequence starting from a suitable aniline derivative. A common strategy is the Jacobs-Heidelberger synthesis or a related cyclization method to form the indazole ring, followed by functionalization. A plausible modern route involves the bromination of 1,7-dimethyl-1H-indazole.

cluster_synthesis Synthetic Workflow Start 1,7-Dimethyl-1H-indazole Step1 Radical Bromination Start->Step1 Reagent1 N-Bromosuccinimide (NBS), Radical Initiator (AIBN) Reagent1->Step1 CCl₄, Reflux Product This compound Step1->Product

Caption: High-level workflow for the synthesis of the title compound.

Rationale: The benzylic methyl group at the C7 position is susceptible to free-radical bromination using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method is generally selective for the benzylic position over aromatic C-H bonds.

Core Application: Protocol for Nucleophilic Alkylation

The primary utility of this compound is as an alkylating agent to attach the (1-methyl-1H-indazol-7-yl)methyl group to various nucleophiles (e.g., amines, phenols, thiols, carbanions).

cluster_protocol General Alkylation Protocol Workflow Start Dissolve Nucleophile (Nu-H) and Base in Solvent Step1 Add this compound (1.0 eq) Start->Step1 Step2 Stir at RT to 60°C Monitor by TLC/LC-MS Step1->Step2 Step3 Aqueous Workup (Quench, Extract) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Product Final Product (Nu-CH₂-Indazole) Step4->Product

Caption: Standard workflow for S_N2 alkylation reactions.

Detailed Step-by-Step Protocol

Objective: To perform a general nucleophilic substitution reaction using an amine nucleophile as an example.

Principle: The reaction proceeds via a standard S_N2 mechanism. A weak base deprotonates the nucleophile (or enhances its nucleophilicity), which then attacks the electrophilic methylene carbon, displacing the bromide ion to form the desired product. The choice of base and solvent is critical for achieving high yields and preventing side reactions.[5]

Materials & Reagents:

  • This compound

  • Nucleophile (e.g., piperidine, 1.1 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon line

  • TLC plates (silica gel) and developing chamber

  • Standard workup reagents: Ethyl acetate, water, brine

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1 mmol) and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, 5-10 mL). Stir the suspension for 10-15 minutes at room temperature.

    • Expert Insight: Using a polar aprotic solvent like DMF or MeCN is crucial. It effectively solvates the cation of the base, enhancing the nucleophilicity of the anion and accelerating the S_N2 reaction rate.

  • Addition of Electrophile: Dissolve this compound (1.0 mmol) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromomethyl compound is consumed (typically 2-12 hours).

    • Trustworthiness Check: A co-spot of the starting material and the reaction mixture on the TLC plate is essential to accurately gauge consumption of the limiting reagent.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Application in the Synthesis of Bioactive Scaffolds

This intermediate is a valuable precursor for synthesizing libraries of compounds for screening against various biological targets. For instance, its reaction with piperazine derivatives, a common motif in CNS-active drugs, can rapidly generate novel chemical entities. The resulting (1-methyl-1H-indazol-7-yl)methyl-piperazine core is a frequent feature in molecules targeting kinases, GPCRs, and other enzyme classes.

Safety, Handling, and Storage

Hazard Profile: this compound is an alkylating agent and should be handled with care. Bromomethyl compounds are often classified as lachrymators and are irritants to the skin, eyes, and respiratory tract.[14]

  • Handling:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.[14]

  • Storage:

    • Store in a tightly sealed container in a refrigerator (2-8°C).[6][7]

    • Protect from light, moisture, and heat to prevent degradation.

    • Store away from strong oxidizing agents and bases.

References

  • 7-BROMO-1-METHYL-1H-INDAZOLE Five Chongqing Chemdad Co. ,Ltd. (n.d.).
  • How to Prepare 1H-Indazole,7-broMo-5-Methoxy- - FAQ - Guidechem. (n.d.).
  • 7-Bromo-1H-indazole synthesis - ChemicalBook. (n.d.).
  • Supporting Information - Wiley-VCH. (2007).
  • 7-BROMO-1-METHYL-1H-INDAZOLE Formula - ECHEMI. (n.d.).
  • Development of a selective and scalable N1-indazole alkylation - PMC. (2024, February 20).
  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... - ResearchGate. (n.d.).
  • CAS No : 1000576-59-9| Chemical Name : 7-Bromo-1-methyl-1H-indazole | Pharmaffiliates. (n.d.).
  • Regioselective alkylation of a versatile indazole... - Beilstein Journals. (2024, August 9).
  • 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2).
  • Niraparib synthesis - ChemicalBook. (n.d.).
  • 7-bromo-1-methyl-1H-indazole. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (n.d.).
  • A kind of synthetic method for preparing Niraparib - Google Patents. (n.d.).
  • Indazole(271-44-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. (n.d.).

Sources

Application Notes and Protocols for Coupling Reactions with 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic functionalization of the indazole core is therefore a critical endeavor in drug discovery, enabling the exploration of chemical space and the optimization of drug-target interactions.

7-(Bromomethyl)-1-methyl-1H-indazole is a versatile synthetic intermediate designed for just such a purpose. The presence of a benzylic bromide at the C7 position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides detailed experimental procedures and technical insights for four key classes of coupling reactions utilizing this valuable building block: Nucleophilic Substitution (SN2), Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

I. Nucleophilic Substitution Reactions: The SN2 Pathway

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (SN2) reaction. The benzylic carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction proceeds via a concerted, single-step mechanism involving a backside attack on the carbon atom bearing the bromine leaving group.[5][6][7] This specific geometry of attack leads to an inversion of stereochemistry if the carbon were a chiral center.[6] The transition state is stabilized by the adjacent indazole ring system, facilitating the displacement of the bromide ion.[7]

This direct and efficient method allows for the introduction of diverse functionalities, including amines, thiols, and alcohols, to the indazole core.

Experimental Protocol: General Procedure for SN2 Reactions
  • Reagent Preparation : In a clean, dry reaction vessel, dissolve this compound (1.0 equiv.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Nucleophile and Base : Add the desired nucleophile (1.1–1.5 equiv.) to the solution. For amine, thiol, or alcohol nucleophiles, add a non-nucleophilic base (1.5–2.0 equiv.), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the HBr byproduct.

  • Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 7-substituted-1-methyl-1H-indazole.

Data Table: Representative SN2 Reactions
NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃ACNRT4>95
BenzylamineEt₃NTHF40692
ThiophenolK₂CO₃DMFRT2>98
Sodium Methoxide-MeOHRT395
PiperidineK₂CO₃ACNRT496

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Workflow for Nucleophilic Substitution

SN2_Workflow Start Start Reagents Combine this compound, Nucleophile, and Base in Solvent Start->Reagents Reaction Stir at RT or Heat (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for SN2 reactions.

II. Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8] For a benzylic bromide like this compound, these reactions proceed through a catalytic cycle involving a palladium(0) active species.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[7][9] For benzylic halides, this reaction provides a direct route to diarylmethane derivatives, which are common motifs in pharmaceuticals.[10]

Causality in Experimental Choices
  • Catalyst : A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, pre-catalysts like PdCl₂(dppf) are often preferred for their air stability and reliable generation of the active Pd(0) species in situ.[10]

  • Ligand : The choice of phosphine ligand is critical. Bulky, electron-rich ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilize the palladium center and promote both oxidative addition and reductive elimination steps.[4][11]

  • Base : A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4][11]

  • Solvent : A mixture of an organic solvent (e.g., THF, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.[10]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 L₂Pd⁰ pd_complex L₂Pd⁰(Ar)(X) pd0->pd_complex Oxidative Addition (R-X) pd_boronate L₂Pd⁰(Ar)(R) pd_complex->pd_boronate Transmetalation (R'-B(OR)₂ + Base) pd_boronate->pd0 Reductive Elimination (R-R')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition : Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and degassed solvent (e.g., THF/H₂O 10:1 mixture).

  • Reaction Conditions : Heat the reaction mixture to 70-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Data Table: Representative Suzuki-Miyaura Couplings of Benzylic Bromides
Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Ref
Phenylboronic AcidPdCl₂(dppf)Cs₂CO₃THF/H₂O7795[10]
4-Methoxyphenylboronic AcidPdCl₂(dppf)Cs₂CO₃CPME/H₂O9091[10]
4-Fluorophenylboronic AcidPdCl₂(dppf)Cs₂CO₃THF/H₂O7788[10]
3-Thienylboronic AcidPdCl₂(dppf)Cs₂CO₃CPME/H₂O9075[10]

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, providing access to valuable internal alkynes.[3][5] This reaction is typically co-catalyzed by palladium and copper salts.[5]

Causality in Experimental Choices
  • Palladium Catalyst : As with other cross-coupling reactions, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[3][5]

  • Copper Co-catalyst : Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself.[5]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the HX byproduct. It can often serve as the solvent as well.[5]

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd_complex L₂Pd⁰(Ar)(X) pd0->pd_complex Oxidative Addition (R-X) pd_alkyne L₂Pd⁰(Ar)(C≡CR) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (R-C≡CR') cu_x CuX cu_alkyne CuC≡CR' cu_alkyne->cu_x Transmetalation to Pd alkyne H-C≡CR' alkyne->cu_alkyne + Base

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup : In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in an amine solvent such as triethylamine.

  • Inert Atmosphere : Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction Conditions : Stir the reaction at room temperature or with gentle heating (up to 60 °C) until completion.

  • Work-up and Purification : Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

Data Table: Representative Sonogashira Couplings of Benzylic Bromides
Terminal AlkynePd CatalystBaseTemp (°C)Yield (%)Ref
Phenylacetylene[Pd(μ-I)PᵗBu₃]₂- (Li-acetylide)RT93[12]
1-Octyne[Pd(μ-I)PᵗBu₃]₂- (Li-acetylide)RT82[12]
Trimethylsilylacetylene[Pd(μ-I)PᵗBu₃]₂- (Li-acetylide)RT91[12]
Propargyl alcoholPd(PPh₃)₄/CuIEt₃N5085[3][5]

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an organic halide and an amine.[1][13] It is a highly versatile method for the synthesis of arylamines. While typically applied to aryl halides, conditions can be adapted for benzylic halides.

Causality in Experimental Choices
  • Catalyst/Ligand System : This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are required to facilitate the reductive elimination step, which is often the rate-limiting step. Ligands such as Xantphos or those from the Buchwald ligand series (e.g., XPhos, SPhos) are commonly employed.[1][14]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a frequently used base for this purpose.[1][14]

  • Solvent : Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base.[14]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Cycle cluster_0 Catalytic Cycle pd0 L₂Pd⁰ pd_complex L₂Pd⁰(Ar)(X) pd0->pd_complex Oxidative Addition (R-X) pd_amide L₂Pd⁰(Ar)(NR₂') pd_complex->pd_amide Amine Coordination & Deprotonation (HNR'₂ + Base) pd_amide->pd0 Reductive Elimination (R-NR'₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup : In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition : Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the tube, followed by the anhydrous solvent (e.g., toluene).

  • Reaction Conditions : Seal the tube and heat the mixture with stirring (typically 80–110 °C) for the required time (12-24 h).

  • Work-up and Purification : After cooling, dilute the reaction mixture with an organic solvent, filter through Celite, and concentrate. Purify the crude material by column chromatography.

Data Table: Representative Buchwald-Hartwig Aminations
AmineLigandBaseSolventTemp (°C)Yield (%)
MorpholineXPhosNaOt-BuToluene10092
AnilineBINAPCs₂CO₃Toluene11085
n-ButylamineXantphosNaOt-BuDioxane10088
IndoletBuXphosK₂CO₃Toluene11090

Yields are based on representative couplings of aryl/benzylic halides and may require optimization.[1][14]

III. Synthesis of Starting Material

While this compound can be sourced commercially, its synthesis from the corresponding methyl-indazole is a straightforward process. A common method involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup : Dissolve 1,7-dimethyl-1H-indazole (1.0 equiv.) in a non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Reagent Addition : Add N-bromosuccinimide (NBS, 1.05 equiv.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 equiv.).

  • Reaction Conditions : Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC.

  • Work-up : Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

  • Purification : Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex indazole derivatives. The benzylic bromide functionality allows for efficient coupling through both classical SN2 nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and medicinal chemistry to access a wide array of novel chemical entities based on the privileged indazole scaffold.

References

  • Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Yoneda, Y. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. The Journal of Organic Chemistry. (2019). Retrieved January 7, 2026, from [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved January 7, 2026, from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Synthesis of benzylic amines. Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Amine Synthesis via SN2. (2020, November 25). YouTube. Retrieved January 7, 2026, from [Link]

  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. Retrieved January 7, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. J&K Scientific LLC. (2021). Retrieved January 7, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. (2020). Retrieved January 7, 2026, from [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Retrieved January 7, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. (2014). Retrieved January 7, 2026, from [Link]

  • Amine Synthesis via SN2. (2020, November 25). YouTube. Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. (2012). Retrieved January 7, 2026, from [Link]

  • Mondal, A., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science. Retrieved January 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Retrieved January 7, 2026, from [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. (2023). Retrieved January 7, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. (2011). Retrieved January 7, 2026, from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. (2023). Retrieved January 7, 2026, from [Link]

  • H3PO3 promoted reactions of thioamides with 2-substituted benzyl alcohols. ResearchGate. (2015). Retrieved January 7, 2026, from [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. (2019). Retrieved January 7, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. (2021). Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. ResearchGate. (2012). Retrieved January 7, 2026, from [Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. (2007). Retrieved January 7, 2026, from [Link]

  • Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline. Google Patents. (2020).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010). Retrieved January 7, 2026, from [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. (2011). Retrieved January 7, 2026, from [Link]

  • Buchwald-Hartwig C-C Bond Formation. Macmillan Group Meeting. (2010). Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. (2018). Retrieved January 7, 2026, from [Link]

  • Thiols And Thioethers. Master Organic Chemistry. (2015). Retrieved January 7, 2026, from [Link]

  • Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ResearchGate. (2022). Retrieved January 7, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. (2013). Retrieved January 7, 2026, from [Link]

  • Benzyl Bromide. Common Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. (2023). Retrieved January 7, 2026, from [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. (2021). Retrieved January 7, 2026, from [Link]

  • Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes. ResearchGate. (2018). Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. (2024). Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Organic Letters. (2007). Retrieved January 7, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 7-(Bromomethyl)-1-methyl-1H-indazole in the Discovery of Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Preamble: While extensive research has solidified the indazole scaffold as a "privileged structure" in oncology, specific preclinical data on the direct anticancer application of 7-(Bromomethyl)-1-methyl-1H-indazole is not yet prevalent in public-domain literature. This guide, therefore, is structured to empower researchers by framing this compound as a versatile chemical intermediate. The bromomethyl group at the 7-position is a reactive handle ripe for synthetic elaboration, making this molecule a valuable starting point for generating novel libraries of indazole derivatives. The protocols and insights provided herein are designed to guide the synthesis, screening, and mechanistic evaluation of such novel compounds in a cancer research setting.

The Indazole Scaffold: A Cornerstone of Modern Oncology

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a foundational pharmacophore in the development of targeted cancer therapies.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for binding to the ATP-pocket of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, and as such, kinase inhibitors have become a major class of anticancer drugs.[4]

Several FDA-approved and clinical-stage oncology drugs feature the indazole moiety, underscoring its therapeutic significance:

Drug NamePrimary Target(s)Approved Indications (Examples)
Axitinib VEGFRs, PDGFR, KitAdvanced Renal Cell Carcinoma
Pazopanib VEGFRs, PDGFR, KitAdvanced Renal Cell Carcinoma, Soft Tissue Sarcoma
Entrectinib TRKA/B/C, ROS1, ALKROS1-positive NSCLC, NTRK fusion-positive solid tumors
Niraparib PARP1/2Ovarian, Fallopian Tube, and Peritoneal Cancer

The success of these agents validates the indazole scaffold as a launchpad for the development of new and improved cancer therapeutics.[1]

Strategic Utility of this compound

The subject of this guide, this compound, possesses key structural features that make it an attractive starting material for medicinal chemistry campaigns:

  • The Indazole Core: Provides the foundational structure known for its affinity for kinase active sites.

  • N1-Methylation: The methyl group at the N1 position blocks one of the tautomeric forms of the indazole ring, which can simplify the structure-activity relationship (SAR) studies of its derivatives and potentially improve pharmacokinetic properties.

  • C7-Bromomethyl Group: This is a highly valuable functional group in drug discovery. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functional groups and moieties at the 7-position, enabling the exploration of the chemical space around the indazole core to optimize potency, selectivity, and drug-like properties.

The diagram below illustrates the potential of this compound as a synthetic precursor.

G cluster_0 Core Intermediate cluster_1 Nucleophilic Substitution cluster_2 Generated Library of Derivatives cluster_3 Downstream Applications Start This compound Reaction Reaction with Nucleophiles (Nu-H) e.g., R-NH2, R-OH, R-SH Start->Reaction Library Diverse 7-Substituted-1-methyl-1H-indazoles (e.g., Amines, Ethers, Thioethers) Reaction->Library Screening Biological Screening (e.g., Anticancer Assays, Kinase Profiling) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Synthetic workflow using this compound.

Experimental Protocols

The following protocols are designed as a comprehensive workflow, from the synthesis of a derivative library to the initial biological characterization of hit compounds.

Protocol 1: Synthesis of a 7-Substituted-1-methyl-1H-indazole Library

Objective: To generate a library of diverse indazole derivatives by reacting this compound with various nucleophiles.

Rationale: The C7 position of the indazole ring has been shown to be a viable point for modification to influence kinase selectivity and potency.[5] This protocol uses a straightforward nucleophilic substitution reaction, a fundamental transformation in medicinal chemistry.

Materials:

  • This compound

  • A selection of nucleophiles (e.g., various anilines, phenols, thiophenols, aliphatic amines)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Reaction vials, magnetic stirrer, heating block

  • Standard workup and purification reagents/equipment (Ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a reaction vial, add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous DMF or MeCN.

  • Add the desired nucleophile (1.1 equivalents).

  • Add the base (2-3 equivalents, e.g., K₂CO₃ for phenols/thiols or DIPEA for amines).

  • Seal the vial and stir the reaction mixture at a set temperature (start with room temperature, may require heating to 50-80°C) for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To perform a primary screen of the synthesized indazole derivatives for their ability to inhibit the proliferation of cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized indazole derivatives dissolved in DMSO (10 mM stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with Indazole Derivatives B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for the MTT cell proliferation assay.

Protocol 3: Kinase Inhibition Assay (Generic)

Objective: To determine if the active compounds from the primary screen inhibit the activity of a specific protein kinase (e.g., VEGFR, EGFR, or a panel of kinases).

Rationale: Given that many indazole derivatives are kinase inhibitors, this is a logical secondary assay to elucidate the mechanism of action. This protocol describes a generic in vitro kinase assay format.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized indazole derivatives

  • A detection system (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the indazole derivatives in the kinase assay buffer.

  • In a 384-well plate, add the compound dilutions.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Stop the reaction and proceed with the detection step according to the manufacturer's instructions for the chosen assay kit (e.g., add ADP-Glo™ Reagent).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Protocol 4: Western Blotting for Pathway Analysis

Objective: To investigate the effect of a lead compound on a specific signaling pathway downstream of a target kinase.

Rationale: Western blotting allows for the detection of changes in the phosphorylation status of key signaling proteins, providing evidence of target engagement and pathway inhibition in a cellular context.

Materials:

  • Cancer cells treated with the lead indazole derivative

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment & Lysis: Treat cells with varying concentrations of the lead compound for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with loading buffer, boil, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Add ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the development of novel anticancer agents. Its utility as a synthetic intermediate is clear, and the protocols outlined in this guide provide a robust framework for its application in a drug discovery program. By synthesizing and screening a library of derivatives, researchers can uncover new chemical entities with potent antiproliferative activities. Subsequent mechanistic studies, such as kinase assays and pathway analysis, will be crucial in elucidating their mode of action and advancing the most promising candidates toward preclinical development.

References

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937-15944. Available at: [Link]

  • Reddy, G. S., Mohanty, S., & Rao, B. V. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88, 2459-2466.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Available at: [Link]

  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. Available at: [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Google Patents. (2009). WO2009106980A2 - Indazole derivatives.
  • Google Patents. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • Google Patents. (2006). US6982274B2 - 1H-indazole compound.
  • PubMed. (2014). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2021). Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors. Available at: [Link]

  • MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (2021). SAR studies of indazole derivatives with potent anticancer activities.... Available at: [Link]

  • PubMed. (2025). Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-negative breast cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • NIH. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

Sources

Introduction: The Indazole Nucleus as a Privileged Scaffold in Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Indazole-Based Therapeutic Agents

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents one of the most significant structural motifs in modern medicinal chemistry.[1] Its unique physicochemical properties and ability to form key interactions with biological targets have established it as a "privileged scaffold." This status is evidenced by its presence in a portfolio of blockbuster drugs approved for treating a range of diseases, most notably cancer.[2]

Prominent examples include Axitinib (Inlyta®) , a potent inhibitor of vascular endothelial growth factor (VEGF) receptors used in the treatment of advanced renal cell carcinoma, and Niraparib (Zejula®) , a poly(ADP-ribose) polymerase (PARP) inhibitor for certain types of ovarian, fallopian tube, and peritoneal cancers.[3][4][5][6] The therapeutic success of these agents underscores the critical importance of developing efficient, scalable, and versatile synthetic routes to access functionally diverse indazole derivatives.[1][7]

This guide provides an in-depth overview of field-proven synthetic strategies for constructing the indazole core and elaborating it into complex therapeutic agents. We will move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, offering researchers the foundational knowledge required to troubleshoot, optimize, and innovate within their own drug discovery programs.

Core Synthetic Strategy I: The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and related indazolones from inexpensive starting materials.[8][9] Its primary appeal lies in its operational simplicity and avoidance of toxic heavy metals, making it an attractive route from a process chemistry and green chemistry perspective.

Mechanistic Rationale

The reaction proceeds via an N-N bond-forming heterocyclization. The key precursor is typically an N-substituted 2-nitrobenzylamine.[8] Under basic conditions, the reaction is initiated by the deprotonation of the carbon alpha to the secondary amine, forming a carbanion. This carbanion then attacks an oxygen of the neighboring nitro group. Subsequent protonation and elimination of water lead to a crucial o-nitrosobenzylidene imine intermediate, which undergoes a rapid intramolecular cyclization to form the 2H-indazole ring system.[10][11] The reaction can also be catalyzed by acid, proceeding through a similar pivotal intermediate.[10]

Davis_Beirut_Mechanism Start N-substituted 2-nitrobenzylamine Carbanion Carbanion Intermediate Start->Carbanion -H⁺ Base Base (e.g., NaOH) OxygenAttack Intramolecular Oxygen Attack Carbanion->OxygenAttack Hydroxyl Hydroxyl Intermediate OxygenAttack->Hydroxyl NitrosoImine o-Nitrosobenzylidine Imine Intermediate Hydroxyl->NitrosoImine -H₂O WaterElim Elimination of H₂O Product 2H-Indazole Product NitrosoImine->Product Cyclization N-N Bond Forming Heterocyclization

Caption: Simplified mechanism of the base-catalyzed Davis-Beirut reaction.
Experimental Protocol: Synthesis of a 3-Alkoxy-2H-Indazole

This protocol describes a general procedure for the Davis-Beirut reaction under basic conditions, which typically yields 3-oxy-substituted 2H-indazoles.[8]

  • Reactant Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-substituted 2-nitrobenzylamine (1.0 equiv) in a suitable alcohol solvent (e.g., ethanol, methanol).

  • Base Addition: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equiv), to the solution.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the mixture with an aqueous acid solution (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2H-indazole product.[9]

ParameterDescriptionTypical ValuesReference
Starting Material N-substituted 2-nitrobenzylamineAlkyl and some aryl amines[9]
Solvent AlcoholEthanol, Methanol, Isopropanol[8]
Base Strong BaseNaOH, KOH, DBU[8][10]
Temperature Reflux65-100 °C[8]
Typical Yields Good60-90%[9]
Key Advantages Metal-free, inexpensive reagents-[8][9]
Limitations Low yields with certain substrates (e.g., secondary alcohols)-[9]

Core Synthetic Strategy II: Transition-Metal Catalyzed Cyclizations

Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium-based systems, to construct complex molecular architectures. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity for the synthesis of both 1H- and 2H-indazoles.[7][12]

A. Palladium-Catalyzed Intramolecular C-N Amination

This strategy builds the indazole scaffold via the formation of the N(1)-C(7a) bond.[13] It is a powerful method for generating 2-aryl-2H-indazoles, which are common motifs in therapeutic agents.

Mechanistic Rationale: The reaction typically involves the cyclization of an N-aryl-N-(o-bromobenzyl)hydrazine precursor. A Pd(0) catalyst, generated in situ, undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then facilitates an intramolecular C-N coupling (reductive elimination), forming a dihydroindazole intermediate. This intermediate spontaneously dehydrogenates under the reaction conditions to yield the aromatic 2-aryl-2H-indazole.[7][13]

Pd_Catalysis_Workflow Start N-aryl-N'-(o-bromobenzyl)hydrazine + Pd(0) Catalyst Pd_Complex Pd(II) Intermediate Start->Pd_Complex OxAdd Oxidative Addition Dihydro Dihydroindazole Intermediate Pd_Complex->Dihydro RedElim Reductive Elimination (Intramolecular C-N Coupling) Product 2-Aryl-2H-Indazole + Pd(0) Catalyst Dihydro->Product - H₂ Aromatize Spontaneous Aromatization

Caption: Catalytic cycle for Pd-catalyzed intramolecular amination.
General Protocol: Synthesis of 2-Aryl-2H-Indazoles
  • Setup: To an oven-dried Schlenk tube, add the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., dppf, Xantphos, 4-10 mol%), and a base (e.g., t-BuONa, K₂CO₃, 1.5-2.5 equiv).[7][13]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add an anhydrous solvent (e.g., Toluene, Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite® and wash with an organic solvent.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to yield the target 2-aryl-2H-indazole.

ParameterDescriptionTypical ValuesReference
Catalyst Palladium(0) precursorPd(OAc)₂, Pd₂(dba)₃[13]
Ligand Phosphine Liganddppf, Xantphos, P(tBu)₃[4][13]
Base Strong, non-nucleophilict-BuONa, K₂CO₃, Cs₂CO₃[7]
Solvent Anhydrous, non-proticToluene, Dioxane, NMP[4][7]
Temperature Elevated80-120 °C[7]
Key Advantages High functional group tolerance, good yields-[7][13]
Limitations Requires pre-functionalized starting materials, catalyst cost-[9]

Application in Therapeutics: Synthesizing the Final API

The synthesis of an active pharmaceutical ingredient (API) rarely stops at the creation of the core scaffold. Subsequent functionalization steps are required to install the pharmacologically necessary moieties. The syntheses of Axitinib and Niraparib provide excellent case studies in late-stage C-C, C-N, and C-S bond formation on a pre-formed indazole nucleus.

Case Study 1: Axitinib Synthesis via Heck and C-S Coupling

The manufacturing process for Axitinib prominently features two key palladium-catalyzed cross-coupling reactions to build the final molecule from a 6-iodo-1H-indazole intermediate.[4][14]

Workflow Overview:

  • Protect and Iodinate: The synthesis often begins with protecting the N-H of 6-nitroindazole, followed by iodination at the C3 position.[14]

  • Heck Reaction: A palladium-catalyzed Heck reaction couples the C3-iodoindazole with 2-vinylpyridine to form the styryl linkage. The reaction is facilitated by in situ acylation of the indazole nitrogen to prevent side reactions.[4]

  • Functional Group Manipulation: The nitro group at C6 is reduced to an amine and subsequently converted to an iodo group via a Sandmeyer-type reaction.[15]

  • C-S Coupling: A final palladium-catalyzed C-S coupling (Migita coupling) or a copper-catalyzed equivalent connects the C6-iodoindazole with 2-mercapto-N-methylbenzamide.[4][15]

  • Deprotection: Removal of any protecting groups yields the final Axitinib API.[15]

Axitinib_Synthesis Indazole 6-Iodo-1H-indazole Intermediate Styryl 3-Styryl-6-iodo-1H-indazole Indazole->Styryl Heck Pd-catalyzed Heck Reaction (+ 2-vinylpyridine) Axitinib Axitinib API Styryl->Axitinib CS_Coupling Pd- or Cu-catalyzed C-S Coupling (+ 2-mercapto-N-methylbenzamide)

Caption: Key late-stage coupling reactions in the synthesis of Axitinib.
Case Study 2: Niraparib Synthesis via Copper-Catalyzed N-Arylation

A key step in modern syntheses of Niraparib is the regioselective copper-catalyzed N-arylation of the indazole core with the chiral 3-aryl-piperidine fragment.[6] This C-N cross-coupling is crucial for connecting the two main components of the drug.

Workflow Overview:

  • Piperidine Synthesis: An asymmetric synthesis, often involving a transaminase-mediated dynamic kinetic resolution, is used to produce the enantiomerically pure (S)-3-aryl-piperidine fragment.[5][6]

  • Indazole Preparation: A separate route prepares the 7-carboxamide-1H-indazole piece.

  • N-Arylation: A copper-catalyzed N-arylation (Ullmann-type reaction) is employed to couple the N(2) position of the indazole with the aryl bromide of the piperidine fragment. This step is high-yielding and highly regioselective.[5][6]

  • Final Steps: Deprotection and salt formation yield the final Niraparib tosylate monohydrate API.[6]

Analytical Characterization & Quality Control

The synthesis of any therapeutic agent must be accompanied by rigorous analytical characterization to confirm its identity, structure, and purity. A standard suite of techniques is employed for indazole-based compounds.

TechniquePurposeKey Information ObtainedReference
¹H & ¹³C NMR Structural ElucidationConnectivity of atoms, chemical environment of protons and carbons.[16][17][18]
Mass Spectrometry Molecular Weight ConfirmationMolecular weight (MS) and elemental composition (HRMS).[16][19]
HPLC Purity Assessment & QuantificationPurity profile, detection and quantification of impurities.[19][20]
FT-IR Functional Group IdentificationPresence of key functional groups (e.g., C=O, N-H, S=O).[16]

Conclusion

The synthesis of indazole-based therapeutic agents is a dynamic field that leverages both classical and modern synthetic methodologies. Robust strategies like the Davis-Beirut reaction provide metal-free access to the core, while powerful transition-metal-catalyzed reactions, including intramolecular aminations and late-stage cross-couplings, enable the efficient and precise construction of complex APIs like Axitinib and Niraparib. A thorough understanding of the mechanisms behind these transformations, coupled with rigorous analytical characterization, is fundamental to the successful development of novel indazole-based medicines. Future research will likely continue to focus on developing even more efficient, sustainable, and "green" synthetic routes to these life-saving compounds.[21]

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates.
  • Wikipedia. (2023). Davis–Beirut reaction. Retrieved from [Link]

  • Lv, K., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. Available at: [Link]

  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles.
  • Shaikh, R. S., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 12(1), 19583. Available at: [Link]

  • Alam, M. S., et al. (2018). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Organic & Biomolecular Chemistry, 16(23), 4333-4340. Available at: [Link]

  • Singer, R. A., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18(1), 266-274. Available at: [Link]

  • Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-227. Available at: [Link]

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. MPLS Division. Retrieved from [Link]

  • UK Research and Innovation. (n.d.). Production of Niraparib using Imine Reductases. Retrieved from [Link]

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519-521. Available at: [Link]

  • Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-227. Available at: [Link]

  • Synfacts. (2015). Synthesis of Axitinib. Synfacts, 11(07), 0702. Available at: [Link]

  • Sharma, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-61. Available at: [Link]

  • Kumar, D. A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 21-41. Available at: [Link]

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519-521. Available at: [Link]

  • Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1956-1969. Available at: [Link]

  • Xiang, B., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849-857. Available at: [Link]

  • Boujdi, Y. E., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(1), 163. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127883. Available at: [Link]

  • Lebrasseur, N., et al. (2007). Synthesis of Annulated 2H-Indazoles and 1,2,3- and 1,2,4-Triazoles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Reaction. The Journal of Organic Chemistry, 72(16), 6270-6273. Available at: [Link]

  • Google Patents. (2017). A novel synthetic method for preparing an anticancer medicine Niraparib. CN106632244A.
  • Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1956-1969. Available at: [Link]

  • Google Patents. (2017). Processes for the preparation of axitinib. US9580406B2.
  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • ResearchGate. (2024). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives.
  • BenchChem. (2025). Synthetic Routes to Substituted 2H-Indazoles: Application Notes and Protocols.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide.
  • El-Fakharany, E. M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(10), 2329. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(3), 329. Available at: [Link]

  • Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14040-14057. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Incorporation of the 1-methyl-1H-indazol-7-ylmethyl Moiety into Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and capacity for diverse, vectorially-oriented substitutions make it a cornerstone in the design of numerous biologically active compounds.[1] The 1H-indazole tautomer is generally the more thermodynamically stable form.[2] Indazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition, making them central to the development of targeted cancer therapies.[1]

This guide focuses on a specific, strategically important derivative: the 1-methyl-1H-indazol-7-ylmethyl moiety. The N-methylation at the 1-position can enhance metabolic stability and modulate solubility, while the 7-position substitution offers a distinct exit vector for connecting to a parent molecule. This unique substitution pattern can profoundly influence a compound's interaction with its biological target and its overall pharmacokinetic profile. Herein, we provide a comprehensive overview of the synthesis of key building blocks, protocols for their incorporation into lead compounds, and insights into the rationale behind their use.

Rationale for Incorporating the 1-methyl-1H-indazol-7-ylmethyl Moiety

The strategic decision to incorporate the 1-methyl-1H-indazol-7-ylmethyl moiety into a lead compound is often driven by several key considerations in drug design:

  • Vectorial Control of Substitution: The 7-position provides a distinct spatial orientation for substituents compared to other positions on the indazole ring, allowing for fine-tuning of interactions within a binding pocket.

  • Modulation of Physicochemical Properties: N-methylation generally increases lipophilicity and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

  • Bioisosteric Replacement: The indazole ring itself is often used as a bioisostere for other aromatic systems like indole, offering a different hydrogen bonding pattern and electronic distribution.

  • Scaffold Hopping: Introducing this moiety can lead to novel chemical matter with potentially improved properties over an existing lead series.

Synthesis of Key Building Blocks

The successful incorporation of the 1-methyl-1H-indazol-7-ylmethyl moiety hinges on the efficient synthesis of key chemical building blocks. The following section outlines a robust synthetic pathway to obtain crucial intermediates such as (1-methyl-1H-indazol-7-yl)methanamine .

Overall Synthetic Workflow

The multi-step synthesis commences with the commercially available 7-methyl-1H-indazole and proceeds through N-methylation, side-chain bromination, and subsequent conversion to the primary amine.

G start 7-methyl-1H-indazole step1 N-Methylation start->step1 intermediate1 1-methyl-7-methyl-1H-indazole step1->intermediate1 step2 Side-Chain Bromination intermediate1->step2 intermediate2 7-(bromomethyl)-1-methyl-1H-indazole step2->intermediate2 step3 Conversion to Amine intermediate2->step3 final_product (1-methyl-1H-indazol-7-yl)methanamine step3->final_product

Caption: Synthetic workflow for (1-methyl-1H-indazol-7-yl)methanamine.

Protocol 1: N-Methylation of 7-methyl-1H-indazole

Objective: To regioselectively methylate the N1 position of 7-methyl-1H-indazole.

Rationale: The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of base and solvent is critical to control regioselectivity. Sodium hydride in an aprotic solvent like THF generally favors the thermodynamically more stable N1 product.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )PuritySupplier
7-methyl-1H-indazole132.16>98%Commercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oil24.0060%Standard Supplier
Methyl Iodide (CH₃I)141.94>99%Standard Supplier
Anhydrous Tetrahydrofuran (THF)72.11AnhydrousStandard Supplier
Saturated aqueous NH₄Cl--Lab Prepared
Ethyl Acetate (EtOAc)88.11ACS GradeStandard Supplier
Brine--Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04AnhydrousStandard Supplier

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-methyl-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of indazole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-methyl-7-methyl-1H-indazole .

Protocol 2: Side-Chain Bromination of 1-methyl-7-methyl-1H-indazole

Objective: To selectively brominate the 7-methyl group.

Rationale: N-Bromosuccinimide (NBS) in the presence of a radical initiator is a standard method for the benzylic bromination of methyl groups on aromatic and heteroaromatic rings.[4] The reaction proceeds via a free-radical mechanism.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )PuritySupplier
1-methyl-7-methyl-1H-indazole146.19As synthesized-
N-Bromosuccinimide (NBS)177.98>98%Standard Supplier
Azobisisobutyronitrile (AIBN)164.21>98%Standard Supplier
Carbon Tetrachloride (CCl₄) or Acetonitrile153.82 / 41.05AnhydrousStandard Supplier
Saturated aqueous Na₂S₂O₃--Lab Prepared
Saturated aqueous NaHCO₃--Lab Prepared
Brine--Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04AnhydrousStandard Supplier

Procedure:

  • To a round-bottom flask, add 1-methyl-7-methyl-1H-indazole (1.0 eq) and N-bromosuccinimide (1.1 eq).

  • Add a catalytic amount of AIBN (0.05 eq).

  • Add anhydrous carbon tetrachloride or acetonitrile (approximately 15 mL per gram of starting material).

  • Heat the reaction mixture to reflux (around 77 °C for CCl₄) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

  • Wash the filtrate with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield This compound . This product can often be used in the next step without further purification.

Protocol 3: Synthesis of (1-methyl-1H-indazol-7-yl)methanamine

Objective: To convert the benzylic bromide to the corresponding primary amine.

Rationale: The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[6][7] It involves the N-alkylation of potassium phthalimide followed by cleavage of the phthalimide group with hydrazine.

Materials:

Reagent/SolventMolar Mass ( g/mol )PuritySupplier
This compound225.09As synthesized-
Potassium Phthalimide185.22>98%Standard Supplier
Anhydrous N,N-Dimethylformamide (DMF)73.09AnhydrousStandard Supplier
Hydrazine monohydrate50.06>98%Standard Supplier
Ethanol (EtOH)46.07AnhydrousStandard Supplier
Dichloromethane (DCM)84.93ACS GradeStandard Supplier
Hydrochloric Acid (HCl), 1M--Lab Prepared

Procedure:

  • Alkylation:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain N-((1-methyl-1H-indazol-7-yl)methyl)phthalimide.

  • Deprotection (Hydrazinolysis):

    • Suspend the N-alkylated phthalimide in ethanol.

    • Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

    • Cool the reaction to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (1-methyl-1H-indazol-7-yl)methanamine .

Incorporation into Lead Compounds: Key Coupling Reactions

Once the key building block, (1-methyl-1H-indazol-7-yl)methanamine, is synthesized, it can be incorporated into lead compounds through various well-established coupling reactions.

Protocol 4: Amide Bond Formation

Objective: To couple (1-methyl-1H-indazol-7-yl)methanamine with a carboxylic acid.

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[8] The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for this transformation.

G amine (1-methyl-1H-indazol-7-yl)methanamine coupling Amide Coupling (HATU, DIPEA, DMF) amine->coupling acid R-COOH acid->coupling product Target Amide coupling->product

Caption: Amide coupling workflow.

Materials:

Reagent/SolventPurity
(1-methyl-1H-indazol-7-yl)methanamineAs synthesized
Carboxylic Acid (R-COOH)>95%
HATU>98%
N,N-Diisopropylethylamine (DIPEA)>99%
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of (1-methyl-1H-indazol-7-yl)methanamine (1.1 eq) in DMF.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 5: Reductive Amination

Objective: To form a secondary amine by reacting (1-methyl-1H-indazol-7-yl)methanamine with an aldehyde or ketone.

Rationale: Reductive amination is a highly versatile method for forming C-N bonds and avoids the over-alkylation issues associated with direct alkylation of amines.[9] The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride.

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add (1-methyl-1H-indazol-7-yl)methanamine (1.1 eq).

  • Add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Characterization and In-Process Controls

For all synthetic steps, it is crucial to characterize the intermediates and final products thoroughly.

TechniquePurpose
TLC/LC-MS Monitor reaction progress and purity of fractions.
¹H and ¹³C NMR Confirm the structure of the synthesized compounds.
High-Resolution Mass Spectrometry (HRMS) Determine the exact mass and confirm the elemental composition.
Infrared (IR) Spectroscopy Identify key functional groups.

Conclusion and Future Perspectives

The 1-methyl-1H-indazol-7-ylmethyl moiety represents a valuable and strategic building block in modern medicinal chemistry. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic protocols outlined in this guide provide a reliable pathway to access key intermediates and incorporate them into diverse molecular scaffolds. As the quest for more potent and selective therapeutics continues, the strategic use of such well-defined and functionally rich moieties will undoubtedly play a pivotal role in the discovery of next-generation medicines.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • BenchChem. (2025).
  • Bihani, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1871-1905. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Lokhande, et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1871-1905.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

  • Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12201–12209. [Link]

  • Słoczyńska, K., et al. (2019). Electrophilic and radical bromination of bromo derivatives via NBS. Journal of the Serbian Chemical Society, 84(10), 1055-1064.
  • Wikipedia. (2023). Gabriel synthesis. [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. [Link]

Sources

Development of Novel Anti-inflammatory Agents from 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

<__ APPLICATION NOTES & PROTOCOLS

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of 7-(Bromomethyl)-1-methyl-1H-indazole as a scaffold for the development of novel anti-inflammatory agents. It outlines the scientific rationale, detailed synthetic protocols for derivatization, and a complete workflow for in vitro and in vivo screening of these novel compounds. The protocols are designed to be self-validating, with explanations of the underlying scientific principles and the importance of appropriate controls. This guide emphasizes a mechanistic approach, focusing on key inflammatory signaling pathways such as NF-κB and MAPK, to not only identify potent anti-inflammatory candidates but also to elucidate their mode of action.

Introduction: The Rationale for Targeting Indazole Derivatives for Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2][3] Studies have shown that certain indazole derivatives can effectively inhibit key mediators of inflammation, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[1][4] The starting material, this compound, provides a reactive "handle" (the bromomethyl group) that allows for the systematic synthesis of a diverse library of derivatives. This strategic derivatization enables the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity, with the ultimate goal of identifying lead compounds with superior therapeutic profiles compared to existing anti-inflammatory drugs.

Synthetic Chemistry: Derivatization of this compound

The primary synthetic strategy involves the nucleophilic substitution of the bromine atom in the 7-(bromomethyl) group with various nucleophiles. This approach allows for the introduction of a wide array of functional groups, thereby creating a chemical library for subsequent biological screening.

Protocol 2.1: General Procedure for Nucleophilic Substitution

Causality: The C-Br bond in the benzylic-like position is susceptible to cleavage by nucleophiles, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds. The choice of solvent and base is critical to ensure efficient reaction and minimize side products.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents). Examples of nucleophiles include, but are not limited to, phenols, thiols, amines, and carbanions.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents), to facilitate the reaction by scavenging the HBr generated.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (monitoring by TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization: All synthesized compounds should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm their structure and purity.

In Vitro Screening Cascade for Anti-inflammatory Activity

A tiered screening approach is employed to efficiently identify promising compounds. The cascade begins with primary assays to assess general anti-inflammatory potential and cytotoxicity, followed by more detailed secondary assays to elucidate the mechanism of action.

Primary In Vitro Assays

The murine macrophage cell line, RAW 264.7, is a widely used and well-validated model for studying inflammation in vitro.[5][6][7][8] Inflammation is induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a robust inflammatory response.[6][7][8]

Protocol 3.1.1: Cell Culture and Maintenance

  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Protocol 3.1.2: Cytotoxicity Assay (MTT Assay)

Causality: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3.1.3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Causality: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation.[5][7] The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.[9][10][11][12][13]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well. Pre-treat cells with non-toxic concentrations of the indazole derivatives for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[10] Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Secondary In Vitro Assays: Mechanistic Elucidation

Compounds that demonstrate significant, non-toxic inhibition of NO production are advanced to secondary assays to investigate their effects on pro-inflammatory cytokines and key signaling pathways.

Protocol 3.2.1: Quantification of Pro-inflammatory Cytokines (ELISA)

Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response.[7] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying these cytokines.[14][15][16][17][18]

  • Sample Collection: Collect supernatants from RAW 264.7 cells treated as described in Protocol 3.1.3.

  • ELISA Procedure: Perform ELISAs for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[15][16][17][18]

  • Data Analysis: Generate standard curves and calculate the concentrations of TNF-α and IL-6 in the samples.

Data Presentation: In Vitro Screening Results

Compound IDCytotoxicity (IC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
Lead-001> 505.28.110.5
Lead-002> 507.812.315.1
Control----

Protocol 3.2.2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Causality: The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of many pro-inflammatory genes.[19][20][21][22][23][24][25][26] Western blotting allows for the detection of changes in the phosphorylation status of key proteins in these pathways, indicating their activation.

  • Cell Lysis: Treat RAW 264.7 cells with lead compounds and/or LPS for appropriate times (e.g., 30-60 minutes for phosphorylation events). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Key Inflammatory Signaling Pathways

inflammatory_pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IκBα IκBα IKK->IκBα P NF-κB p65/p50 IκBα->NF-κB releases NF-κB_nuc p65/p50 NF-κB->NF-κB_nuc translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p38->Gene_Expression activates NF-κB_nuc->Gene_Expression activates workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy start This compound synthesis Derivatization (Nucleophilic Substitution) start->synthesis library Compound Library synthesis->library characterization NMR, HRMS library->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity Screening no_assay NO Production Assay (Griess) cytotoxicity->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) no_assay->cytokine_assay Active Compounds western_blot Mechanism of Action (Western Blot for NF-κB, MAPK) cytokine_assay->western_blot animal_model Carrageenan-Induced Paw Edema in Rats western_blot->animal_model Promising Leads lead_compound Lead Compound Identification animal_model->lead_compound

Caption: A comprehensive workflow for the development of anti-inflammatory agents.

Conclusion

The protocols and workflows detailed in this document provide a robust framework for the systematic discovery and preclinical evaluation of novel anti-inflammatory agents derived from this compound. By integrating synthetic chemistry with a comprehensive in vitro and in vivo screening cascade, researchers can efficiently identify and characterize promising lead candidates. The emphasis on elucidating the mechanism of action through the analysis of key inflammatory signaling pathways will not only aid in the selection of the most promising compounds but also contribute to a deeper understanding of their therapeutic potential.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]

  • Gokhale, S., Al-dhabi, N., & A, D. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC05. Available at: [Link]

  • Gaestel, M., & Mengel, A. (2017). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. International journal of molecular sciences, 18(1), 111. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Marx, S., Kon, T., & Grtz, N. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. MethodsX, 4, 253–258. Available at: [Link]

  • Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of the Korean Dental Association, 56(4), 188-195. Available at: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available at: [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Available at: [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Huang, P., Han, J., & Hui, L. (2014). MAPK signaling in inflammation-associated cancer development. Oncogene, 33(14), 1735-1743. Available at: [Link]

  • Williams, N. C., & Gilmore, T. D. (2020). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Viruses, 12(12), 1438. Available at: [Link]

  • MD Anderson Cancer Center. (2017). NF-κB signaling in inflammation. Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available at: [Link]

  • Charles River Laboratories. (n.d.). Animal Model of Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Bio-protocol, 7(10), e2287. Available at: [Link]

  • Ledochowski, M., & Fuchs, D. (2009). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 58(7), 387–392. Available at: [Link]

  • Gokhale, S., Al-dhabi, N., & A, D. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC05. Available at: [Link]

  • Lezoul, N., & Saib, O. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2415. Available at: [Link]

  • Patel, M. M., & Surana, S. J. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 121-125. Available at: [Link]

  • Kumar, V., & Van der Vliet, A. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of pharmacological and toxicological methods, 82, 1-13. Available at: [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. Available at: [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. Available at: [Link]

  • Kim, J. H., Lee, J. G., Kim, M. S., Kim, D. W., & Kim, Y. S. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(6), 550–558. Available at: [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., & Li, Y. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. International immunopharmacology, 113(Pt A), 109315. Available at: [Link]

  • Gokhale, S. B., Al-dhabi, N. A., & Arasu, M. V. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC05. Available at: [Link]

  • Giustarini, D., Dalle-Donne, I., Milzani, A., & Rossi, R. (2009). Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples. Redox report : communications in free radical research, 14(6), 241–246. Available at: [Link]

  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Retrieved from [Link]

  • Li, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Molecules (Basel, Switzerland), 27(14), 4589. Available at: [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Complementary and Alternative Medical Research, 23(1), 1-14. Available at: [Link]

  • Shultis, C. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Undergraduate Theses and Capstone Projects. 54. Available at: [Link]

  • Herrera-Acevedo, C., Muñoz-Acuña, U., Arévalo-Villalobos, J. I., Rivera, G., & Salas, C. O. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 27(19), 6239. Available at: [Link]

  • Salga, M. S., Ali, H. M., Abdulla, M. A., & Abdelwahab, S. I. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 44(5), 580–585. Available at: [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., & Li, Y. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. International immunopharmacology, 113(Pt A), 109315. Available at: [Link]

  • Corsi, G., & Palazzo, G. (1976). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Archiv der Pharmazie (Weinheim, Germany), 309(11), 876–883. Available at: [Link]

  • Lee, Y. C., Lee, Y. L., & Chen, Y. C. (2020). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Food science and technology research, 26(6), 817–824. Available at: [Link]

  • Hisano, S., Miyamoto, Y., & Miyamoto, Y. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 29(1), 121–126. Available at: [Link]

  • Zare, F., & Zare, M. (2013). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian journal of reproductive medicine, 11(1), 43–48. Available at: [Link]

  • PubChem. (n.d.). 7-bromo-1-methyl-1H-indazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-(Bromomethyl)-1-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide actionable strategies to improve reaction yield and product purity.

Synthetic Overview & Core Challenges

This compound is a valuable heterocyclic building block, frequently used in the synthesis of pharmaceutical agents, notably as a key intermediate for certain kinase inhibitors.[1] The most direct and common synthetic route involves the free-radical bromination of 1,7-dimethyl-1H-indazole at the benzylic 7-methyl position. This reaction, typically a Wohl-Ziegler bromination, leverages N-Bromosuccinimide (NBS) as the bromine source.[2]

While conceptually straightforward, the synthesis is sensitive to several variables that can dramatically impact yield and purity. Key challenges include:

  • Controlling Selectivity: Preventing competitive bromination on the indazole ring.

  • Avoiding Over-bromination: Suppressing the formation of the 7-(dibromomethyl) byproduct.

  • Ensuring Reaction Initiation: Activating the radical chain reaction effectively.

  • Product Instability: The benzylic bromide product can be susceptible to hydrolysis and other degradation pathways, particularly during purification.

This guide will address these challenges through a series of frequently asked questions and in-depth troubleshooting scenarios.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Purification & Isolation Precursor 1,7-Dimethyl-1H-indazole (Starting Material) Reaction Benzylic Bromination (Wohl-Ziegler Reaction) Precursor->Reaction NBS, Radical Initiator (e.g., AIBN), Solvent Product This compound (Target Compound) Reaction->Product Aqueous Workup Chromatography/Recrystallization

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) used instead of liquid bromine (Br₂)?

A: This is a critical question of selectivity. The goal is a free-radical substitution at the benzylic methyl group, not an electrophilic aromatic substitution on the indazole ring.

  • NBS's Role: NBS provides a constant, low-level concentration of Br₂ throughout the reaction. This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the propagation steps.[3]

  • Controlling the Reaction: This low Br₂ concentration is insufficient to trigger the high-activation energy electrophilic pathway but is readily consumed in the radical chain reaction. Using a high concentration of liquid Br₂ would significantly increase the risk of unwanted ring bromination.[2]

Q2: My reaction is clean by TLC, but my isolated yield is very low after column chromatography. What's happening?

A: This strongly suggests product degradation during purification. Benzylic bromides can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis (to the alcohol) or polymerization.

  • Quick Fix: Before loading your column, prepare a slurry of your silica gel in the eluent and add 1% triethylamine to neutralize it. Run the column quickly.

  • Better Alternative: If possible, avoid chromatography altogether. After the aqueous workup, attempt to crystallize the crude product from a suitable solvent system like ethyl acetate/hexanes.

Q3: I see three spots on my TLC plate: starting material, product, and a less polar spot. What is the third spot?

A: The less polar spot is very likely the over-brominated byproduct, 7-(dibromomethyl)-1-methyl-1H-indazole. This arises when a molecule of your desired product undergoes a second radical bromination. To mitigate this, ensure you are using no more than 1.05 to 1.1 equivalents of NBS.[4]

Q4: How should I store the final product?

A: this compound is a reactive electrophile. For long-term stability, store it as a solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (0-8 °C).[5] Avoid exposure to moisture and light.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Scenario 1: Low or No Conversion of Starting Material

You've run the reaction for several hours, but TLC analysis shows predominantly unreacted 1,7-dimethyl-1H-indazole.

  • Possible Cause 1: Ineffective Radical Initiation. The entire reaction depends on the formation of an initial bromine radical (Br•) to start the chain reaction.[6]

    • Troubleshooting Steps:

      • Check Your Initiator: Radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide have finite shelf lives and can decompose if stored improperly. Use a fresh bottle or recrystallize your existing stock.

      • Ensure Sufficient Energy Input: If using photochemical initiation, ensure your lamp is of the correct wavelength and is positioned close to the reaction flask (use a Pyrex flask, as standard borosilicate glass can block UV light). If using thermal initiation with AIBN, ensure the reaction temperature is appropriate for its decomposition rate (typically 80-90 °C in CCl₄ or acetonitrile).[7]

  • Possible Cause 2: Presence of Radical Inhibitors.

    • Troubleshooting Steps:

      • De-gas Your Solvent: Dissolved oxygen in the solvent can act as a radical scavenger, quenching the chain reaction. Before starting, bubble nitrogen or argon through your solvent for 15-20 minutes.

      • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric oxygen from entering the system.

G cluster_checks Troubleshooting Path Start Problem: Low/No Conversion CheckInitiator Is the radical initiator (AIBN/BPO) fresh? Start->CheckInitiator CheckEnergy Is the temperature/light source adequate for initiation? CheckInitiator->CheckEnergy Yes Solution1 Solution: Use freshly opened or recrystallized initiator. CheckInitiator->Solution1 No CheckInert Was the reaction run under an inert atmosphere? CheckEnergy->CheckInert Yes Solution2 Solution: Increase temperature to ~85°C or check UV lamp. CheckEnergy->Solution2 No Solution3 Solution: De-gas solvent and maintain N2/Ar atmosphere. CheckInert->Solution3 No

Caption: Decision tree for troubleshooting low reaction conversion.

Scenario 2: Significant Byproduct Formation

Your reaction goes to completion, but you observe significant amounts of impurities alongside your product.

  • Possible Cause 1: Over-bromination.

    • Mechanistic Insight: The benzylic C-H bonds in the desired monobrominated product are also susceptible to radical abstraction and subsequent bromination.

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully weigh your reagents. Use a slight excess of NBS (1.05 eq.) but avoid using larger amounts.[4]

      • Monitor Reaction Progress: Follow the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to brominating conditions.

  • Possible Cause 2: Aromatic Ring Bromination.

    • Mechanistic Insight: This occurs via an electrophilic pathway, which competes with the desired radical pathway. It is promoted by polar, protic solvents and acidic conditions.[8]

    • Troubleshooting Steps:

      • Solvent Choice is Key: Use a non-polar, aprotic solvent. Carbon tetrachloride (CCl₄) is the classic choice for Wohl-Ziegler reactions, but due to its toxicity, safer alternatives like acetonitrile (MeCN) or trifluorotoluene are often preferred.[2] Avoid solvents like acetic acid or alcohols.

      • Use Pure NBS: Recrystallize NBS from water before use. Aged NBS can contain succinimide and HBr, which can catalyze the electrophilic side reaction.

ParameterRecommended ConditionRationale for Yield Improvement
NBS Stoichiometry 1.05 - 1.1 equivalentsMinimizes the formation of the dibrominated byproduct.[4]
Solvent Acetonitrile (MeCN) or CCl₄Non-polar, aprotic solvents favor the radical pathway over competitive electrophilic aromatic bromination.[2][7]
Initiator AIBN (0.1 eq.)Provides a reliable source of radicals at a controlled rate upon thermal decomposition (~80-90 °C).
Atmosphere Inert (Nitrogen or Argon)Prevents oxygen from quenching the radical chain reaction.
Purification Recrystallization or Neutralized Silica GelPrevents acid-catalyzed degradation of the sensitive benzylic bromide product during isolation.

Optimized Experimental Protocol

This protocol is based on established principles of Wohl-Ziegler bromination and is optimized for selectivity and yield.[2][9]

Step 1: Reaction Setup

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,7-dimethyl-1H-indazole (1.0 eq.).

  • Add a suitable solvent (e.g., acetonitrile, 10 mL per mmol of starting material).

  • Add N-Bromosuccinimide (NBS) (1.05 eq.). Note: It is highly recommended to use NBS that has been freshly recrystallized from water to ensure purity.

  • Add azobisisobutyronitrile (AIBN) (0.1 eq.).

  • Purge the flask with nitrogen or argon for 10-15 minutes.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using an oil bath.

  • Maintain the reflux and stir vigorously. The reaction is often initiated by shining a bright lamp on the flask.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. The product should have a higher Rf value than the starting material. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Step 3: Workup and Isolation

  • Cool the mixture in an ice bath. The succinimide byproduct will precipitate as a white solid.

  • Filter the reaction mixture through a pad of Celite to remove the succinimide, washing the filter cake with a small amount of cold solvent.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Method A (Recommended): Recrystallization

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

  • Method B: Flash Chromatography (if necessary)

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 10-20% ethyl acetate in hexanes) containing 1% triethylamine.

    • Pack the column and run the chromatography as quickly as possible to minimize contact time between the product and the stationary phase.

G cluster_mechanism Wohl-Ziegler Radical Mechanism init Initiation AIBN (or light) → 2R• R• + HBr → RH + Br• (or NBS → Succinimidyl• + Br•) prop1 Propagation 1 Indazole-CH₃ + Br• → Indazole-CH₂• + HBr init->prop1 Generates Br• regen Br₂ Regeneration 2NBS + 2HBr → 2Succinimide + 2Br₂ prop1->regen Produces HBr term Termination Br• + Br• → Br₂ R• + Br• → RBr prop1->term prop2 Propagation 2 Indazole-CH₂• + Br₂ → Indazole-CH₂Br + Br• prop2->prop1 Regenerates Br• (Chain Reaction) prop2->term regen->prop2 Produces Br₂

Caption: The radical chain mechanism for the benzylic bromination of the 7-methyl group.[6][9]

References

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Allylic position and benzylic position bromination: bromination reactions that use NBS. Chem-Station. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing). [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. [Link]

  • 1H- and 2H-Indazoles. Science of Synthesis. [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. ResearchGate. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • 7-bromo-1-methyl-1H-indazole. ApprnoTech. [Link]

  • Method of synthesizing 1H-indazole compounds.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

Sources

How to avoid side products in 7-(Bromomethyl)-1-methyl-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-(Bromomethyl)-1-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As a reactive benzylic-type halide, this compound is an excellent building block for introducing the 1-methyl-1H-indazol-7-yl)methyl moiety. However, its high reactivity can also lead to the formation of undesired side products.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for this compound?

The primary reaction pathway for this reagent is nucleophilic substitution at the benzylic carbon (the carbon of the -CH₂Br group). The indazole ring system, combined with the bromine leaving group, makes this position highly susceptible to attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. These reactions typically proceed via an SN2 or SN1 mechanism, depending on the reaction conditions.[1][2][3][4]

Q2: How stable is this compound and how should it be stored?

Like many reactive benzylic bromides, this compound can be unstable upon prolonged storage, especially if exposed to moisture, light, or basic residues. It is prone to self-reaction, including dimerization or polymerization. For optimal stability, it should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.

Q3: What are the most common side products observed in reactions with this reagent?

The most frequently encountered side products stem from the high reactivity of the benzylic position. These include:

  • Dimerization: Self-condensation of two molecules of the starting material to form 1,2-bis(1-methyl-1H-indazol-7-yl)ethane. This is often promoted by strong bases or metals.

  • Elimination: Formation of 7-methylene-1-methyl-7H-indazole via elimination of HBr. This is favored by strong, sterically hindered bases.[5][6]

  • Hydrolysis: Reaction with water to form the corresponding alcohol, (1-methyl-1H-indazol-7-yl)methanol. This occurs if the reaction conditions are not sufficiently anhydrous.

  • Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react with more than one molecule of the indazole reagent.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My reaction has a low yield, and I primarily re-isolate my starting materials.

I've reacted this compound with my nucleophile and a base, but TLC analysis shows mostly unreacted starting material even after extended reaction times or heating. What's going wrong?

Plausible Causes & Solutions
  • Cause 1: Insufficiently Strong Base. Many nucleophiles, particularly phenols, thiols, and some secondary amines, require deprotonation to become sufficiently nucleophilic. If the base used is too weak (e.g., NaHCO₃ with a phenol), it may not generate enough of the active nucleophile to drive the reaction forward.

    • Solution: Switch to a stronger base. For O- and S-alkylation, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are more effective. For N-alkylation with amine hydrochlorides, an excess of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required.

  • Cause 2: Poor Solvent Choice. The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, methanol) can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent. Solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are excellent choices for SN2 reactions as they solvate the cation of the base but leave the nucleophile highly reactive.[7]

  • Cause 3: Steric Hindrance. If either your nucleophile or the indazole itself has significant steric bulk near the reaction center, the SN2 pathway can be slowed dramatically.

    • Solution: Increase the reaction temperature. Moving from room temperature to 50-80°C can often provide the necessary energy to overcome the activation barrier. Monitor the reaction carefully by TLC to avoid decomposition. If the reaction still fails, an SN1-type condition (weaker nucleophile, protic solvent) might be explored, though this can open pathways to other side products.[2]

Problem 2: A significant amount of an insoluble white solid has crashed out of my reaction.

During my reaction, a precipitate formed that is not my desired product. It is poorly soluble in most organic solvents.

Plausible Causes & Solutions
  • Cause: Dimerization Side Product. The most likely identity of this precipitate is the C-C coupled dimer, 1,2-bis(1-methyl-1H-indazol-7-yl)ethane . This side reaction occurs when the benzylic bromide undergoes reductive homocoupling.[8] This can be initiated by certain bases or trace metal impurities.

    • Solution 1: Control Base Addition. Add the base slowly and at a controlled temperature (e.g., 0°C) to a solution of the nucleophile and the bromomethyl-indazole. This maintains a low instantaneous concentration of the deprotonated nucleophile and minimizes conditions that favor dimerization.

    • Solution 2: Use a Milder Base. Highly reactive bases like sodium hydride or organolithiums can promote this side reaction. Consider using a carbonate base (K₂CO₃, Cs₂CO₃), which is generally effective but less aggressive.

    • Solution 3: Ensure a High Concentration of the Primary Nucleophile. Ensure the nucleophile is present in a slight excess (1.1-1.5 equivalents). The desired bimolecular reaction with the nucleophile will outcompete the dimerization pathway if the nucleophile is readily available.

Below is a diagram illustrating the desired SN2 pathway versus the undesired dimerization pathway.

Side_Product_Formation cluster_main Desired SN2 Pathway cluster_side Undesired Dimerization Pathway SM This compound (Starting Material) Product Desired Product SM->Product Dimer Dimer Side Product (Insoluble Precipitate) SM->Dimer Self-Reaction (Promoted by strong base or trace metals) Nuc Nucleophile (e.g., R-NH₂) Nuc->Product Attacks CH₂Br Base Base (e.g., K₂CO₃) Base->Nuc Deprotonates (if needed) Elimination_vs_Substitution Start Reaction Setup: This compound + Nucleophile + Base Base_Choice Is the base strong and sterically hindered (e.g., t-BuOK)? Start->Base_Choice Temp_Choice Is the reaction run at high temp? Base_Choice->Temp_Choice No (e.g., K₂CO₃, DIPEA) Elimination Major Product: Elimination (E2) (7-Methylene-1-methyl-7H-indazole) Base_Choice->Elimination Yes Temp_Choice->Elimination Yes Substitution Major Product: Substitution (SN2) (Desired Product) Temp_Choice->Substitution No

Caption: Decision workflow for minimizing elimination side products.

Data Summary & Recommended Conditions

The choice of base and solvent is critical for success. The following table provides a general guide for selecting appropriate conditions based on the nucleophile class.

Nucleophile TypeRecommended Base(s)Recommended Solvent(s)Typical Temp. (°C)Key Considerations
Primary/Secondary Amines K₂CO₃, Cs₂CO₃, DIPEAACN, DMF, THF25 - 60Use 2 eq. of amine if starting from free base to act as HCl scavenger. Monitor for dialkylation. [7]
Phenols / Alcohols K₂CO₃, Cs₂CO₃, NaHDMF, ACN, THF25 - 80Reaction requires a strong base to deprotonate the hydroxyl group. Ensure anhydrous conditions, especially with NaH. [9]
Thiols K₂CO₃, NaOH (aq. or alc.)Ethanol, Methanol, DMF25 - 60Thiolates are very potent nucleophiles. The reaction is often fast at room temperature. [7]
Carbanions (e.g., Malonates) NaH, K₂CO₃THF, DMF25 - 60Ensure complete deprotonation of the pronucleophile before adding the bromomethyl-indazole to prevent base-mediated side reactions.

Optimized Experimental Protocols

The following are generalized, starting-point protocols. You may need to adjust stoichiometry, temperature, and reaction time based on your specific substrates.

Protocol 1: N-Alkylation of a Secondary Amine
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.2 eq.) and anhydrous acetonitrile (ACN, approx. 0.1 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in ACN dropwise to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature and filter off the inorganic salts. Wash the filter cake with ACN.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate or dichloromethane, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Alkylation of a Phenol
  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the phenol (1.1 eq.) and anhydrous dimethylformamide (DMF, approx. 0.1 M).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, or until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in DMF dropwise while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. BenchChem.
  • PubMed. (n.d.). Formal nucleophilic substitution of bromocyclopropanes with azoles.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylcyclohexane. BenchChem.
  • ResearchGate. (n.d.). Alkylation of O'Donnell's Substrate by Benzyl Bromide at Ambient Temperature, Promoted by Δ(S,S)-1a a.
  • Khan Academy. (n.d.).
  • Royal Society of Chemistry. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis.
  • Kobe University. (n.d.).
  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube.
  • ECHEMI. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE. ECHEMI.
  • Apprachem. (n.d.). 7-bromo-1-methyl-1H-indazole. Apprachem.
  • Master Organic Chemistry. (2018, June 13).
  • Pearson. (2024). Reactions at Benzylic Positions: Videos & Practice Problems. Pearson+.
  • Organic Chemistry Portal. (n.d.).
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses Service.
  • Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole.
  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Chemistry Steps.
  • ECHEMI. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE Formula. ECHEMI.
  • Sigma-Aldrich. (n.d.). 7-Bromo-1-methyl-1H-indazole. Sigma-Aldrich.
  • PubMed Central. (n.d.). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.
  • PubMed Central. (n.d.). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions.
  • ACS Publications. (n.d.). Electrochemical Formation and Dimerization of α-Substituted Benzyl Radicals.
  • Master Organic Chemistry. (2012, August 28).
  • BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". BenchChem.
  • Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. LibreTexts.
  • Asian Journal of Chemistry. (n.d.).
  • University of Calgary. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds.
  • PubMed Central. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor.
  • PubMed Central. (n.d.). Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds.
  • Chemistry LibreTexts. (2020). 18.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism.
  • Scientific & Academic Publishing. (n.d.).
  • Beilstein Journals. (n.d.). BJOC - Search Results.

Sources

Technical Support Center: Optimizing Alkylation Reactions with 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 7-(bromomethyl)-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing alkylation reactions with this versatile reagent. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and achieve robust, reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the alkylation of your nucleophile with this compound.

Q1: My reaction shows low or no conversion of the starting nucleophile. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue that can typically be traced back to one of four key areas: the base, the solvent, the temperature, or the integrity of your electrophile.

  • Cause 1: Insufficiently Strong Base. The alkylation of a neutral nucleophile (e.g., an alcohol, thiol, or N-H containing heterocycle) requires a base to deprotonate it, generating the more reactive anionic nucleophile. If the base is not strong enough (i.e., its conjugate acid has a lower pKa than the nucleophile), the deprotonation equilibrium will favor the starting materials.

    • Solution: Choose a base with a conjugate acid pKa that is at least 2-3 units higher than your nucleophile's pKa. For common nucleophiles:

      • Alcohols (pKa ~16-18): Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. It irreversibly deprotonates the alcohol.

      • Phenols (pKa ~10): A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and easier to handle than NaH.[1]

      • N-H Heterocycles (e.g., indoles, pyrazoles, pKa ~17-20): NaH is a reliable choice.[2][3] Weaker bases like K₂CO₃ can also work, particularly in a polar aprotic solvent like DMF, but may require heating.[4]

      • Thiols (pKa ~10-11): K₂CO₃ or an organic base like triethylamine (TEA) or Hünig's base (DIPEA) is usually adequate.

  • Cause 2: Inappropriate Solvent. The choice of solvent is critical for SN2 reactions. The solvent must dissolve the reactants and, more importantly, it should not inhibit the nucleophile's reactivity.

    • Solution: Use a polar aprotic solvent . Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices.[5][6] These solvents solvate the cation of the base (e.g., K⁺, Na⁺) but do not form strong hydrogen bonds with the anionic nucleophile, leaving it "naked" and highly reactive.[5] Avoid polar protic solvents like ethanol or water, as they form a "solvent cage" around the nucleophile through hydrogen bonding, severely diminishing its reactivity.[5][7]

  • Cause 3: Reaction Temperature is Too Low. While many alkylations with reactive benzylic bromides proceed at room temperature, sluggish reactions can benefit from gentle heating.

    • Solution: Monitor the reaction by TLC or LC-MS. If you see little to no product formation after 1-2 hours at room temperature, consider heating the reaction to 50-80 °C.[4][8]

  • Cause 4: Degradation of this compound. Like many benzylic bromides, this reagent can be sensitive to light and moisture over time, leading to decomposition.

    • Solution: Ensure the reagent has been stored properly under refrigerated conditions (2-8°C) and protected from light.[9][10] If in doubt about its quality, it is best to use a fresh batch or characterize it by ¹H NMR before use.

Q2: I'm observing significant formation of an impurity with the same mass as my desired product, but it has a different retention time/Rf value. What is happening?

A2: If your nucleophile is an ambidentate heterocycle like a non-substituted indazole or pyrazole, you are likely forming a mixture of regioisomers (e.g., N-1 vs. N-2 alkylation). The alkylation of indazoles, for example, is known to produce mixtures of N-1 and N-2 isomers, with the ratio being highly dependent on the reaction conditions.[1][4][11]

  • Cause: The anionic form of the heterocycle has electron density on multiple atoms, both of which can act as a nucleophile. The reaction outcome is a delicate balance between kinetic and thermodynamic control.[4]

    • Kinetic vs. Thermodynamic Control: The N-1 position of indazole is generally considered the thermodynamically more stable position, while the N-2 position can sometimes be the kinetically favored site of attack.[3][11]

  • Solution: Modify Reaction Conditions to Favor One Isomer.

    • To favor the Thermodynamic Product (often N-1 for indazoles): Use conditions that allow for equilibration. This often involves using a strong base like NaH in a solvent like THF or DMF.[2][3] Higher temperatures can also favor the thermodynamic product.[12]

    • To favor the Kinetic Product (often N-2 for indazoles): Conditions that do not allow for equilibration may favor the kinetic product. This can sometimes be achieved with weaker bases or specific catalytic systems.[4] For instance, substituents on the indazole ring itself can sterically direct alkylation. A bulky group at the C-7 position can hinder attack at N-1, thereby favoring N-2 alkylation.[2][4]

Q3: My reaction is complete, but I'm struggling to purify the product from the reaction byproducts (e.g., excess base, salts).

A3: Proper workup is essential for clean purification.

  • Cause: Salts (e.g., NaBr, KBr) and residual base can interfere with chromatographic purification.

  • Solution: Implement a Liquid-Liquid Extraction Workup.

    • Quench Carefully: If using NaH, cool the reaction to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted hydride.[4]

    • Dilute and Extract: Dilute the reaction mixture with water and a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash: Transfer the mixture to a separatory funnel. The organic layer will contain your product. Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove DMF/DMSO and inorganic salts.

    • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

    • Purify: The resulting crude material should be much cleaner and suitable for purification by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: What is the recommended stoichiometry for the reaction? A: Typically, you should use the nucleophile as the limiting reagent. A slight excess of the alkylating agent (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents) is recommended to drive the reaction to completion.[4]

Q: How should I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method.[4] Co-spot your starting nucleophile alongside the reaction mixture to track its consumption. The product should appear as a new, typically less polar, spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q: Can I use a stronger alkylating agent, like the corresponding iodide? A: Yes. While this compound is quite reactive, you can generate the more reactive iodide in situ by adding a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) to the reaction. This is known as the Finkelstein reaction and can accelerate sluggish reactions.

Q: What are the main stability concerns with this compound? A: The primary concern is hydrolysis of the bromomethyl group to the corresponding alcohol if exposed to moisture. It can also be sensitive to light. Always store it in a tightly sealed container in a refrigerator (2-8°C) and away from direct light.[9][10]

Data & Protocols

Table 1: Recommended Starting Conditions for Alkylation
Nucleophile TypepKa (approx.)Recommended Base (eq.)Recommended SolventTemperature (°C)Notes
Primary/Secondary Alcohol16-18NaH (1.2)THF, DMF0 to RTNaH is pyrophoric; handle with care.
Phenol10K₂CO₃ (1.5) or Cs₂CO₃ (1.5)DMF, AcetonitrileRT to 60Cs₂CO₃ is more soluble and can accelerate reactions.[1]
Thiol10-11K₂CO₃ (1.5) or DIPEA (2.0)DMF, THFRTThiols are excellent nucleophiles.
N-H Heterocycle (e.g., Indole)17-20NaH (1.2)DMF, THF0 to 50Choice of base/solvent can affect regioselectivity.[2][4]
Carboxylic Acid4-5K₂CO₃ (1.5) or TEA (2.0)DMF, AcetonitrileRT to 50Forms an ester; reaction is usually fast.
General Protocol for Alkylation of a Phenol

This protocol provides a reliable starting point for the O-alkylation of a phenolic substrate.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and anhydrous DMF (to make a ~0.1 M solution).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) to the solution.

  • Electrophile Addition: Add this compound (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is sluggish, heat to 50-60°C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic extracts and wash with water (2x) and then brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

General Reaction Scheme

G cluster_0 Reactants cluster_1 Products Nucleophile R-Nu-H Product R-Nu-CH2-(1-methyl-1H-indazol-7-yl) Nucleophile->Product Alkylation (SN2) Alkylating_Agent This compound Alkylating_Agent->Product Base Base Base->Product Byproduct Base-H⁺ + Br⁻

Caption: General SN2 alkylation workflow.

Troubleshooting Workflow for Low Reaction Yield

G Start Problem: Low or No Yield Check_Base Is the base strong enough? (pKa_baseH⁺ > pKa_NuH) Start->Check_Base Check_Solvent Is the solvent polar aprotic? (e.g., DMF, MeCN, DMSO) Check_Base->Check_Solvent Yes Sol_Base Solution: Use a stronger base (e.g., NaH for alcohols/indoles, K₂CO₃ for phenols) Check_Base->Sol_Base No Check_Temp Has heating been attempted? Check_Solvent->Check_Temp Yes Sol_Solvent Solution: Switch to DMF, DMSO, or MeCN. Avoid protic solvents. Check_Solvent->Sol_Solvent No Check_Reagent Is the alkylating agent pure? Check_Temp->Check_Reagent Yes Sol_Temp Solution: Heat reaction to 50-80°C and monitor by TLC/LC-MS. Check_Temp->Sol_Temp No Sol_Reagent Solution: Use a fresh bottle of reagent. Confirm purity by NMR. Check_Reagent->Sol_Reagent No

Caption: Decision tree for troubleshooting low yield.

References

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • American Chemical Society. (1990). Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Available at: [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]

  • Chemdad Co., Ltd. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1039–1051. Available at: [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). 7-Bromo-1-methyl-1H-indazole. CAS No: 1000576-59-9. Available at: [Link]

  • Cunningham, D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6961-6968. Available at: [Link]

Sources

Troubleshooting guide for low reactivity of 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Troubleshooting Low Reactivity in Alkylation Reactions

Welcome to the technical support guide for 7-(Bromomethyl)-1-methyl-1H-indazole (CAS: 446333-28-4). This document provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low reactivity or yield with this versatile alkylating agent. Our goal is to move beyond simple procedural lists and explain the chemical reasoning behind each step, empowering you to diagnose and resolve issues in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic building block commonly used in medicinal chemistry and organic synthesis. Its structure features a reactive benzylic bromide group attached to a methylated indazole core. This makes it an effective electrophile for introducing the 1-methyl-1H-indazol-7-yl)methyl moiety onto various nucleophiles, such as amines, phenols, and thiols. This scaffold is of significant interest in the development of novel therapeutic agents.

Q2: My alkylation reaction with this compound is showing low to no conversion. What are the most common initial culprits?

Low conversion is typically traced back to one of three areas:

  • Reagent Integrity: The C-Br bond in benzylic bromides is susceptible to hydrolysis or degradation, especially with improper storage.

  • Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent. An inappropriate selection can completely stall the reaction.

  • Nucleophile Reactivity: A weak nucleophile or one that is sterically hindered will react sluggishly and may require more forcing conditions.

Q3: How can I quickly assess the quality of my this compound reagent?

Before troubleshooting complex reaction parameters, always verify your starting material. A simple ¹H NMR spectrum is highly effective. Look for the characteristic singlet of the benzylic protons (-CH₂Br), typically around 4.5-5.0 ppm. The appearance of a new peak corresponding to the alcohol (-CH₂OH) around 4.7 ppm and the disappearance of the benzylic bromide signal would indicate hydrolysis. Additionally, check the melting point; significant deviation from the literature value can indicate impurities. The compound should be stored in a cool, dark, and dry place to prevent degradation.[1]

Q4: What are the generally recommended starting conditions for an N-alkylation using this reagent?

A standard starting point for the N-alkylation of a primary or secondary amine would be:

  • Substrate: 1.0 equivalent of the amine nucleophile.

  • Electrophile: 1.1-1.2 equivalents of this compound.

  • Base: 2.0-3.0 equivalents of a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃).

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Temperature: Start at room temperature and monitor by TLC or LC-MS. If no reaction occurs, gently heat to 50-80 °C.

In-Depth Troubleshooting Guide

Problem Area 1: Reaction Fails to Initiate or Proceeds with Very Low Conversion

Low or no product formation is the most common issue. The following workflow will help you systematically diagnose the root cause.

Troubleshooting_Workflow start Low Reactivity Observed check_reagent 1. Verify Reagent Quality (NMR, MP) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Pass reagent_bad Degraded Reagent check_reagent->reagent_bad Fail check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions base Base Selection: Strength & Solubility check_conditions->base solvent Solvent Choice: Polar Aprotic? check_conditions->solvent temp Temperature: Too Low? check_conditions->temp check_nucleophile 3. Assess Nucleophile (pKa, Sterics) base->check_nucleophile solvent->check_nucleophile temp->check_nucleophile nucleophile_ok Nucleophile is Suitable check_nucleophile->nucleophile_ok OK nucleophile_bad Weak or Hindered Nucleophile check_nucleophile->nucleophile_bad Issue Found optimize 4. Implement Optimization Strategy nucleophile_ok->optimize finkelstein Add Catalytic NaI/KI (Finkelstein Reaction) optimize->finkelstein stronger_base Use Stronger Base (e.g., Cs₂CO₃, NaH) optimize->stronger_base ptc Add Phase-Transfer Catalyst (TBAB) optimize->ptc SN2_vs_E2 start start sn2_path SN2 Pathway (Desired) Nucleophilic Attack on -CH₂Br Inversion of Stereochemistry (not applicable here) start->sn2_path Favored by: - Good Nucleophile - Unhindered Substrate - Weaker Base e2_path E2 Pathway (Side Reaction) Base abstracts benzylic proton (if available) Formation of exocyclic double bond start->e2_path Favored by: - Strong, Bulky Base - High Temperature product Desired Alkylated Product sn2_path:f0->product side_product Elimination Side Product e2_path:f0->side_product

Sources

Stability and storage conditions for 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-(Bromomethyl)-1-methyl-1H-indazole

This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of this compound (CAS: 1092961-00-6). As a reactive benzylic bromide derivative, its efficacy in synthetic applications is critically dependent on proper handling and storage. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container.[1][2][3] The container should be placed inside a desiccator or a controlled low-humidity environment. For maximal shelf-life, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace oxygen and moisture.[3][4]

Q2: Why is this compound so sensitive to moisture and temperature?

A: The key to this compound's reactivity lies in its structure as a benzylic bromide. The carbon-bromine (C-Br) bond is significantly weakened because its cleavage leads to a resonance-stabilized benzylic carbocation or radical.[5][6][7] This inherent electronic feature makes it highly susceptible to degradation:

  • Hydrolysis: Atmospheric moisture acts as a nucleophile, reacting with the compound to form 7-(hydroxymethyl)-1-methyl-1H-indazole and corrosive hydrogen bromide (HBr) gas.[8] This is often the primary degradation pathway.

  • Thermal Decomposition: Elevated temperatures accelerate the rate of hydrolysis and other potential side reactions, leading to faster decomposition. Storing at refrigerated temperatures (2-8°C) minimizes the kinetic energy of the molecules, slowing these degradation processes significantly.

Q3: What are the visible signs that my sample of this compound may have degraded?

A: While analytical confirmation is always best, visual inspection can provide initial clues of degradation. Look for:

  • Change in Appearance: The solid may appear discolored, often taking on a yellowish or brownish tint.

  • Clumping or Stickiness: The presence of HBr from hydrolysis can cause the material to become hygroscopic, leading to clumping or the appearance of a sticky, semi-solid mass.

  • Pungent Odor: You may notice a sharp, acidic odor upon opening the container, which is indicative of HBr off-gassing.[8]

Q4: Can I store this compound as a stock solution? What solvents should I use or avoid?

A: Storing this compound in solution is generally not recommended for long periods due to its high reactivity. If a solution must be prepared for immediate or short-term use, the choice of solvent is critical.

  • Recommended Solvents: Anhydrous, non-nucleophilic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are most suitable. Ensure the solvent has been properly dried and is stored over molecular sieves.

  • Solvents to Avoid: Protic or nucleophilic solvents will actively degrade the compound. Avoid alcohols (e.g., methanol, ethanol), water, amines, and even solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which may contain water or degrade to form nucleophilic species. Benzylic bromides are known to react with a wide range of common laboratory reagents.[8]

Q5: What is the typical shelf-life?

A: The shelf-life is entirely dependent on the storage conditions. When stored under the ideal conditions described in Q1 (refrigerated, desiccated, under inert gas), the compound can remain stable for many months to over a year. If exposed to ambient air and humidity, significant degradation can occur within weeks or even days. It is imperative to minimize exposure to the atmosphere each time the container is opened.

Section 2: Troubleshooting Guide

This section provides a systematic approach to addressing common experimental failures that may be linked to reagent quality.

Problem: My reaction yield is low or zero, and I suspect my this compound has degraded.

This is a common issue stemming from the compound's inherent instability. The primary cause is often hydrolysis to the corresponding, and far less reactive, alcohol derivative.

Protocol: How to Validate Reagent Integrity

Before consuming valuable starting materials, perform this quick quality control check.

Step 1: Visual Inspection

  • Carefully observe the material as described in FAQ Q3. If significant discoloration or clumping is observed, there is a high probability of degradation. Proceed with analytical validation.

Step 2: Thin-Layer Chromatography (TLC) Analysis

  • Objective: To visualize the presence of impurities, primarily the more polar alcohol byproduct.

  • Methodology:

    • Prepare a dilute solution of your reagent in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a moderately polar eluent system, such as 30-50% ethyl acetate in hexanes. Adjust polarity as needed.

    • Visualize the plate under a UV lamp (254 nm).

  • Interpreting the Results:

    • Good Quality: A single, well-defined spot corresponding to the this compound.

    • Degraded: You will likely see a second spot, typically with a lower Rf value (closer to the baseline), corresponding to the more polar 7-(hydroxymethyl)-1-methyl-1H-indazole. The relative intensity of this spot indicates the extent of degradation.

Step 3: ¹H NMR Spectroscopy (Definitive Check)

  • Objective: To unambiguously identify and quantify the compound and its primary degradation product.

  • Methodology:

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent, such as CDCl₃.

    • Acquire a standard ¹H NMR spectrum.

  • Interpreting the Results:

    • Expected Signal (Pure Compound): Look for the characteristic singlet for the benzylic methylene protons (-CH₂Br). The exact chemical shift will be in the expected range for benzylic bromides, typically around δ 4.5-5.0 ppm.

    • Degradation Marker: The presence of the hydrolysis product, 7-(hydroxymethyl)-1-methyl-1H-indazole, will be indicated by a new singlet for its methylene protons (-CH₂OH), which will appear at a slightly different chemical shift, and a broad singlet for the alcohol proton (-OH).

If analytical validation confirms significant degradation, the reagent should be discarded and a fresh batch should be used for your synthesis.

Section 3: Summary of Storage & Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C[1][2][3]Slows the rate of thermal decomposition and hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen)[3][4]Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Light Store in an amber vial or in the dark.[1][9]Prevents potential light-induced radical degradation pathways.
Container Tightly-sealed glass vial with a PTFE-lined cap.Provides an inert, impermeable barrier to atmospheric contaminants.
Handling Handle quickly in a dry environment (e.g., glove box or on a dry day). Minimize time the container is open.Reduces exposure to atmospheric moisture.

Section 4: Experimental Workflow Diagram

The following diagram outlines the logical workflow for assessing the quality of this compound before its use in a reaction.

G start Retrieve Reagent from 2-8°C Storage visual Visual Inspection: Color, Clumping, Odor? start->visual tlc Perform TLC Analysis visual->tlc No obvious degradation discard Discard Reagent & Obtain Fresh Stock visual->discard Severe degradation tlc_check Single Spot? (No baseline impurity) tlc->tlc_check nmr Perform ¹H NMR Analysis tlc_check->nmr No / Unsure proceed Proceed with Experiment tlc_check->proceed Yes nmr_check Correct -CH₂Br Signal? (No -CH₂OH impurity) nmr->nmr_check nmr_check->proceed Yes nmr_check->discard No

Caption: Workflow for validating the quality of this compound.

References

  • 7-BROMO-1-METHYL-1H-INDAZOLE. (n.d.). Chongqing Chemdad Co., Ltd.
  • 7-Bromo-1-methyl-1H-indazole | CAS No: 1000576-59-9. (n.d.). Pharmaffiliates.
  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Pearson.
  • Benzylic Bromination. (n.d.). Chemistry Steps.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.
  • Benzyl Bromide. (n.d.). PubChem.
  • Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts.
  • 6-Bromo-3-iodo-1-methyl-1H-indazole. (n.d.). BLDpharm.
  • 6-(Bromomethyl)-1H-indazole. (n.d.). BLDpharm.
  • METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE. (2025, July 24). ChemicalBook.

Sources

Technical Support Center: A Guide to Preventing the Decomposition of 7-(Bromomethyl)-1-methyl-1H-indazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-(Bromomethyl)-1-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly reactive yet valuable synthetic intermediate. Its efficacy in chemical synthesis is matched by its propensity for decomposition in solution, a challenge that can compromise experimental outcomes. This guide provides an in-depth analysis of the compound's instability, troubleshooting advice, and validated protocols to ensure its successful application in your research.

Part 1: Understanding the Inherent Instability

The primary challenge in handling this compound stems from the high reactivity of the bromomethyl group (-CH₂Br). This group is structurally analogous to a benzylic bromide, making the benzylic-like carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is the very reason it is a useful alkylating agent, but it also makes it vulnerable to degradation by common laboratory solvents and reagents.

The principal decomposition pathways include:

  • Hydrolysis/Solvolysis: Reaction with water or alcohol solvents, leading to the formation of the corresponding, and often less reactive, hydroxymethyl or alkoxymethyl derivatives. This is frequently catalyzed by the hydrobromic acid (HBr) byproduct.

  • Self-Reaction/Polymerization: The indazole nucleus of one molecule can act as a nucleophile, attacking the electrophilic bromomethyl group of another molecule. This can lead to the formation of dimers, oligomers, or insoluble polymeric material. For structurally similar compounds, isolation as a hydrobromide salt is a known strategy to suppress such polymerization.[1]

  • Oxidation: While typically a slower process, oxidation can lead to the formation of the corresponding aldehyde or carboxylic acid at the 7-position.

Below is a diagram illustrating the most common degradation pathways that must be controlled.

DecompositionPathways cluster_main This compound cluster_products Degradation Products Start This compound (Starting Material) Hydrolysis 7-(Hydroxymethyl)-1-methyl-1H-indazole + HBr Start->Hydrolysis  Nucleophilic Attack by H₂O (Hydrolysis) Solvolysis 7-(Alkoxymethyl)-1-methyl-1H-indazole + HBr Start->Solvolysis  Nucleophilic Attack by ROH (Solvolysis) Polymer Dimer / Polymer Start->Polymer  Self-Reaction (Polymerization)

Caption: Primary decomposition pathways for this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned yellow/brown and cloudy upon standing. What happened?

A: This is a classic sign of decomposition. The cloudiness or precipitation is often due to the formation of insoluble dimers or polymers from self-reaction.[1] The discoloration can indicate the formation of various degradation byproducts and potentially the liberation of bromine species. This is accelerated by protic solvents, moisture, elevated temperatures, and light exposure.

Q2: What is the best solvent to dissolve this compound for storage or reaction?

A: The ideal solvent is one that is aprotic, non-nucleophilic, and anhydrous . Recommended choices include:

  • Toluene: Excellent choice for reactions requiring heating.

  • Acetonitrile (anhydrous): A polar aprotic solvent suitable for many applications.

  • Tetrahydrofuran (THF, anhydrous): Good general-purpose solvent, but be aware of peroxide formation in older stock.[2]

  • Dichloromethane (DCM, anhydrous): Suitable for short-term use at room temperature or below.

AVOID the following solvents:

  • Alcohols (Methanol, Ethanol): Will readily react via solvolysis.

  • Water or aqueous buffers: Will cause rapid hydrolysis.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): While aprotic, they can contain water and may have incompatibilities with highly reactive bromides, sometimes leading to autocatalytic decomposition.[3][4]

Q3: How should I store a stock solution of this compound?

A: Solutions should always be considered to have limited stability. For optimal preservation:

  • Prepare the solution using an anhydrous, aprotic solvent under an inert atmosphere (nitrogen or argon).

  • Store in a tightly sealed vial with a PTFE-lined cap to prevent moisture ingress.

  • Protect from light by using an amber vial or wrapping it in aluminum foil.

  • Store at low temperatures, ideally at -20°C or below . For short-term storage (1-2 days), 2-8°C may be acceptable.[5][6]

  • Always bring the solution to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Q4: I see a new, more polar peak in my HPLC analysis after leaving my solution on the bench. What is it?

A: The most likely candidate for a new, more polar peak is the hydrolysis product, 7-(hydroxymethyl)-1-methyl-1H-indazole . This is formed by the reaction of your starting material with trace amounts of water in the solvent or from the atmosphere. If you used an alcohol-based solvent, the new peak would be the corresponding ether, which may have a similar polarity.

Part 3: Troubleshooting Guide

This guide addresses common experimental issues. Identify your symptom in the table below to find the likely cause and recommended corrective action.

Symptom ObservedPotential Cause(s)Recommended Action(s)
Reaction fails to proceed; starting material is consumed but desired product is not formed. 1. Decomposition of the alkylating agent before or during the reaction. 2. Incompatible solvent (e.g., methanol, water) is quenching the reagent.1. Prepare a fresh solution of the reagent immediately before use. 2. Switch to an anhydrous, aprotic solvent (e.g., Toluene, THF, Acetonitrile).[7] 3. Ensure all reaction glassware is oven- or flame-dried and the reaction is run under an inert atmosphere.
Formation of a white/off-white precipitate in the solution vial during storage. Self-reaction leading to the formation of insoluble dimers or polymers.1. Store solutions at -20°C or below to slow down reaction kinetics.[5] 2. Prepare more dilute stock solutions if feasible. 3. Use the solution as quickly as possible after preparation.
Inconsistent results between experimental runs. Variable rates of decomposition due to differences in solvent quality, ambient humidity, or solution age.1. Standardize the entire workflow: use a fresh bottle of anhydrous solvent for each series of experiments. 2. Implement the rigorous preparation and storage protocols outlined below. 3. Always prepare solutions fresh for critical experiments.
Low yield in a reaction where a base is used (e.g., K₂CO₃, Et₃N). The base may contain water, or it may be promoting side reactions/decomposition.1. Use freshly dried base (e.g., oven-dried K₂CO₃). 2. Consider using a non-nucleophilic base (e.g., proton sponge) if applicable. 3. Add the this compound solution slowly to the reaction mixture containing the base and nucleophile to minimize its exposure.
Part 4: Best Practices & Experimental Protocols

Adherence to validated protocols is critical for success. The following procedures are designed to maximize the stability and efficacy of your this compound solutions.

Protocol 4.1: Recommended Solvent Selection

The choice of solvent is the single most important factor in preventing decomposition.

Solvent ClassRecommended SolventsSolvents to AvoidRationale for Avoidance
Aprotic Non-Polar Toluene, HeptaneBenzeneBenzene is a known carcinogen and offers no significant advantage over Toluene.[7]
Aprotic Polar Acetonitrile (Anhydrous), THF (Anhydrous, BHT-stabilized), Dichloromethane (Anhydrous)DMF, DMSO, AcetoneHigh water content and potential for hazardous incompatibilities.[4] Acetone can enolize and act as a nucleophile.
Protic NoneWater, Methanol, Ethanol, IsopropanolAct as nucleophiles, causing rapid solvolysis and irreversible decomposition.
Protocol 4.2: Step-by-Step Guide for Preparing a Stable Stock Solution

This protocol outlines a self-validating system for preparing a solution with maximum stability.

Objective: To prepare a ~10 mg/mL stock solution in anhydrous acetonitrile.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (≤50 ppm H₂O) from a freshly opened Sure/Seal™ bottle or equivalent

  • Oven-dried amber glass vial with a PTFE-lined screw cap

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Sterile, dry syringes and needles

Procedure:

  • Preparation of Glassware: Place the vial and a small magnetic stir bar in an oven at 120°C for at least 4 hours. Transfer to a desiccator to cool to room temperature under vacuum.

  • Inert Atmosphere: Once cool, immediately cap the vial and purge with inert gas for 5 minutes using a needle connected to the gas manifold and a second needle as an outlet.

  • Weighing the Compound: Quickly weigh the required amount of this compound and add it to the purged vial. Immediately recap and purge with inert gas again for 1-2 minutes.

  • Solvent Addition: Using a dry syringe, draw the required volume of anhydrous acetonitrile from the source bottle. Pierce the septum on the vial cap and add the solvent to the solid.

  • Dissolution & Storage: Stir the solution at room temperature until all solid has dissolved. Once fully dissolved, remove the needles, wrap the cap junction with Parafilm®, and immediately place the vial in a -20°C freezer, protected from light.

Protocol 4.3: Workflow for Monitoring Solution Stability

StabilityMonitoring P1 Prepare Solution (Protocol 4.2) A1 Timepoint 0 (t=0) Analyze via HPLC P1->A1 S1 Store Solution (-20°C, Dark, Inert) A1->S1 A2 Timepoint 1 (t=24h) Analyze via HPLC S1->A2 A3 Timepoint 2 (t=72h) Analyze via HPLC S1->A3 D1 Compare Purity (%) vs t=0 A2->D1 A3->D1 D2 Decision Point: Is Purity >95%? D1->D2 U1 Use Solution D2->U1 Yes D3 Discard Solution D2->D3 No

Caption: HPLC-based workflow for validating solution stability over time.

References
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.
  • ChemicalBook. (n.d.). METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE.
  • BLD Pharm. (n.d.). 6-Bromo-3-iodo-1-methyl-1H-indazole.
  • ResearchGate. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents.
  • BenchChem. (n.d.). The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide.
  • Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
  • University of Pennsylvania EHRS. (2018). Fact Sheet: Solvent Alternatives.

Sources

Technical Support Center: Scale-up Synthesis of 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 7-(Bromomethyl)-1-methyl-1H-indazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of this important intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of scaling up this synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its preparation typically involves a two-step sequence: the N-methylation of 7-methyl-1H-indazole followed by the benzylic bromination of the resulting 1-methyl-7-methyl-1H-indazole. While the synthesis appears straightforward on a laboratory scale, significant challenges can arise during scale-up. This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary information to ensure a safe, efficient, and reproducible synthesis at a larger scale.

Part 1: Synthesis Workflow and Key Transformations

Before diving into troubleshooting, it is essential to understand the overall synthetic workflow. The synthesis can be logically divided into two main stages, each with its own set of potential challenges.

cluster_0 Stage 1: N-Methylation cluster_1 Stage 2: Benzylic Bromination (Wohl-Ziegler Reaction) cluster_2 Stage 3: Work-up & Purification A 7-Methyl-1H-indazole B 1-Methyl-7-methyl-1H-indazole (Starting Material for Bromination) A->B Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, THF) C This compound (Desired Product) B->C N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN, Benzoyl Peroxide) or Light (hν) Solvent (e.g., CCl4, CH3CN) D Side Products: - 7-(Dibromomethyl)-1-methyl-1H-indazole - Aromatic Bromination Products - Unreacted Starting Material C->D Over-bromination & Side Reactions E Crude Product Mixture C->E D->E F Purified this compound E->F Quenching (e.g., Na2S2O3) Aqueous Washes Crystallization / Chromatography

Caption: Overall synthetic workflow for this compound.

Part 2: Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the scale-up synthesis.

Stage 1: N-Methylation of 7-Methyl-1H-indazole

Question 1: I am getting a mixture of N1 and N2 methylated isomers during the synthesis of 1-methyl-7-methyl-1H-indazole. How can I improve the regioselectivity for the desired N1-isomer?

Answer: The N-alkylation of indazoles is a well-known challenge, often yielding a mixture of N1 and N2 isomers.[1][2] The regioselectivity is highly dependent on the reaction conditions, including the base, solvent, and methylating agent used.[2]

  • Underlying Chemistry: The indazole anion, formed upon deprotonation, can be alkylated at either nitrogen. The N1-substituted product is generally the thermodynamically more stable isomer, while the N2-substituted product is often the kinetically favored one.[3] The presence of a substituent at the 7-position can sterically hinder the N1 position to some extent, but electronic factors also play a significant role.

  • Troubleshooting and Optimization:

    • Base and Solvent System: The choice of base and solvent is critical. Using a non-polar solvent like THF with a strong, non-nucleophilic base such as sodium hydride (NaH) often favors the formation of the N1-isomer.[2] In contrast, polar aprotic solvents like DMF with carbonate bases (e.g., K₂CO₃) can lead to mixtures.[1]

    • Reaction Temperature: Running the reaction at a slightly elevated temperature can favor the formation of the thermodynamically more stable N1-isomer through equilibration. However, this should be balanced against the potential for side reactions.

    • Methylating Agent: While methyl iodide is commonly used, dimethyl sulfate is another option. The choice of methylating agent can sometimes influence the N1/N2 ratio.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles

Base/Solvent SystemPredominant IsomerRationaleReference(s)
NaH / THFN1Favors thermodynamic control.[2]
K₂CO₃ / DMFMixture of N1 and N2Common conditions often leading to mixtures.[1]
Cs₂CO₃ / DMFCan favor N1The larger cation may influence regioselectivity.[4]

Question 2: The synthesis of the 7-methyl-1H-indazole precursor is low-yielding. What are the key parameters for a successful scale-up?

Answer: A common route to 7-methyl-1H-indazole is from 2,6-dimethylaniline.[5] The key to a high-yielding, scalable process lies in the careful control of the diazotization and cyclization steps.

  • Protocol for Scale-up: A reliable procedure involves the slow addition of an alkyl nitrite (e.g., tert-butyl nitrite) to a solution of 2,6-dimethylaniline in a suitable solvent like chloroform, followed by the addition of potassium acetate and a phase-transfer catalyst like 18-crown-6.[5] The reaction is then heated to reflux.

  • Critical Parameters:

    • Temperature Control: The initial diazotization is exothermic and should be performed with adequate cooling to prevent side reactions.

    • Slow Addition: Slow, controlled addition of the nitrite is crucial to maintain a low concentration of the reactive diazonium intermediate.

    • Phase-Transfer Catalyst: On a larger scale, the use of a phase-transfer catalyst like 18-crown-6 can significantly improve the yield and reproducibility of the cyclization step.[5]

Stage 2: Benzylic Bromination of 1-Methyl-7-methyl-1H-indazole

This radical substitution reaction, often referred to as the Wohl-Ziegler reaction, is the most challenging step to control on a large scale.[6][7]

Question 3: My primary issue is the formation of the dibrominated byproduct, 7-(dibromomethyl)-1-methyl-1H-indazole. How can I minimize this over-bromination?

Answer: Over-bromination is a classic problem in benzylic brominations.[8] The desired monobrominated product is also a substrate for further bromination, leading to the formation of the dibromo- and even tribromo- species.

  • Mechanism of Over-bromination: The benzylic radical of the monobrominated product is also stabilized, making it susceptible to further hydrogen abstraction and subsequent bromination.

  • Strategies to Control Over-bromination:

    • Control Stoichiometry: Use only a slight excess of NBS (typically 1.05-1.1 equivalents). A large excess of NBS will significantly increase the amount of dibromination.

    • Slow Addition of NBS: Adding the NBS portion-wise or as a slow continuous feed can help maintain a low concentration of the brominating species in the reaction mixture, thus favoring monobromination.

    • Monitor the Reaction Closely: Use in-process controls (e.g., HPLC, GC) to monitor the consumption of the starting material and the formation of the desired product and byproducts. Stop the reaction once the optimal conversion of the starting material is achieved, even if some starting material remains. It is often easier to separate the desired product from the starting material than from the dibrominated impurity.

    • Solvent Choice: While carbon tetrachloride was traditionally used, it is now largely banned. Acetonitrile is a common and effective alternative.[8] The choice of solvent can influence the reaction rate and selectivity.

cluster_0 Troubleshooting Over-bromination A High levels of 7-(dibromomethyl)-1-methyl-1H-indazole B Control NBS Stoichiometry (1.05-1.1 eq.) A->B C Slow/Portion-wise Addition of NBS A->C D In-Process Monitoring (HPLC/GC) Stop at Optimal Conversion A->D E Reduced Dibromination B->E C->E D->E

Caption: Decision tree for minimizing dibromination.

Question 4: Besides dibromination, I am observing other impurities. What are the likely side reactions and how can I avoid them?

Answer: Besides over-bromination, aromatic bromination on the indazole ring system can also occur.

  • Aromatic Bromination: This is an electrophilic aromatic substitution reaction that can compete with the desired radical pathway. It is more likely to occur if there are acidic species present that can polarize the N-Br bond of NBS.

  • Minimizing Aromatic Bromination:

    • Use a Radical Initiator: The use of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiation with light (photochemical Wohl-Ziegler), strongly favors the radical pathway over the ionic pathway.[6][8]

    • Avoid Acidic Conditions: Ensure the reaction is free from strong acids. The byproduct of the reaction, succinimide, is weakly acidic, but this generally does not promote significant aromatic bromination.

Question 5: The bromination reaction is difficult to initiate, and then proceeds very rapidly, leading to poor control. How can I achieve a smooth and controlled reaction on a larger scale?

Answer: This is a common issue with radical chain reactions, which often have an induction period followed by a rapid propagation phase.

  • Initiation:

    • Radical Initiator: Ensure the radical initiator is fresh and active. AIBN and benzoyl peroxide have limited shelf lives.

    • Photochemical Initiation: Using a UV or a strong visible light source can provide a more controlled initiation.[8]

    • Temperature: The reaction needs to be heated to a temperature sufficient to cause homolysis of the radical initiator. For AIBN in acetonitrile, this is typically around 70-80 °C.

  • Controlling the Exotherm:

    • Slow Addition of Initiator: If using a chemical initiator, adding it in portions or as a solution over time can help to control the rate of initiation.

    • Efficient Cooling: Ensure the reactor has adequate cooling capacity to handle the exotherm once the reaction initiates.

    • Continuous Flow Chemistry: For large-scale production, transitioning to a continuous flow reactor can offer superior control over reaction time, temperature, and mixing, leading to a safer and more reproducible process.[8]

Stage 3: Work-up and Purification

Question 6: The work-up of my large-scale reaction is problematic. How do I effectively quench the reaction and remove the succinimide byproduct?

Answer: A proper work-up is crucial for obtaining a clean crude product and simplifying the final purification.

  • Quenching Excess NBS: After the reaction is complete, it is important to quench any unreacted NBS. This can be done by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[9] These reagents reduce NBS and any free bromine to bromide salts, which are water-soluble. A visual indication of a successful quench is the disappearance of any yellow or orange color from the reaction mixture.[10]

  • Removing Succinimide: Succinimide is the main byproduct of the reaction and can be challenging to remove completely.

    • Aqueous Wash: Succinimide has some water solubility, which can be enhanced by washing the organic layer with a dilute basic solution, such as aqueous sodium bicarbonate or sodium carbonate. This deprotonates the succinimide, making it more water-soluble. Be cautious if your product is base-sensitive.

    • Filtration: In some non-polar solvents like chloroform or carbon tetrachloride, succinimide is poorly soluble and may precipitate out of the reaction mixture upon cooling, allowing for its removal by filtration.[11]

    • Water Wash: If your product is sensitive to base, multiple washes with deionized water can be used to remove succinimide, although this may be less efficient.[9]

Question 7: I am struggling to separate the desired this compound from the unreacted starting material and the dibrominated impurity by column chromatography. Are there any alternative purification methods?

Answer: Purification is often a significant hurdle in this synthesis. The polarities of the starting material, desired product, and the dibrominated byproduct can be very similar, making chromatographic separation difficult and not ideal for large quantities.

  • Crystallization: This is the preferred method for purification on a large scale.

    • Solvent Screening: A thorough solvent screening is essential to find a suitable system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in the mother liquor. Common solvents to screen include isopropanol, ethyl acetate, heptane, and mixtures thereof.

    • Seeding: Using a small amount of pure product as a seed crystal can help to induce crystallization and improve the crystal form.

  • Optimizing for Crystallization:

    • If crystallization is challenging, it may be beneficial to adjust the reaction conditions to minimize the amount of the most difficult-to-remove impurity. For example, it is often easier to remove unreacted starting material than the dibrominated byproduct. Therefore, stopping the reaction before full conversion of the starting material might be a viable strategy.

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesSuitability for Scale-up
Column Chromatography High resolution for small-scale purification.Time-consuming, requires large volumes of solvent, not cost-effective for large scale.Poor
Crystallization Cost-effective, can yield high-purity material, scalable.Requires finding a suitable solvent system, can have yield losses in the mother liquor.Excellent

Part 3: Safety Considerations for Scale-Up

Question 8: What are the primary safety hazards associated with the scale-up of this synthesis, and how can they be mitigated?

Answer: The scale-up of this synthesis, particularly the benzylic bromination step, presents several significant safety hazards that must be carefully managed.

  • Thermal Hazards of NBS Reactions:

    • Exothermic Decomposition: N-Bromosuccinimide can undergo a highly exothermic decomposition, especially in the presence of certain solvents or at elevated temperatures.[12] It is crucial to have robust temperature control and an emergency cooling plan in place.

    • Solvent Incompatibility: NBS can react exothermically with certain solvents. For example, reactions in dimethylformamide (DMF) can be particularly hazardous.[13] Thermal screening using techniques like Differential Scanning Calorimetry (DSC) is highly recommended before scaling up in a new solvent system.

  • Stability of the Product:

    • Lachrymator: Benzyl bromides are often lachrymators (tear-inducing agents) and skin irritants.[10] The product, this compound, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

    • Thermal Instability: Bromomethylated aromatic compounds can be thermally unstable and may decompose upon heating. It is important to avoid excessive temperatures during work-up (e.g., distillation) and storage. The C-Br bond can undergo homolytic cleavage at elevated temperatures, potentially initiating further decomposition.

  • Handling of Reagents:

    • NBS: NBS is an irritant and should be handled with care. Avoid inhalation of the powder.

    • Radical Initiators: Benzoyl peroxide is a potentially explosive solid and should be handled with care, avoiding friction and heat. AIBN is toxic and releases nitrogen gas upon decomposition.

Safety Recommendations for Scale-Up:

  • Conduct a Thorough Safety Review: Before any scale-up, perform a comprehensive hazard analysis, considering all reactants, intermediates, products, and byproducts.

  • Thermal Analysis: Use DSC or other calorimetric techniques to determine the heat of reaction and the onset of any decomposition exotherms for the reaction mixture.

  • Ensure Adequate Cooling: The reactor must have sufficient cooling capacity to control the reaction exotherm.

  • Controlled Addition: Implement a controlled addition strategy for the limiting reagent (often NBS or the radical initiator) to manage the rate of heat generation.

  • Use Appropriate PPE: All personnel should be equipped with and trained on the use of appropriate PPE.

  • Emergency Preparedness: Have a clear plan for managing any runaway reactions or other emergencies.

Part 4: Experimental Protocols

The following are representative protocols for the synthesis of this compound. These should be adapted and optimized for your specific equipment and scale.

Protocol 1: Synthesis of 1-Methyl-7-methyl-1H-indazole
  • To a stirred suspension of 7-methyl-1H-indazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), add methyl iodide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization to afford 1-methyl-7-methyl-1H-indazole.

Protocol 2: Synthesis of this compound
  • To a solution of 1-methyl-7-methyl-1H-indazole (1.0 eq) in acetonitrile (10-20 volumes), add N-bromosuccinimide (1.05-1.1 eq).

  • Add a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.02-0.05 eq).

  • Heat the reaction mixture to reflux (around 80°C) and monitor the progress by HPLC.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol) to yield this compound.

References

  • Guan, M., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
  • Wikipedia. Wohl–Ziegler bromination. [Link]

  • BenchChem.
  • Chem-Station. (2014). Wohl-Ziegler Bromination. [Link]

  • Alam, M. J., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Reddit. Question about use of bromine (experimental procedure).
  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Keating, T. A., et al. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Marcos, C., et al. (2020). A Safe and Green Benzylic Radical Bromination Experiment.
  • Kappe, C. O., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry.
  • Ooi, W., et al. (2018). Wohl‐Ziegler reaction.
  • Reddit. Best reagent to quench excess NBS?.
  • Alam, M. J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals.
  • Kim, S., et al. Synthesis of 1H-Indazoles via Silver(I)
  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Kappe, C. O., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.
  • BenchChem.
  • Larock, R. C., et al.
  • Kappe, C. O., et al. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.
  • ResearchGate.
  • Alam, M. J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, M. J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals.
  • BenchChem. Technical Support Center: Removal of Unreacted N-Bromosuccinimide.
  • Alam, M. J., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Kappe, C. O., et al. (2020). Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions.
  • Kumar, S., et al. (2020). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
  • Yang, B., et al. (2017).
  • BOC Sciences. CAS 1000576-59-9 7-Bromo-1-methyl-1H-indazole.
  • Google Patents. Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • Google Patents.
  • BenchChem. An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Bis(bromomethyl)benzene.
  • Sigma-Aldrich. 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9.
  • Google Patents. Method of synthesizing 1H-indazole compounds.
  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the....
  • MDPI. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
  • Parchem. 7-Bromo-3-methoxy-1-methyl-1H-indazole (Cas 918946-35-7).

Sources

Technical Support Center: Refining Workup Procedures for Reactions Involving 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-(bromomethyl)-1-methyl-1H-indazole. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of workup procedures for reactions involving this versatile but reactive building block. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested insights to ensure the integrity and success of your experiments.

Introduction: The Dual Nature of this compound

This compound is a valuable reagent in medicinal chemistry, frequently employed for the introduction of the 1-methyl-1H-indazol-7-yl)methyl moiety onto nucleophilic scaffolds.[1][2] Its utility is derived from the benzylic bromide functionality, which renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack. However, this same reactivity presents unique challenges during reaction workup, where the compound can be prone to hydrolysis, side reactions with quenching agents, and degradation under certain conditions.

This guide is structured to address these challenges proactively, providing you with the expertise to anticipate potential issues and the tools to resolve them effectively.

Core Principles of Workup Design

The primary goal of a workup is to isolate the desired product from the reaction mixture in a pure form. For reactions involving this compound, the workup strategy must be carefully designed to:

  • Quench the reaction effectively: Deactivate any unreacted electrophile and other reactive species.

  • Remove impurities: This includes starting materials, reagents, catalysts, and byproducts.

  • Minimize product degradation: Avoid conditions that could lead to hydrolysis or other unwanted side reactions of the sensitive bromomethyl group.

The following sections will delve into specific troubleshooting scenarios and frequently asked questions, followed by detailed experimental protocols.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the workup of reactions involving this compound.

Question 1: After my N-alkylation reaction, I see a new, more polar spot on my TLC that I suspect is the hydrolyzed product, 7-(hydroxymethyl)-1-methyl-1H-indazole. How can I avoid this during aqueous workup?

Answer: This is a classic issue arising from the reactivity of the benzylic bromide with water.[3] The lone pairs on the oxygen atom in water can act as a nucleophile, attacking the electrophilic methylene carbon and displacing the bromide ion. This hydrolysis is often accelerated by basic conditions.

Root Cause Analysis & Prevention:

  • Minimize Contact Time with Water: Perform the aqueous extraction steps as quickly as possible.

  • Control pH: Avoid highly basic aqueous solutions during the workup. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and keep the contact time to a minimum. Neutralizing the reaction mixture to a pH of ~7 before extraction is often a good strategy.

  • Use of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to remove bulk water from the organic phase, thereby reducing the opportunity for hydrolysis.[4]

Corrective Measures:

If hydrolysis has already occurred, separation of the more polar alcohol byproduct from your desired product can typically be achieved by silica gel column chromatography.

Question 2: I'm struggling with the removal of unreacted this compound from my reaction mixture. It co-elutes with my product during column chromatography.

Answer: This is a common challenge, especially if your product has a similar polarity to the starting material. Here are several strategies to address this:

Strategies for Removal:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems. A less polar solvent system might provide better separation. Consider using a gradient elution.[5]

    • Column Length and Diameter: A longer and narrower column can improve resolution.

  • Chemical Scavenging (Quenching):

    • Nucleophilic Scavengers: After the reaction is complete, add a nucleophilic scavenger to react with the excess this compound. The resulting product will have a different polarity, making it easier to separate.

      • Triethylamine: Adding triethylamine will form a quaternary ammonium salt, which is typically water-soluble and can be removed during an aqueous workup.[6][7]

      • Thiol Resins: Solid-supported thiol resins are excellent scavengers for electrophiles. The resin can be filtered off after the reaction.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[8] Experiment with different solvent systems to find one in which your product has good solubility at high temperatures and poor solubility at room temperature, while the impurity remains in the mother liquor.

Question 3: My crude product is a dark oil, and I suspect decomposition. What could be causing this, and how can I prevent it?

Answer: Dark coloration often indicates the formation of degradation products, which can arise from the instability of the benzylic bromide, especially at elevated temperatures or in the presence of certain reagents.

Potential Causes and Preventative Measures:

  • Thermal Instability: Avoid excessive heat during the workup. When removing solvent under reduced pressure, use a rotary evaporator with a water bath temperature no higher than 40-50°C.

  • Incompatible Reagents: Benzylic bromides can react with strong bases and certain nucleophiles.[6] Ensure that your quenching and extraction conditions are compatible with your product.

  • Light Sensitivity: While not as common for benzylic bromides as for other functional groups, some reactive intermediates can be light-sensitive. It is good practice to protect the reaction from direct light, especially if the workup is prolonged.

Question 4: I am observing multiple product spots on my TLC, suggesting the formation of regioisomers. How can I control the regioselectivity of my reaction?

Answer: In the context of indazole alkylation, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) can lead to the formation of regioisomers.[9][10] The regioselectivity is highly dependent on the reaction conditions.

Factors Influencing Regioselectivity:

  • Base and Solvent: The choice of base and solvent can have a profound impact on the N-1/N-2 ratio. For instance, using sodium hydride in THF often favors N-1 alkylation.[9][10]

  • Steric Hindrance: The steric bulk of both the indazole substrate and the electrophile can influence which nitrogen is more accessible.

  • Electronic Effects: Electron-withdrawing or -donating groups on the indazole ring can alter the nucleophilicity of the nitrogen atoms.

Workup Considerations:

If a mixture of regioisomers is formed, they can often be separated by careful column chromatography. It is crucial to develop a TLC method that can clearly resolve the two isomers to guide the purification.

Frequently Asked Questions (FAQs)

Q1: Is this compound a lachrymator? What safety precautions should I take?

A1: Yes, like many benzylic bromides, this compound is expected to be a lachrymator (a substance that irritates the eyes and causes tears).[3][11] It is also a potential skin and respiratory tract irritant. Therefore, it is crucial to handle this compound with appropriate safety precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information. [12][13][14][15]

Q2: What is the best way to quench a reaction containing unreacted this compound?

A2: The choice of quenching agent depends on the reaction conditions and the stability of your product.

  • For reactions run under basic conditions: A mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), can be used to neutralize the base and quench the reaction.[11]

  • For reactions where excess electrophile needs to be removed: As mentioned in the troubleshooting guide, a nucleophilic scavenger like triethylamine or a thiol resin can be effective.

  • A simple and often effective method is to quench the reaction by pouring it into water and proceeding with an extractive workup. [9]

Q3: How can I monitor the progress of my reaction using TLC?

A3: Thin-layer chromatography (TLC) is an excellent tool for monitoring the consumption of this compound and the formation of the product.

  • Visualization: this compound is a UV-active compound, so it can be visualized under a UV lamp (typically at 254 nm).[11] Staining with an iodine chamber can also be used for visualization.[16]

  • Solvent System: A common eluent system for indazole derivatives is a mixture of ethyl acetate and hexanes.[4][11] The optimal ratio will depend on the polarity of your product.

Q4: What are the best practices for purifying the final product?

A4:

  • Column Chromatography: This is the most common method for purifying products from reactions involving this compound.[4][9] Use a silica gel column and an appropriate solvent system determined by TLC analysis.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[4]

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.

Q5: How should I dispose of waste containing this compound?

A5: Waste containing this compound should be treated as hazardous waste.

  • Quench any unreacted material before disposal.

  • Collect all liquid and solid waste in a designated, labeled hazardous waste container.

  • Follow your institution's guidelines for the disposal of chemical waste. [6][17]

Experimental Protocols

These protocols provide a general framework for the workup of reactions involving this compound. They should be adapted based on the specific details of your reaction.

Protocol 1: General Extractive Workup

This protocol is suitable for reactions where the product is soluble in a water-immiscible organic solvent and stable to a mild aqueous workup.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of NH₄Cl or water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Extract the aqueous layer with the organic solvent (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous NaHCO₃ solution (to remove acidic impurities, use with caution if your product is base-sensitive).

    • Brine (to remove residual water).[4]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator (water bath temperature < 40-50°C).

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Workup with a Nucleophilic Scavenger

This protocol is useful for removing excess this compound.

  • Reaction Completion: Once the reaction is complete (as determined by TLC), add triethylamine (1.5-2 equivalents relative to the excess electrophile) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the quaternary ammonium salt.

  • Workup: Proceed with the General Extractive Workup (Protocol 1). The quaternary ammonium salt will be removed in the aqueous washes.

Data Presentation

Table 1: Common Solvents for Extraction and Recrystallization

SolventApplicationNotes
Ethyl AcetateExtractionGood general-purpose solvent for indazole derivatives.[4]
DichloromethaneExtractionCan be more effective for less polar compounds.
Hexanes/HeptaneRecrystallizationOften used as an anti-solvent in combination with a more polar solvent like ethyl acetate or ethanol.
Ethanol/MethanolRecrystallizationGood solvents for many indazole derivatives.[4]
IsopropanolRecrystallizationAnother option for recrystallization.

Visualization of Workflows

Decision Tree for Workup Strategy

Workup_Decision_Tree start Reaction Complete check_excess_reagent Is unreacted this compound present? start->check_excess_reagent check_impurities Are there acidic or basic impurities? check_excess_reagent->check_impurities No scavenger_workup Workup with Nucleophilic Scavenger (Protocol 2) check_excess_reagent->scavenger_workup Yes aqueous_workup Standard Aqueous Workup (Protocol 1) check_impurities->aqueous_workup Neutral acid_wash Add mild acid wash (e.g., dilute HCl) check_impurities->acid_wash Acidic base_wash Add mild base wash (e.g., sat. NaHCO3) check_impurities->base_wash Basic purification Purification (Chromatography/Recrystallization) aqueous_workup->purification scavenger_workup->check_impurities acid_wash->aqueous_workup base_wash->aqueous_workup

Caption: Decision tree for selecting an appropriate workup strategy.

General Workflow for Reaction and Workup

General_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants B Reaction under Inert Atmosphere A->B C Monitor by TLC B->C D Quench Reaction C->D E Extractive Workup D->E F Dry and Concentrate E->F G Column Chromatography or Recrystallization F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow from reaction to purified product.

References

  • PubChem. Benzyl Bromide. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]

  • JoDrugs. Benzyl bromide. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • Applichem. 7-bromo-1-methyl-1H-indazole. [Link]

  • Science of Synthesis. 1H- and 2H-Indazoles. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Organic Letters. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • National Center for Biotechnology Information. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

  • Chemdad. 7-BROMO-1-METHYL-1H-INDAZOLE. [Link]

  • National Center for Biotechnology Information. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Pharmaffiliates. 7-Bromo-1-methyl-1H-indazole. [Link]

  • ResearchGate. Removing Benzyl bromide. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • ResearchGate. The Bromination of 2H-indazoles. [Link]

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Nature Communications. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 7-(Bromomethyl)- vs. 7-(Chloromethyl)-1-methyl-1H-indazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halomethyl-Indazoles in Synthesis

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including kinase inhibitors like Axitinib and PARP inhibitors like Niraparib.[1][2] The functionalization of this privileged structure is paramount in drug discovery and development. Key intermediates such as 7-(halomethyl)-1-methyl-1H-indazoles serve as powerful electrophilic handles, enabling the introduction of diverse functionalities at the 7-position through nucleophilic substitution reactions.

The choice between a bromomethyl and a chloromethyl derivative is a critical decision in synthetic planning. While structurally similar, their reactivity profiles differ significantly, impacting reaction times, required conditions, and overall efficiency. This guide provides an in-depth, objective comparison of the reactivity of 7-(bromomethyl)-1-methyl-1H-indazole and 7-(chloromethyl)-1-methyl-1H-indazole, grounded in fundamental chemical principles and supported by experimental data from analogous systems, to empower researchers in making informed strategic decisions.

Theoretical Framework: The Decisive Role of the Halogen Leaving Group

The reaction of 7-(halomethyl)-1-methyl-1H-indazoles with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon at the same time as the halide leaving group departs.[3] The rate of this reaction is therefore highly sensitive to the identity of that leaving group.

The superior reactivity of the bromomethyl derivative can be explained by three core principles:

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[3] A weaker bond has a lower bond dissociation energy, meaning less energy is required to cleave it during the reaction, which contributes to a lower activation energy and a faster reaction rate.[4]

  • Polarizability: The bromide ion is larger than the chloride ion, with a more diffuse and polarizable electron cloud.[3][5] In the SN2 transition state, a partial negative charge develops on the departing halogen. The more polarizable bromide atom can better stabilize this developing charge, lowering the energy of the transition state and accelerating the reaction.[3][4]

  • Stability of the Anion: A good leaving group must be stable on its own after it departs. The stability of the halide anion is inversely related to its basicity; weaker bases are better leaving groups.[4] Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base and therefore a more stable and effective leaving group than Cl⁻.[6][7]

The established reactivity order for halogens as leaving groups in SN2 reactions is I > Br > Cl > F.[4][6]

Data Presentation: A Quantitative Comparison

While specific, side-by-side kinetic data for the nucleophilic substitution of this compound and its chloro-analogue is not extensively published, we can extrapolate from well-studied benzylic systems to provide a quantitative estimate. Primary alkyl bromides are generally observed to be 40 to 60 times more reactive than their corresponding chlorides in SN2 reactions.[3]

Substrate (Model System)Leaving GroupRelative Rate (vs. Benzyl Chloride)Reference
Benzyl Chloride-Cl1[8]
Benzyl Bromide-Br~40-60 (Estimated)[3]
6-(Chloromethyl)-6-methylfulvene-Cl30[8][9]

Table 1: Relative SN2 reaction rates of representative benzylic and allylic halides with potassium iodide in acetone. The rate for benzyl bromide is an estimation based on established principles.

This substantial rate enhancement means that reactions with this compound can often be conducted under milder conditions (e.g., lower temperatures) or with weaker nucleophiles, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

Experimental Workflow: Protocol for Comparative Kinetic Analysis

To empirically validate the reactivity difference, a comparative kinetic analysis can be performed. This protocol describes a method for monitoring the reaction of each halide with a common nucleophile under identical conditions.

Objective: To determine the relative rate of nucleophilic substitution for 7-(bromomethyl)- vs. 7-(chloromethyl)-1-methyl-1H-indazole.

Methodology: Two parallel reactions will be run and monitored by High-Performance Liquid Chromatography (HPLC) to measure the consumption of the starting material over time.

Materials & Reagents:

  • This compound

  • 7-(Chloromethyl)-1-methyl-1H-indazole

  • Sodium Azide (NaN₃) or another suitable nucleophile

  • Acetonitrile (HPLC grade), as the solvent

  • Internal Standard (e.g., Naphthalene)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column

Detailed Protocol:

  • Stock Solution Preparation:

    • Accurately prepare a 0.1 M stock solution of the internal standard (e.g., Naphthalene) in acetonitrile.

    • Accurately prepare a 0.2 M stock solution of the nucleophile (Sodium Azide) in acetonitrile.

  • Reaction Setup (Perform in parallel for each halide):

    • In a 25 mL volumetric flask, dissolve an accurately weighed amount of the respective 7-(halomethyl)-1-methyl-1H-indazole to create a 0.1 M solution in acetonitrile.

    • Add a precise volume of the internal standard stock solution to achieve a final concentration of 0.01 M.

    • Place the flask in a temperature-controlled water bath set to 25.0 °C and allow it to equilibrate.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly add an equimolar amount of the pre-equilibrated Sodium Azide stock solution to the flask. Start a stopwatch immediately.

    • Immediately withdraw a ~100 µL aliquot (t=0), quench it in an HPLC vial containing 900 µL of mobile phase, and mix thoroughly.

    • Withdraw and quench subsequent aliquots at regular intervals (e.g., 5, 10, 20, 40, 60, 90 minutes). The sampling frequency should be higher for the bromomethyl derivative due to its expected faster reaction rate.

  • HPLC Analysis:

    • Analyze all quenched samples by HPLC. Use a mobile phase (e.g., 60:40 Acetonitrile:Water) that provides good separation of the starting material, product, and internal standard.

    • Integrate the peak areas for the starting material and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the starting material peak area to the internal standard peak area for each time point.

    • Plot the natural logarithm of this ratio (ln(Area_Substrate/Area_IS)) versus time.

    • The slope of this line will be the pseudo-first-order rate constant, k'.

    • The ratio of the rate constants (k'bromo / k'chloro) will provide the relative reactivity.

Sources

The Isomeric Dichotomy: A Comparative Guide to the Biological Activity of 1-Methyl vs. 2-Methyl Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous clinically approved drugs and investigational compounds, particularly in oncology.[1][2] The strategic placement of substituents on this bicyclic heterocycle is a cornerstone of modern drug design, profoundly influencing potency, selectivity, and pharmacokinetic properties. Among the most fundamental modifications is the methylation of the pyrazole nitrogen, leading to the formation of two distinct regioisomers: 1-methyl-1H-indazole and 2-methyl-2H-indazole. While seemingly a minor structural alteration, the positioning of this methyl group can precipitate a cascade of changes in the molecule's physicochemical properties and, consequently, its biological activity.

This guide provides an in-depth, objective comparison of the biological activities of 1-methyl versus 2-methyl indazole derivatives. While direct, head-to-head comparative studies on otherwise identical molecular scaffolds are not always available in the public domain, this document synthesizes existing data from closely related analogues to illuminate the nuanced yet critical impact of N-methylation regiochemistry. We will delve into the mechanistic underpinnings of these differences, provide detailed experimental protocols for their evaluation, and present a clear, data-driven comparison to inform future drug discovery efforts.

The Structural and Electronic Landscape: 1-Methyl vs. 2-Methyl Indazoles

The fundamental difference between 1-methyl and 2-methyl indazoles lies in the position of the methyl group on the pyrazole ring. This seemingly subtle change alters the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecule. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[3] Consequently, N-alkylation can often lead to a mixture of both N1 and N2 products, with the ratio being highly dependent on the reaction conditions.[4][5]

From a drug design perspective, the N1- and N2-positions offer distinct vectors for substitution. The nitrogen at the N1 position in a 1-methyl indazole is a non-hydrogen bond donor, and the lone pair of electrons is part of the aromatic system. In contrast, the N2 nitrogen in a 2-methyl indazole has a lone pair that is more available for hydrogen bonding. These differences can significantly impact how these molecules interact with their biological targets, such as the hinge region of a kinase.

Comparative Biological Activity: A Focus on Oncology

Kinase Inhibition: A Tale of Two Isomers

In the context of kinase inhibition, the indazole ring often serves as a hinge-binding motif. The orientation of the indazole and its substituents within the ATP-binding pocket is critical for potent inhibition.

  • 1-Methyl-1H-Indazole Derivatives: The N1-methylation can influence the overall conformation of the molecule, which in turn affects its fit within the kinase active site. For some kinase targets, the steric bulk of the methyl group at the N1 position might be well-tolerated or even beneficial, while for others it could lead to a loss of activity.

  • 2-Methyl-2H-Indazole Derivatives: The N2-methylated isomers present a different topographical and electronic profile. For certain kinases, the N2-nitrogen is a key hydrogen bond acceptor, and methylation at this position could disrupt this crucial interaction, leading to reduced potency. Conversely, in other cases, the N2-methyl group may engage in favorable hydrophobic interactions within the active site. For instance, in the development of certain kinase inhibitors, the 2H-indazole scaffold has been identified as a preferred motif.[2]

Table 1: Comparative Kinase Inhibitory Activity of Representative Indazole Derivatives

Compound ClassN-Methyl PositionKinase TargetIC50 (nM)Reference
Indazole-based FGFR Inhibitors2-position favoredFGFR1Varies[2]
Indazole-based MCHR1 Antagonists2-position favoredMCHR1Varies[2]
Indazole-3-carboxamides1-positionCRAC channelSub-µM[8]
Reversed Indazole-3-carboxamides1-positionCRAC channelInactive[8]

Note: The data in this table is compiled from different studies and should be interpreted with caution as the core scaffolds of the compared molecules are not identical.

Antiproliferative Activity in Cancer Cell Lines

The ultimate test of an anticancer agent's potential is its ability to inhibit the growth of cancer cells. The differential activity of 1-methyl and 2-methyl indazole derivatives can be quantified using in vitro cell-based assays.

Table 2: Hypothetical Comparative Antiproliferative Activity Data

Compound IDN-Methyl PositionCancer Cell LineIC50 (µM)
Derivative A1-methylMCF-7 (Breast)5.2
Derivative B (Isomer of A)2-methylMCF-7 (Breast)15.8
Derivative A1-methylHCT116 (Colon)8.1
Derivative B (Isomer of A)2-methylHCT116 (Colon)25.4

This table presents hypothetical data to illustrate the potential differences in antiproliferative activity between 1-methyl and 2-methyl indazole isomers. Actual results would be dependent on the specific molecular scaffold.

Mechanistic Insights and Molecular Modeling

The observed differences in biological activity between 1-methyl and 2-methyl indazole derivatives can often be rationalized through molecular modeling and computational studies. Docking simulations can predict the binding modes of these isomers within the active site of a target protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and steric clashes.

For example, a docking study might reveal that the N1-methyl group of a 1-methyl indazole derivative fits snugly into a hydrophobic pocket of a kinase active site, while the N2-methyl group of its isomer creates a steric hindrance, leading to a less favorable binding orientation and lower inhibitory potency. Conversely, the N2 nitrogen of a 1H-indazole might be crucial for a hydrogen bond with the kinase hinge region, an interaction that would be lost upon N2-methylation.

Diagram 1: Generalized Kinase Inhibition by Indazole Derivatives

G cluster_0 1-Methyl-Indazole Derivative cluster_1 2-Methyl-Indazole Derivative 1-Me-Indazole 1-Methyl-Indazole Kinase_Active_Site_1 Kinase Active Site 1-Me-Indazole->Kinase_Active_Site_1 Binds to Favorable_Interaction Favorable Hydrophobic Interaction Kinase_Active_Site_1->Favorable_Interaction Methyl group forms Inhibition_1 Potent Inhibition Favorable_Interaction->Inhibition_1 2-Me-Indazole 2-Methyl-Indazole Kinase_Active_Site_2 Kinase Active Site 2-Me-Indazole->Kinase_Active_Site_2 Binds to Steric_Clash Steric Clash / Loss of H-bond Kinase_Active_Site_2->Steric_Clash Methyl group causes Inhibition_2 Reduced Inhibition Steric_Clash->Inhibition_2

Caption: Hypothetical binding modes of 1-methyl vs. 2-methyl indazole derivatives.

Experimental Protocols for Comparative Analysis

To rigorously compare the biological activities of 1-methyl and 2-methyl indazole derivatives, a series of well-defined experimental protocols should be employed.

Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of a kinase by a test compound.

Methodology:

  • Reagent Preparation: Prepare a solution of the kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer in a suitable buffer.

  • Compound Preparation: Serially dilute the 1-methyl and 2-methyl indazole derivatives to create a range of concentrations.

  • Assay Plate Preparation: Add the kinase/antibody/tracer solution to a 384-well microplate.

  • Compound Addition: Add the serially diluted compounds to the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

Diagram 2: Workflow for Kinase Inhibition Assay

G Start Start Reagent_Prep Prepare Kinase, Antibody, and Tracer Start->Reagent_Prep Compound_Dilution Serially Dilute 1-Me and 2-Me Indazole Derivatives Start->Compound_Dilution Plate_Setup Dispense Reagents into 384-well Plate Reagent_Prep->Plate_Setup Add_Compounds Add Diluted Compounds to Plate Compound_Dilution->Add_Compounds Plate_Setup->Add_Compounds Incubate Incubate at Room Temperature Add_Compounds->Incubate Read_Plate Measure TR-FRET on Plate Reader Incubate->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Sources

A Senior Application Scientist's Guide to the Structural Validation of Compounds from 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indazole scaffold is a privileged pharmacophore, frequently appearing in therapeutic drugs.[1] The synthetic utility of building blocks like 7-(Bromomethyl)-1-methyl-1H-indazole offers a direct route to novel 1,7-disubstituted indazole derivatives. However, the true value of any synthesized compound lies in its unambiguous structural verification. This guide provides an in-depth comparison of the primary analytical techniques for validating the structures of compounds synthesized from this versatile starting material, grounded in the principles of scientific integrity and field-proven expertise.

The Synthetic Context: Reactions of this compound

This compound is primed for nucleophilic substitution reactions at the benzylic position. The bromine atom serves as an excellent leaving group, allowing for the introduction of a wide variety of functional groups (e.g., amines, thiols, alkoxides) to create novel derivatives.

The core challenge in structural validation is not one of N1/N2-regioisomerism, as the N1 position is already occupied by a methyl group. Instead, the analytical focus shifts to unequivocally confirming three key structural features:

  • Successful displacement of the bromine atom.

  • Covalent linkage of the incoming nucleophile to the methylene bridge at the 7-position.

  • Integrity of the 1-methyl-1H-indazole core throughout the reaction.

This guide will compare the "Big Three" of structural analysis—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—in the context of achieving this validation.

A Comparative Guide to Structural Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the routine and detailed structural elucidation of organic molecules in solution. It provides a comprehensive picture of the molecular framework by probing the chemical environment of atomic nuclei.

For a derivative of this compound, a suite of NMR experiments is chosen not just to see signals, but to piece together a molecular jigsaw puzzle. The causality is simple: ¹H NMR provides a proton census, ¹³C NMR maps the carbon backbone, and 2D NMR experiments like HMBC and HSQC reveal how these pieces are connected.

A critical experiment for these specific compounds is the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. It is the gold standard for confirming connectivity over two to three bonds. To verify the successful substitution at the 7-methyl position, we look for a correlation between the protons of the newly introduced substituent and the carbon atoms of the indazole core, specifically the methylene bridge carbon (C-CH₂).

For instance, in an N-alkylation reaction, a key HMBC correlation would be observed between the protons on the carbon adjacent to the nitrogen of the incoming nucleophile and the C7-methylene carbon of the indazole scaffold. Crucially, correlations between the N1-methyl protons (~4.0 ppm) and the indazole ring carbons (C7a and C3) confirm the integrity of the 1-methyl-1H-indazole core.[1]

The power of NMR lies in its internal consistency. The integration of ¹H signals must match the proton count. The chemical shifts must be consistent with the electronic environment. And the correlations in 2D spectra must logically assemble a single, coherent structure. Any discrepancy signals an unexpected outcome, such as a rearrangement or side reaction, demanding further investigation. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can further confirm spatial relationships, adding another layer of validation.[2][3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often useful for indazole derivatives.[4][5]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to identify are the N1-methyl group, the C7-methylene protons, the aromatic protons of the indazole ring, and signals from the newly introduced substituent.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides the chemical shifts for all unique carbon atoms.

  • 2D HSQC Acquisition: This experiment correlates each proton signal with its directly attached carbon, confirming C-H bonds.

  • 2D HMBC Acquisition: This is the key experiment to establish long-range (2-3 bond) C-H correlations. Look for the crucial cross-peaks that connect the new substituent to the C7-methylene group and the C7-methylene group to the indazole ring (C7 and C6).

  • Data Processing and Interpretation: Process the spectra and assign all proton and carbon signals, ensuring all observed correlations are consistent with the proposed structure.

NMR_Workflow

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry's primary role is to determine the molecular weight of the synthesized compound with high precision. This technique provides a rapid and highly sensitive confirmation that the desired chemical transformation has occurred.

While nominal mass MS can suggest the correct product, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the authoritative choice.[6] HRMS provides a highly accurate mass measurement (typically to four decimal places), allowing for the unambiguous determination of the elemental formula.

For example, if this compound (C₉H₉BrN₂) is reacted with ethanethiol (C₂H₆S) to displace the bromine, the expected product is C₁₁H₁₄N₂S. HRMS can distinguish this formula from other possibilities with the same nominal mass, providing definitive evidence of successful substitution. The disappearance of the characteristic isotopic pattern of bromine in the product spectrum is another powerful confirmation.

The validation comes from the precise match between the experimentally measured mass and the theoretically calculated mass for the proposed structure. This method is exceptionally sensitive and can detect minute quantities of product, making it ideal for reaction monitoring. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, and the resulting fragmentation pattern can provide additional structural information, corroborating the connectivity established by NMR.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (LC): Inject the sample onto an LC system (typically a reverse-phase C18 column) to separate the analyte from any impurities or unreacted starting materials.

  • Mass Spectrometry (MS): The eluent from the LC is directed into the ion source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Electrospray ionization (ESI) in positive ion mode is typically used for indazole derivatives, which will detect the protonated molecule [M+H]⁺.

  • Data Analysis: Extract the accurate mass of the analyte peak from the chromatogram. Use software to calculate the elemental formula that corresponds to the measured m/z value and compare it to the expected formula.

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional map of a molecule's atomic arrangement in the solid state.[7][8] It is the ultimate arbiter of structure, confirming not only connectivity but also stereochemistry and absolute configuration.[8]

The primary challenge in X-ray crystallography is growing a high-quality single crystal, a process that can be more art than science.[7][8] However, when successful, the resulting data is unparalleled. For a derivative of this compound, an X-ray structure provides irrefutable proof of the substitution at the C7-methylene position. It visualizes the precise bond lengths, bond angles, and conformation of the entire molecule, leaving no room for ambiguity.

The validation is inherent in the process. The diffraction data is used to generate an electron density map, into which a molecular model is fitted. The quality of the fit is assessed by statistical parameters (e.g., R-factor). A low R-factor indicates a high degree of agreement between the experimental data and the final structural model, providing a self-validating and unambiguous result.[8]

XRay_Workflow

Data Summary & Technique Comparison

ParameterNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Output Atomic connectivity, chemical environmentMolecular formula (HRMS), Molecular weight3D atomic coordinates, absolute structure
Key Information C-H framework, functional groups, regio/stereochemistryElemental composition, reaction completionDefinitive connectivity, bond lengths/angles, conformation
Sample State SolutionSolution / SolidSingle Crystal
Strengths Rich structural detail, non-destructive, versatileHigh sensitivity, high throughput, confirms formulaUnambiguous, provides 3D spatial information
Limitations Can be complex to interpret, less sensitive than MSProvides limited connectivity dataRequires high-quality crystals (can be a major bottleneck)
Role in Validation Primary: Elucidates the detailed molecular structureConfirmatory: Verifies molecular formula and purityDefinitive: Provides absolute proof of structure

Conclusion: A Complementary Approach

For researchers synthesizing novel compounds from this compound, no single technique provides a complete picture. Instead, a complementary approach ensures the highest level of scientific rigor. The validation process should be seen as a logical workflow:

  • Mass Spectrometry (LC-HRMS) serves as the initial, rapid check to confirm that a product with the correct molecular formula has been formed.

  • NMR Spectroscopy (¹H, ¹³C, HMBC) provides the detailed blueprint, establishing the precise atomic connectivity and confirming that the desired substitution has occurred at the correct position without unintended rearrangements.

By judiciously applying these techniques, scientists can ensure the structural integrity of their novel indazole derivatives, providing a solid foundation for subsequent biological evaluation and drug development efforts.

References

  • Alam, S.; Keating, M. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Adv.2021 , 11 (43), 26861–26870. [Link]

  • Doganc, F.; Göker, H. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn. Reson. Chem.2024 , 62 (11), 765-774. [Link]

  • Elguero, J.; Fruchier, A.; Pardo, C. Spectre de l'indazole en résonance magnétique nucléaire du 13C. Can. J. Chem.2011 . [Link]

  • Fruchier, A.; Pellegrin, V.; Schimpf, R.; Elguero, J. NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magn. Reson. Chem.1982 . [Link]

  • Smith, C. D.; et al. Development of a selective and scalable N1-indazole alkylation. RSC Adv.2024 . [Link]

  • Doganc, F.; Goker, H. Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. 2024 . [Link]

  • Elguero, J.; et al. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. ResearchGate. [Link]

  • Lee, J.; et al. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. J. Food Drug Anal.2018 , 26 (4), 1336-1345. [Link]

  • Palmer, M. H.; et al. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. J. Chem. Soc., Perkin Trans. 21975 , 1695-1700. [Link]

  • Elguero, J.; et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem.2012 , 77 (7), 3256–3270. [Link]

  • Pinto, D. C. G. A.; et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • PubChem. 1-Methyl-1H-indazole. National Center for Biotechnology Information. [Link]

  • Ghaffari, M. A.; et al. X-Ray Crystallography of Chemical Compounds. IntechOpen. 2012 . [Link]

Sources

A Comparative Guide to New Synthetic Routes for 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key building blocks is paramount. 7-(Bromomethyl)-1-methyl-1H-indazole is a crucial intermediate in the synthesis of various pharmacologically active compounds. This guide provides an in-depth technical comparison of synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to enable informed decisions in your synthetic endeavors.

Introduction: The Significance of this compound

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The title compound, with its reactive bromomethyl group at the 7-position and a methyl group at the N-1 position, serves as a versatile synthon for introducing the 1-methyl-1H-indazol-7-yl)methyl moiety into target molecules. This is particularly relevant in the development of kinase inhibitors and other therapeutic agents. The challenge in synthesizing this molecule lies in achieving regioselectivity in both the N-methylation and the side-chain bromination steps. This guide will benchmark a reliable synthetic pathway and explore alternative methodologies for each key transformation.

Benchmarked Synthetic Pathway: A Three-Step Approach

A robust and reproducible three-step synthesis, starting from commercially available 2,6-dimethylaniline, has been established as a benchmark route. This pathway focuses on a logical sequence of ring formation, N-alkylation, and finally, selective side-chain functionalization.

A 2,6-Dimethylaniline B 7-Methyl-1H-indazole A->B Diazotization/ Cyclization C 1,7-Dimethyl-1H-indazole B->C N-Methylation D This compound C->D Benzylic Bromination

Caption: Overview of the benchmarked three-step synthesis.

Step 1: Synthesis of 7-Methyl-1H-indazole

The initial formation of the indazole ring is a critical step that dictates the overall efficiency of the synthesis. A common and high-yielding method involves the diazotization of an appropriately substituted aniline followed by in situ cyclization.

Methodology 1: From 2,6-Dimethylaniline

This approach leverages the readily available 2,6-dimethylaniline to construct the 7-methyl-1H-indazole core. The causality behind this choice lies in the strategic placement of the methyl groups, which directs the cyclization to the desired regioisomer.

Experimental Protocol:

  • Dissolve 2,6-dimethylaniline (1.0 equiv) in a suitable solvent such as chloroform.

  • At room temperature, under an inert atmosphere, slowly add tert-butyl nitrite (1.05 equiv).

  • After stirring for 20-30 minutes, add potassium acetate (2.0 equiv) and a phase-transfer catalyst like 18-crown-6 (0.1 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter to remove inorganic salts, and wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 7-methyl-1H-indazole.

Discussion: This method is advantageous due to its high reported yields (typically around 85%) and the use of relatively inexpensive starting materials. The phase-transfer catalyst is crucial for facilitating the reaction in the biphasic system.

Step 2: N-Methylation of 7-Methyl-1H-indazole

The regioselective methylation of the indazole nitrogen is arguably the most challenging step in this synthesis. Alkylation can occur at either the N-1 or N-2 position, and the ratio of the resulting isomers is highly dependent on the reaction conditions. For the synthesis of the target molecule, N-1 methylation is desired. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and thus, conditions that favor thermodynamic control are preferred for N-1 alkylation.

Methodology 2A: N-1 Selective Methylation using Sodium Hydride and a Methylating Agent

This method employs a strong, non-nucleophilic base to deprotonate the indazole, followed by the addition of a methylating agent. This approach generally favors the formation of the thermodynamically more stable N-1 isomer.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 7-methyl-1H-indazole (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide or dimethyl sulfate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1,7-dimethyl-1H-indazole.

Discussion: The use of sodium hydride in THF is a well-established method for promoting N-1 alkylation of indazoles. The choice of methylating agent (methyl iodide vs. dimethyl sulfate) can influence reaction time and cost, but both are generally effective. It is crucial to use anhydrous conditions to prevent quenching of the sodium hydride.

Methodology 2B: Alternative N-Methylation with Dimethyl Carbonate

Dimethyl carbonate (DMC) is a greener and less toxic alternative to traditional methylating agents like methyl iodide and dimethyl sulfate. However, it is also less reactive and typically requires higher temperatures.

Experimental Protocol:

  • In a sealable reaction vessel, combine 7-methyl-1H-indazole (1.0 equiv), potassium carbonate (2.0 equiv), and dimethyl carbonate (excess, can also be used as a solvent).

  • Heat the mixture to a high temperature (e.g., 130-150 °C) and stir for several hours, monitoring the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to separate the N-1 and N-2 isomers.

Discussion: While environmentally more benign, the use of dimethyl carbonate often leads to a mixture of N-1 and N-2 isomers and may require more forcing conditions. The regioselectivity can be influenced by the choice of base and solvent. This method is presented as a "greener" alternative, but careful optimization is required to achieve acceptable N-1 selectivity.

ParameterMethodology 2A (NaH/MeI or (Me)₂SO₄)Methodology 2B (DMC/K₂CO₃)
Reagents Sodium hydride, Methyl iodide/Dimethyl sulfateDimethyl carbonate, Potassium carbonate
Selectivity High N-1 selectivityModerate to low N-1 selectivity
Reaction Conditions 0 °C to room temperatureHigh temperature (130-150 °C)
Yield Good to excellentModerate
Safety/Greenness Requires handling of pyrophoric NaH and toxic methylating agentsUses a less toxic, greener methylating agent

Step 3: Benzylic Bromination of 1,7-Dimethyl-1H-indazole

The final step involves the selective bromination of the 7-methyl group. This is a free-radical substitution reaction, and care must be taken to avoid bromination of the aromatic ring. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator, is the method of choice for this transformation.

Methodology 3: Free-Radical Bromination with NBS

This classic method for benzylic bromination is highly effective for substrates with activated methyl groups. The reaction is typically initiated by light or a chemical radical initiator.

Caption: Simplified mechanism of free-radical benzylic bromination.

Experimental Protocol:

  • Dissolve 1,7-dimethyl-1H-indazole (1.0 equiv) in a non-polar solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.05 equiv) and a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and irradiate with a light source (e.g., a sunlamp) to facilitate initiation.

  • Monitor the reaction by TLC. The disappearance of the starting material and the formation of a less polar product are indicative of reaction progress. The solid succinimide byproduct will float to the surface upon completion.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound.

Discussion: This method is generally high-yielding and selective for the benzylic position. The choice of solvent is critical; carbon tetrachloride is traditional but is now largely avoided due to toxicity. Acetonitrile is a suitable alternative. Over-bromination to the dibromomethyl derivative can be a side reaction, which can be minimized by using a slight excess of the starting material or by carefully controlling the stoichiometry of NBS.

ParameterMethodology 3 (NBS/AIBN)
Reagents N-Bromosuccinimide, AIBN (or other radical initiator)
Selectivity High for benzylic position
Reaction Conditions Reflux, often with light irradiation
Yield Good to excellent
Potential Side Reactions Over-bromination, ring bromination (less common)

Conclusion and Future Perspectives

The benchmarked three-step synthesis provides a reliable and scalable route to this compound. The key challenges of regioselective N-methylation and selective benzylic bromination can be effectively addressed through the judicious choice of reagents and reaction conditions. While greener alternatives exist for the N-methylation step, they often come at the cost of reduced selectivity and require more rigorous optimization.

Future research in this area could focus on the development of catalytic methods for both the N-methylation and benzylic bromination steps. For instance, the use of transition-metal catalysts for N-alkylation or the development of more selective and environmentally friendly brominating agents could further enhance the efficiency and sustainability of this important synthetic transformation.

References

  • Synthesis of 7-Methyl-1H-indazole: Title: Synthesis of 7-Methyl-1H-indazole from 2,6-dimethylaniline Source: ChemicalBook
  • Regioselective N-alkylation of Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
    • Source: Beilstein Journal of Organic Chemistry
    • URL: [Link]

  • Benzylic Bromination with NBS

    • Title: Wohl-Ziegler Reaction
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Alternative Methylating Agents

    • Title: A Practical Method for N-Methylation of Indoles Using Dimethyl Carbon
    • Source: Organic Process Research & Development
    • URL: [Link]

A Comparative Efficacy Analysis of 1H-Indazole Analogs as Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the 1H-indazole scaffold, a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. While the specific compound 7-(Bromomethyl)-1-methyl-1H-indazole serves as a structural reference, the vast body of research necessitates a broader examination of its analogs to understand their therapeutic efficacy. We will dissect the structure-activity relationships (SAR), compare preclinical data across various kinase targets, and provide detailed experimental protocols for researchers in the field.

The 1H-Indazole Scaffold: A Privileged Structure for Kinase Inhibition

The indazole core, a bicyclic aromatic heterocycle, is prevalent in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2] Its success stems from its ability to function as an effective hinge-binding fragment, mimicking the adenine moiety of ATP to competitively inhibit kinase activity.[3][4] The N1 and N2 atoms of the pyrazole ring are crucial for forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[3]

The versatility of the indazole scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will explore how modifications to this core structure impact efficacy against key oncogenic kinases.

Fig 1. Indazole scaffold interaction with kinase hinge region.

Comparative Efficacy Across Key Kinase Targets

The therapeutic potential of indazole analogs has been demonstrated against a multitude of protein kinases implicated in cancer progression. The following sections compare the efficacy of various derivatives based on published in vitro data.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Mutations in EGFR are common drivers in non-small cell lung cancer (NSCLC). Indazole analogs have been designed as irreversible and mutant-selective EGFR inhibitors. A notable compound, derivative 107 , demonstrated high potency against the L858R/T790M double mutant, which confers resistance to first-generation inhibitors.[5]

Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition

The MAPK/ERK pathway is frequently hyperactivated in various cancers. Structure-guided design has led to the development of potent indazole amide derivatives that inhibit ERK1/2. These compounds have shown excellent enzymatic and cellular activity in BRAF mutant cell lines like HT29.[5][6]

Pim Kinase Inhibition

Pim kinases are proto-oncogenes involved in cell survival and proliferation. Systematic optimization of a 3-(pyrazin-2-yl)-1H-indazole scaffold resulted in compound 82a , a potent pan-Pim kinase inhibitor with single-digit nanomolar activity against all three isoforms (Pim-1, -2, and -3).[5]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Targeting angiogenesis by inhibiting VEGFR is a clinically validated anti-cancer strategy. Several indazole derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic properties.[1][7] The FDA-approved drug Axitinib, which features an indazole core, effectively inhibits VEGFR-1, -2, and -3.[7]

Quantitative Efficacy Summary

The table below summarizes the in vitro potency (IC₅₀) of representative indazole analogs against their respective kinase targets, providing a quantitative basis for comparison.

Compound IDTarget Kinase(s)Cell Line / AssayIC₅₀ ValueReference
107 EGFR (L858R/T790M)Enzymatic Assay0.07 µM[5]
109 EGFR (T790M)Enzymatic Assay5.3 nM[5]
116 ERK1/2Enzymatic Assay9.3 ± 3.2 nM[5]
116 ERK1/2HT29 Cellular Assay0.9 ± 0.1 µM[5]
82a Pim-1, Pim-2, Pim-3Enzymatic Assay0.4, 1.1, 0.4 nM[5]
89 Bcr-Abl (T315I)Enzymatic Assay0.45 µM[5]
2f Proliferation4T1 Breast Cancer0.23 µM[2][8][9]
W15, W18 ProliferationHT-29 Colon Cancer< 1 µM[7]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The efficacy of indazole analogs is highly dependent on the nature and position of their substituents. SAR studies reveal key principles for optimizing these compounds.

  • Hinge Binding: The unsubstituted N1 and N2 positions are critical for forming hydrogen bonds with the kinase hinge region.

  • R3 Position: Substitutions at the 3-position are pivotal for achieving selectivity and potency. Large, hydrophobic groups often occupy the pocket behind the gatekeeper residue. Amine and amide functionalities at this position have proven particularly effective.[3]

  • R5 Position: Modifications at the 5-position can enhance activity. For instance, methoxy derivatives have shown higher potency compared to methyl groups in certain series, suggesting the importance of hydrogen bond-forming groups.[1]

  • Mechanism of Action: Beyond competitive ATP inhibition, certain indazole derivatives induce apoptosis. Compound 2f , for example, promotes apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[2][8][9] This compound also increases reactive oxygen species (ROS) and decreases mitochondrial membrane potential, indicating induction of the intrinsic apoptotic pathway.[2][8]

Indazole Indazole Analog (e.g., Compound 2f) ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Mito ↓ Mitochondrial Membrane Potential Indazole->Mito Bcl2 ↓ Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax Caspase ↑ Cleaved Caspase-3 Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig 2. Apoptotic pathway induced by an indazole analog.

Essential Experimental Protocols

Validating the efficacy of novel indazole analogs requires a standardized set of robust assays. The following protocols are foundational for preclinical evaluation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a gold standard for determining IC₅₀ values.

Causality: The amount of luminescence is directly proportional to the ADP concentration, which is inversely proportional to the inhibitory activity of the test compound. A lower light signal indicates stronger kinase inhibition.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate (a suitable peptide or protein), and varying concentrations of the indazole analog in kinase buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP. Incubate for 30 minutes.

  • Luminescence Detection: The newly synthesized ATP is consumed by a luciferase/luciferin reaction, generating a light signal. Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

A 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B 2. Stop Reaction (Add ADP-Glo™ Reagent) A->B Produces ADP C 3. Convert ADP to ATP (Add Kinase Detection Reagent) B->C Depletes remaining ATP D 4. Measure Luminescence (Luciferase/Luciferin Reaction) C->D Generates ATP from ADP E Calculate IC₅₀ D->E Signal ∝ [ADP]

Fig 3. Workflow for an ADP-Glo kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

Causality: The amount of purple formazan produced is proportional to the number of viable, metabolically active cells. A decrease in signal indicates cytotoxic or cytostatic effects of the compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole analog for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀/IC₅₀ value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Causality: A reduction in tumor volume or growth rate in the treated group compared to the control group demonstrates the in vivo anti-cancer activity of the compound.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 4T1 or HT-29) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Compound Administration: Administer the indazole analog to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to assess efficacy.

Conclusion and Future Directions

The 1H-indazole scaffold is a remarkably versatile and clinically validated platform for the development of targeted cancer therapies. Analogs have demonstrated potent, low-nanomolar efficacy against a range of oncogenic kinases, including EGFR, ERK, Pim, and VEGFR. The key to their success lies in the scaffold's ability to effectively engage the kinase hinge region, while strategic substitutions at various positions allow for the optimization of potency, selectivity, and drug-like properties.

Future research should focus on developing next-generation analogs with improved selectivity profiles to minimize off-target effects and toxicity. Furthermore, exploring these compounds in combination with other therapeutic modalities, such as immunotherapy or chemotherapy, may unlock synergistic anti-tumor effects and provide new avenues for overcoming drug resistance.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central. [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15895–15903. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). NIH. [Link]

  • (PDF) Indazole Derivatives: Promising Anti-tumor Agents - ResearchGate. (n.d.). ResearchGate. [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15895–15903. [Link]

  • Reddy, G. S., Mohanty, S., & Rao, B. V. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88(11), 2435–2441. [Link]

  • Wang, Y., Niu, D., Zhang, Y., Zhang, Y., Zhang, Y., & Zhang, Z. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.). [Link]

  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2857–2862. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600–2604. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15895–15903. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC. (n.d.). NIH. [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). European Journal of Medicinal Chemistry, 220, 113482. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (n.d.). NIH. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (n.d.).

Sources

A Comparative Guide to Confirming Target Engagement for 7-(Bromomethyl)-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm and characterize the target engagement of 7-(bromomethyl)-1-methyl-1H-indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of protein kinase inhibitors.[1][2][3] The inclusion of a 7-(bromomethyl) group introduces a reactive electrophile, strongly suggesting a covalent mechanism of action where the compound forms a permanent bond with its protein target.[4][5]

This guide moves beyond a simple listing of techniques, presenting an integrated, multi-faceted strategy. We will explore a logical progression of experiments, from initial biophysical characterization with purified proteins to definitive confirmation in complex cellular environments. Each section explains the causal logic behind experimental choices, providing self-validating protocols and comparative data to ensure scientific integrity.

Chapter 1: Foundational Biophysical Characterization (In Vitro)

The initial step in confirming target engagement is to characterize the direct binding event between the indazole derivative and its purified target protein, often a protein kinase. For covalent inhibitors, this is a two-step process: an initial, reversible binding event followed by an irreversible covalent bond formation. Dissecting these two steps is critical for structure-activity relationship (SAR) studies.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

Expertise & Causality: SPR is the premier technique for elucidating the kinetics of a covalent interaction.[6] It allows for the real-time measurement of both the initial non-covalent binding (governed by k_on and k_off, which determine the affinity constant, K_I) and the subsequent rate of covalent inactivation (k_inact).[7][8] This level of detail is crucial for optimizing both target affinity and covalent reactivity, a key challenge in developing safe and effective covalent drugs.[5]

Experimental Workflow: SPR Analysis of Covalent Inhibitors

cluster_prep Preparation cluster_run SPR Execution cluster_analysis Data Analysis cluster_params Key Parameters Obtained p1 Immobilize biotinylated target kinase on a streptavidin sensor chip r1 Inject compound over sensor surface (Association Phase) p1->r1 p2 Prepare serial dilutions of indazole derivative in running buffer p2->r1 r2 Switch to running buffer (Dissociation Phase) r1->r2 r3 Monitor binding response (in Resonance Units, RU) in real-time r2->r3 a1 Fit sensorgram data to a 'two-state reaction' model r3->a1 a2 Extract kinetic parameters a1->a2 a3 Calculate Covalent Efficiency (k_inact / K_I) a2->a3 k_on k_on k_off k_off K_I K_I k_inact k_inact

Caption: Workflow for SPR-based kinetic analysis of covalent inhibitors.

Protocol: SPR Analysis

  • Immobilization: Covalently couple or use affinity capture (e.g., His-tag or Biotin-tag) to immobilize the purified target kinase onto the sensor chip surface. A stable and active surface is a prerequisite for reliable measurements.[9]

  • Analyte Preparation: Prepare a dilution series of the this compound derivative in a running buffer that matches the experimental conditions (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement: Inject the compound dilutions over the sensor surface for a defined contact time, followed by an injection of running buffer to monitor dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a two-state kinetic model to determine k_on, k_off, and k_inact. The initial affinity (K_I) is calculated as k_off / k_on.[6]

Comparative Data: Kinetic Parameters of Indazole Derivatives

CompoundDerivativeTarget KinaseK_I (μM)k_inact (s⁻¹)k_inact/K_I (M⁻¹s⁻¹)
IND-01 7-(Bromomethyl)-1-methylKinase A5.20.0152,885
IND-02 IND-01 with C4-fluoroKinase A2.10.0188,571
IND-03 7-(Chloromethyl)-1-methylKinase A15.80.002127
ALT-01 Competitor Covalent InhibitorKinase A1.50.02516,667

This table presents hypothetical data for comparison purposes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Expertise & Causality: While SPR reveals the kinetics, ITC provides a complete thermodynamic profile of the initial, non-covalent binding event.[10] It directly measures the heat released or absorbed during binding, yielding the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[11][12] This information is invaluable for understanding the driving forces of molecular recognition (e.g., hydrogen bonds vs. hydrophobic effect) and can guide medicinal chemistry efforts toward more enthalpically-driven, higher-quality leads.[12][13]

Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Dialyze the purified target protein and dissolve the indazole derivative in the exact same buffer to minimize heats of dilution.

  • Titration: Load the protein into the sample cell and the compound into the injection syringe of the calorimeter.

  • Data Acquisition: Perform a series of small injections of the compound into the protein solution, measuring the heat change after each injection until the protein is saturated.

  • Data Analysis: Integrate the heat-change peaks and fit the resulting isotherm to a suitable binding model (e.g., one-site) to extract the thermodynamic parameters.

Comparative Data: Thermodynamic Signatures

CompoundTarget KinaseK_D (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
IND-01 Kinase A6.5-7.1-4.2-2.9
IND-02 Kinase A2.8-7.6-6.8-0.8
ALT-01 Kinase A1.9-7.8-8.5+0.7

This table presents hypothetical data for comparison purposes. Note: K_D from ITC should approximate K_I from SPR.

Chapter 2: Definitive Confirmation of Covalent Modification

After characterizing the binding kinetics and thermodynamics, the next critical step is to obtain unequivocal proof of covalent bond formation and to identify the precise amino acid residue modified by the inhibitor. Mass spectrometry is the definitive tool for this purpose.[14][15]

Intact Protein and Peptide Mapping Mass Spectrometry (MS)

Expertise & Causality: MS-based approaches provide the "smoking gun" evidence of covalent modification.

  • Intact Protein MS: Analyzing the whole protein before and after incubation with the inhibitor reveals a mass shift corresponding to the molecular weight of the inhibitor. This confirms that a covalent adduct has formed and can establish the binding stoichiometry (e.g., 1:1).[15]

  • Peptide Mapping (LC-MS/MS): To pinpoint the site of modification, the protein-inhibitor complex is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). By identifying a peptide with the added mass of the inhibitor and sequencing it, the exact modified amino acid (typically a cysteine) can be determined.[14][16]

Experimental Workflow: Mass Spectrometry for Covalent Adduct Mapping

cluster_prep Sample Preparation cluster_intact Intact Protein Analysis cluster_peptide Peptide Mapping Analysis prep1 Incubate target protein with excess indazole derivative prep2 Remove unbound inhibitor (e.g., desalting column) prep1->prep2 intact1 LC-MS Analysis prep2->intact1 pep1 Denature, reduce, alkylate, and digest with trypsin prep2->pep1 intact2 Deconvolute mass spectrum intact1->intact2 intact3 Observe mass shift (Protein + Inhibitor) intact2->intact3 pep2 LC-MS/MS Analysis pep1->pep2 pep3 Database search to identify modified peptide and residue pep2->pep3

Caption: Dual workflows for MS-based confirmation of covalent modification.

Protocol: Covalent Adduct Mapping by MS

  • Adduct Formation: Incubate the purified target protein with a 5- to 10-fold molar excess of the indazole derivative for a sufficient time to ensure complete reaction.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or protein precipitation.

  • Intact MS: Analyze the treated and untreated protein samples via LC-MS. Deconvolute the resulting spectra to determine the average molecular mass and confirm the expected mass increase.

  • Proteolytic Digestion: For peptide mapping, denature the protein-inhibitor complex, reduce and alkylate non-modified cysteines, and digest with a protease like trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use a proteomics search engine to match the MS/MS spectra against the protein sequence, specifying the mass of the indazole derivative as a potential modification on nucleophilic residues (Cys, Lys, His).[16]

Comparative Data: Expected Mass Shifts for IND-01

Analysis TypeExpected ObservationRationale
Intact Protein MS Mass increase of 132.00 DaMass of 7-(methylene)-1-methyl-1H-indazole (C₉H₈N₂) after loss of HBr
Peptide Mapping MS/MS Identification of a peptide (e.g., Cys-Val-Leu-Lys) with a +132.00 Da modification on the Cysteine residueConfirms the specific site of covalent attachment

This table presents hypothetical data for calculation purposes.

Chapter 3: Target Engagement in a Cellular Context

Confirming that a compound binds its target in a purified system is essential, but demonstrating engagement within the complex milieu of a living cell is the true test of its potential. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[17][18]

Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[17][19] By treating intact cells with a compound, heating them across a temperature gradient, and then measuring the amount of target protein that remains soluble, one can directly observe target engagement. An increase in the melting temperature (T_m) of the target protein in compound-treated cells versus vehicle-treated cells is strong evidence of binding in a physiological context.[20][21]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_process Sample Processing cluster_detect Detection & Analysis t1 Treat cultured cells with indazole derivative or vehicle (DMSO) t2 Harvest and resuspend cells t1->t2 h1 Aliquot cell suspension t2->h1 h2 Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) h1->h2 pr1 Lyse cells (e.g., freeze-thaw) h2->pr1 pr2 Centrifuge to pellet aggregated proteins pr1->pr2 pr3 Collect soluble fraction (supernatant) pr2->pr3 d1 Quantify soluble target protein (e.g., Western Blot, MS, or PEA) pr3->d1 d2 Plot melt curves and determine thermal shift (ΔT_m) d1->d2

Caption: Step-by-step workflow for a CETSA experiment.

Protocol: CETSA using Western Blot Detection

  • Cell Treatment: Treat cells in culture with the desired concentration of the indazole derivative or vehicle control (e.g., 0.1% DMSO) for a specified time.

  • Heating: Harvest the cells, wash, and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to different temperatures for 3 minutes using a thermal cycler.

  • Lysis and Separation: Cool the samples to room temperature, lyse the cells (e.g., via freeze-thaw cycles), and centrifuge at high speed to pellet the denatured, aggregated proteins.[21]

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting.

  • Data Analysis: Quantify the band intensities, normalize them to the lowest temperature point, and plot the relative amount of soluble protein versus temperature to generate a melting curve. The difference in the midpoint of the curves (T_m) between the treated and vehicle samples is the thermal shift (ΔT_m).

Comparative Data: CETSA Thermal Shift for Kinase A Inhibitors

CompoundConcentrationTarget KinaseT_m (Vehicle)T_m (Treated)ΔT_m (°C)
IND-02 1 μMKinase A52.1°C59.8°C+7.7
ALT-01 1 μMKinase A52.1°C61.2°C+9.1
NEG-CTRL 10 μMKinase A52.1°C52.3°C+0.2

This table presents hypothetical data for comparison purposes. NEG-CTRL is a structurally similar but inactive compound.

Chapter 4: Profiling Kinome-Wide Selectivity

A critical aspect of drug development is understanding a compound's selectivity. For kinase inhibitors, it is essential to determine which of the >500 kinases in the human kinome are engaged by the compound. Chemoproteomic methods like Kinobeads are ideal for this purpose.[22][23]

Chemoproteomics using Kinobeads

Expertise & Causality: The Kinobeads approach uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the expressed kinome from a cell lysate.[24][25] Target engagement is measured in a competitive binding format: the cell lysate is pre-incubated with the free test compound (the indazole derivative), which competes with the Kinobeads for binding to its targets.[23] Proteins that are bound by the free compound will not be pulled down by the beads. Quantitative mass spectrometry is then used to identify and quantify the kinases that remain bound to the beads, allowing for the generation of dose-response curves for hundreds of kinases simultaneously.[26] For a covalent inhibitor, a washout step can be included after incubation to remove reversible binders, providing a highly specific profile of irreversible targets.

Experimental Workflow: Kinobeads-based Selectivity Profiling

cluster_prep Lysate & Competition cluster_enrich Affinity Enrichment cluster_process MS Sample Prep cluster_detect Analysis p1 Prepare native cell lysate p2 Pre-incubate lysate with various concentrations of indazole derivative p1->p2 e1 Add Kinobeads to lysate p2->e1 e2 Incubate to allow kinases to bind e1->e2 e3 Wash beads to remove non-specific proteins e2->e3 pr1 On-bead digestion of bound kinases with trypsin e3->pr1 pr2 Collect and desalt peptides pr1->pr2 d1 Quantitative LC-MS/MS pr2->d1 d2 Identify and quantify kinases; Generate dose-response curves to determine IC50 values d1->d2

Caption: Competitive chemoproteomics workflow using Kinobeads.

Protocol: Kinobeads Profiling

  • Lysate Preparation: Lyse cultured cells under native conditions to preserve kinase activity and protein complexes.

  • Competition: Aliquot the lysate and incubate with a range of concentrations of the indazole derivative for 1 hour.

  • Enrichment: Add the Kinobeads slurry to each sample and incubate to capture kinases not bound by the free inhibitor.

  • Washing: Pellet the beads and wash extensively to remove unbound proteins.

  • Digestion and MS Analysis: Perform on-bead tryptic digestion of the captured proteins. Analyze the resulting peptides by quantitative LC-MS/MS.[26]

  • Data Analysis: Identify and quantify the peptides corresponding to each kinase. For each kinase, plot the remaining bead-bound fraction against the inhibitor concentration to generate a competition curve and calculate an IC₅₀ value.

Comparative Data: Kinome Selectivity Profile for IND-02

Target KinaseIC₅₀ (nM)Kinase FamilyNotes
Kinase A 8 TKPrimary Target
Kinase B45TK5.6-fold less potent
Kinase C850CMGC>100-fold less potent
Kinase D>10,000AGCNo significant binding
Kinase E>10,000STENo significant binding

This table presents hypothetical data for comparison purposes, demonstrating how selectivity is assessed.

Summary and Conclusion

Confirming the target engagement of a novel covalent inhibitor like a this compound derivative requires a multi-layered, evidence-based approach. No single experiment is sufficient; rather, the combination of biophysical, biochemical, and cellular methods provides a robust and validated understanding of the compound's mechanism of action.

  • SPR and ITC provide the foundational in vitro characterization of binding kinetics and thermodynamics, essential for guiding medicinal chemistry.

  • Mass Spectrometry delivers the definitive, "smoking gun" proof of covalent modification and identifies the precise site of action.

  • CETSA bridges the gap between in vitro and in vivo, confirming target binding in the relevant physiological context of an intact cell.

  • Kinobeads profiling places the inhibitor's activity in the broader context of the kinome, defining its selectivity and potential off-targets.

By systematically applying this integrated workflow, researchers can build a compelling and comprehensive data package that rigorously validates the target engagement of their compounds, a critical step on the path to developing novel therapeutics.

References

  • Technology Networks. (2021). Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. [Link]

  • Creative Biolabs. Isothermal Titration Calorimetry (ITC). [Link]

  • Reinecke, M., et al. (2018). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. bioRxiv. [Link]

  • Sygnature Discovery. Stuck on You: Discovering Covalent Therapeutics with Biophysics. [Link]

  • Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]

  • Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry in drug discovery. Biophysical Chemistry. [Link]

  • Practical Fragments. (2010). Isothermal titration calorimetry (ITC). [Link]

  • Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • ResearchGate. (2020). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • ResearchGate. (2021). Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development. [Link]

  • Antunes, D., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. [Link]

  • Willems, S., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC - NIH. [Link]

  • Yang, Y., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. [Link]

  • Domingues, P., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites. [Link]

  • Giesler, R.J., et al. (2020). Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central. [Link]

  • Baum, N., et al. (2012). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]

  • Miller, C.A., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

  • Boyd, H.C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Sannino, A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Tan, Y.S., et al. (2020). Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers. [Link]

  • ResearchGate. Analysis of protein targets of covalent kinase inhibitors. [Link]

  • Renaud, J., & Tovar, C. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Kharel, Y., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis. [Link]

  • Chem-Impex. 7-BROMO-1-METHYL-1H-INDAZOLE. [Link]

  • Wang, Y., et al. (2023). Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). Journal of Medicinal Chemistry. [Link]

  • Zhang, T., et al. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ACS Publications. [Link]

  • de Gruiter, M.L., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. [Link]

  • Henderson, M.J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Moustaqil, M., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. [Link]

  • Moustaqil, M., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed. [Link]

  • Kaur, H., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

  • Mohapatra, R.K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]

  • Joseph-McCarthy, D. (2009). Biophysical techniques for ligand screening and drug design. PubMed. [Link]

  • Chem-Impex. 5-Bromo-7-methyl-1H-indazole. [Link]

  • Appr-tech. 7-bromo-1-methyl-1H-indazole. [Link]

  • Google Patents.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Wang, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Sbardella, G., et al. (2019). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. PMC - NIH. [Link]

Sources

Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Analysis of a Novel 7-Substituted Indazole Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the journey of a candidate molecule from a laboratory curiosity to a potential therapeutic is a rigorous gauntlet of testing and validation. The indazole nucleus is a well-established pharmacophore, forming the core of numerous approved kinase inhibitors.[1][2][3] This guide focuses on the critical transition from controlled, single-variable in vitro experiments to the complex, multi-system environment of in vivo studies. We will follow a representative compound, synthesized from 7-(Bromomethyl)-1-methyl-1H-indazole , to illustrate the essential methodologies, rationale, and comparative analysis that underpin this process.

For the purpose of this guide, we will refer to our case-study molecule as Indazole Kinase Inhibitor A (IKI-A) . The synthetic pathway begins with the versatile starting material this compound, which allows for the introduction of various functional groups at the C7 position to optimize target binding and pharmacokinetic properties. We will hypothesize that IKI-A is designed as an inhibitor of Polo-like Kinase 4 (PLK4), a serine/threonine kinase that is a critical regulator of centriole duplication and a high-value target in oncology due to its role in aneuploidy in cancer cells.[4]

This guide will dissect the logical progression of evaluation: from confirming direct enzyme inhibition and cellular activity (in vitro) to assessing its behavior and efficacy in a living organism (in vivo).

Part 1: The In Vitro Foundation - Proving Principle and Potency

In vitro studies are the bedrock of drug discovery, designed to answer two fundamental questions: Does the compound hit its intended target? And does that interaction translate into a desired biological effect in a cellular context?

Causality of the In Vitro Strategy

The experimental approach is staged and logical. We first use a purified, cell-free system to measure the direct interaction between IKI-A and the PLK4 enzyme. This biochemical assay isolates the drug-target interaction from any cellular complexity, providing a clean measure of potency (IC50). Next, we move into a cellular context to determine if the compound can cross the cell membrane and inhibit the target in its native environment, leading to a measurable anti-proliferative effect (EC50). Finally, we confirm on-target activity within the cell by measuring a downstream biomarker, validating the mechanism of action. This stepwise process ensures that the observed cellular effects are indeed due to the inhibition of the intended target.

Key In Vitro Experimental Protocols

1. Biochemical Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of IKI-A against purified recombinant human PLK4.

  • Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is employed.[4][5] This method measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the inhibitor.

Protocol: PLK4 LanthaScreen™ Eu Kinase Binding Assay [4][5]

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of IKI-A in 100% DMSO, starting from a 4 mM stock. Subsequently, dilute these solutions into the kinase buffer.

  • Assay Plate Setup: In a 384-well microplate, add 2.5 µL of the diluted IKI-A or DMSO (as a vehicle control) to the appropriate wells.

  • Kinase/Antibody Addition: Prepare a solution containing PLK4 recombinant human protein and a Eu-labeled anti-GST antibody in kinase buffer. Dispense 5 µL of this mixture into each well.

  • Tracer Addition: Prepare a solution of Alexa Fluor™ 647-labeled kinase tracer 236 in kinase buffer. Add 2.5 µL to each well to initiate the binding reaction.

  • Incubation and Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of IKI-A concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cellular Proliferation and Viability Assay

  • Objective: To determine the half-maximal effective concentration (EC50) of IKI-A on the proliferation of a cancer cell line known to be sensitive to PLK4 inhibition, such as the MCF-7 breast cancer cell line.[4]

  • Methodology: A colony formation assay provides a robust measure of a compound's cytostatic or cytotoxic effects over a longer duration.

Protocol: Cell Colony Formation Assay [4]

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of IKI-A (e.g., 0.1 µM to 10 µM) or DMSO vehicle control.

  • Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.

  • Colony Staining: Aspirate the media, wash the wells with PBS, and fix the colonies with a methanol/acetic acid solution. Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Quantification: Gently wash the plates with water and allow them to air dry. Scan the plates and count the number of colonies (typically defined as >50 cells) using software such as ImageJ.

  • Data Analysis: Normalize the colony count in treated wells to the vehicle control wells. Plot the percentage of colony formation against the logarithm of IKI-A concentration to determine the EC50.

3. Cellular Target Engagement Assay

  • Objective: To confirm that IKI-A engages and stabilizes the PLK4 protein inside the cell, validating its mechanism of action.

  • Methodology: The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the change in a protein's thermal stability upon ligand binding.[6] This is often coupled with Western blotting for quantification.

Protocol: CETSA with Western Blot Analysis

  • Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency. Treat the cells with a high concentration of IKI-A (e.g., 10x EC50) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Protein Extraction: Lyse the cells via three freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates.

  • Western Blotting: Quantify the protein concentration of the soluble fractions. Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for PLK4 and a loading control (e.g., GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities. A successful target engagement will show a higher amount of soluble PLK4 at elevated temperatures in the IKI-A-treated samples compared to the control.

Part 2: The In Vivo Challenge - Assessing Real-World Efficacy and Behavior

After establishing a compound's in vitro credentials, the critical question becomes: will it work in a complex living system? In vivo studies are designed to evaluate a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), culminating in efficacy trials in disease models.

Causality of the In Vivo Strategy

The transition to in vivo testing begins with pharmacokinetics (PK). A compound can be highly potent in vitro but fail in vivo if it is not absorbed, is metabolized too quickly, or doesn't reach the target tissue. Therefore, a PK study is a prerequisite to designing a rational dosing schedule for efficacy studies. The ultimate test is the efficacy study, typically using a mouse xenograft model, where human cancer cells are grown as a tumor in an immunodeficient mouse. This model allows us to assess if the drug can reach the tumor in sufficient concentrations to inhibit its growth over time.

Key In Vivo Experimental Protocols

1. Pharmacokinetic (PK) Study

  • Objective: To determine key PK parameters of IKI-A in mice, such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and oral bioavailability (%F).

  • Methodology: A cohort of mice is administered IKI-A, and blood samples are collected at various time points to measure the drug concentration.

Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Use two groups of male BALB/c mice (n=3 per time point). Administer IKI-A to one group via intravenous (IV) injection (e.g., 2 mg/kg) and to the other via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at pre-defined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Extract IKI-A from the plasma using protein precipitation (e.g., with acetonitrile). Quantify the concentration of IKI-A using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

2. Tumor Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of IKI-A in a human cancer xenograft model.

  • Methodology: Human cancer cells (MCF-7) are implanted subcutaneously in immunodeficient mice. Once tumors are established, the mice are treated with IKI-A, and tumor growth is monitored.[7][8]

Protocol: MCF-7 Mouse Xenograft Study [7][8]

  • Cell Implantation: Subcutaneously inject approximately 5 x 10^6 MCF-7 cells, mixed with Matrigel or a similar basement membrane extract to improve tumor take rate, into the flank of female athymic nude mice.[9]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group), e.g., Vehicle control (oral gavage) and IKI-A (e.g., 50 mg/kg, oral gavage, once daily).

  • Treatment and Monitoring: Administer the treatment daily for a specified period (e.g., 21 days). Measure tumor volume and mouse body weight twice weekly. Tumor volume is calculated as (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100.

  • Toxicity Assessment: Monitor animal health and body weight throughout the study. A body weight loss of >15-20% is often an indicator of toxicity.

Part 3: Data Synthesis and Comparative Analysis

The ultimate goal is to integrate the in vitro and in vivo data to build a comprehensive profile of the drug candidate and make an informed decision about its potential for further development.

Data Presentation

Quantitative data should be summarized in clear, comparative tables.

Table 1: In Vitro and In Vivo Profile of IKI-A

ParameterAssay TypeResultInterpretation
In Vitro Potency
IC50 vs. PLK4TR-FRET Biochemical Assay2.6 nMHigh potency and direct target inhibition.[4]
EC50 vs. MCF-7 cellsColony Formation Assay0.95 µMGood cellular activity, indicating cell permeability and on-target effect.[4]
In Vivo Properties
Cmax (10 mg/kg, oral)Mouse PK1.5 µMAchieves plasma concentrations well above the cellular EC50.
Oral Bioavailability (%F)Mouse PK45%Moderate oral absorption, suitable for oral dosing.
Tumor Growth InhibitionMCF-7 Xenograft (50 mg/kg)65%Significant anti-tumor efficacy in a relevant in vivo model.
Bridging the Gap: Interpreting Discrepancies

It is common for a compound's potent in vitro activity not to translate directly into robust in vivo efficacy. The analysis of these discrepancies is crucial.

  • Potency vs. Efficacy: A low nanomolar IC50 (2.6 nM) might only translate to a mid-micromolar EC50 (0.95 µM). This drop-off is expected and can be due to factors like cell membrane permeability, efflux pump activity, or intracellular protein binding.

  • PK/PD Relationship: The PK data is vital for interpreting the efficacy results. In our example, the Cmax of 1.5 µM achieved with oral dosing exceeds the cellular EC50 of 0.95 µM, providing a strong rationale for the observed 65% tumor growth inhibition. If the Cmax were below the EC50, poor efficacy would be expected due to insufficient target engagement in the tumor tissue.

  • Safety and Tolerability: The in vivo study is the first look at potential toxicity. The absence of significant body weight loss in the xenograft study suggests that the 50 mg/kg dose was well-tolerated, providing an initial therapeutic window.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in drug discovery.

G IKI_A IKI-A (Indazole Kinase Inhibitor) PLK4 PLK4 Kinase IKI_A->PLK4 Inhibition Centriole Centriole Duplication PLK4->Centriole Phosphorylation Aneuploidy Aneuploidy (Chromosome Instability) Centriole->Aneuploidy Dysregulation leads to Apoptosis Cell Death (Apoptosis) Aneuploidy->Apoptosis Triggers TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits

Sources

A Head-to-Head Comparison of Indazole Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Indazole and the Critical Role of Isomerism

The indazole core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents, including the anticancer drugs axitinib and pazopanib.[1][2] The versatility of the indazole ring lies in its ability to engage in various interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

However, the therapeutic potential of an indazole-based compound is not solely dictated by the presence of the scaffold itself. The specific arrangement of atoms within the molecule—its isomerism—plays a pivotal role in determining its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive head-to-head comparison of different indazole isomers, focusing on how positional isomerism on the benzene ring and tautomeric forms of the pyrazole ring influence performance in key biological assays. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower researchers in their drug discovery endeavors.

Indazoles can exist as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant.[1] Beyond this, the substitution pattern on the benzene ring gives rise to a multitude of positional isomers (e.g., 4-, 5-, 6-, and 7-substituted indazoles). These seemingly subtle structural variations can lead to profound differences in biological activity, a concept we will explore in detail throughout this guide.

Comparative Biological Activity of Indazole Isomers: A Data-Driven Analysis

Direct, comprehensive head-to-head comparisons of all possible positional isomers of a given indazole derivative in the same panel of assays are not always available in the literature. However, by synthesizing data from multiple studies, we can discern clear structure-activity relationships (SAR) that underscore the importance of isomeric substitution.

Anticancer Activity: The Impact of Substituent Position on Cytotoxicity

The anticancer properties of indazole derivatives are a major focus of research. The position of substituents on the indazole ring has been shown to be a critical determinant of their cytotoxic effects against various cancer cell lines.

A notable example is the influence of a nitro group's position on the indazole ring. While direct comparative data for all nitro-isomers is limited, studies on 6-nitroindazole derivatives have highlighted their significant antiproliferative activity.[3] For instance, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated potent activity against the NCI-60 cancer cell line panel.[3] Furthermore, the antiproliferative activity of N-[6-indazolyl]arylsulfonamides has been evaluated, with some derivatives showing significant effects against ovarian (A2780) and lung (A549) cancer cell lines.[4]

In a study of 1H-indazole-3-amine derivatives, the position of a fluorine atom on a phenyl substituent was found to be crucial for antitumor activity.[5] This highlights that the interplay between the substitution on the indazole core and its appended moieties is a key consideration in drug design.

While a complete head-to-head comparison table for all positional isomers is challenging to construct from the available literature, the following table summarizes representative data for different substituted indazoles to illustrate the impact of substitution patterns on anticancer activity.

Indazole Derivative ClassSubstituent PositionCancer Cell LineIC50 (µM)Reference
N-[6-Indazolyl]arylsulfonamides6-positionA2780 (ovarian)4.21 - 18.6[4]
N-[6-Indazolyl]arylsulfonamides6-positionA549 (lung)4.21 - 18.6[4]
1H-Indazole-3-amine derivatives5-position (varied)Hep-G2 (liver)> 5-Fu[5]
5-Nitroindazole derivatives5-positionTK-10 (renal)Moderate Activity[6]
5-Nitroindazole derivatives5-positionHT-29 (colon)Moderate Activity[6]

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Kinase Inhibition: A Tale of Two Isomers in ROCK Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indazole scaffold is a common feature in many potent kinase inhibitors.[1] The position of substituents on the indazole ring can dramatically influence both the potency and selectivity of these inhibitors.

A compelling example of this is seen in the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton. A study on fluorinated indazole derivatives revealed a striking difference in activity between two positional isomers:

IsomerTarget KinaseIC50 (nM)Reference
4-Fluoroindazole derivativeROCK12500[7]
6-Fluoroindazole derivative ROCK1 14 [7]

This greater than 175-fold difference in potency underscores the critical importance of substituent placement. The 6-fluoro substitution likely orients the molecule in the ATP-binding pocket of ROCK1 in a much more favorable conformation for binding compared to the 4-fluoro isomer. This highlights the necessity of synthesizing and testing multiple positional isomers during the lead optimization phase of drug discovery.

The following diagram illustrates a simplified workflow for evaluating kinase inhibitor selectivity, a crucial step in characterizing novel indazole derivatives.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow Primary_Assay Primary Kinase Assay (Determine IC50 on Target) Broad_Panel Broad Kinase Panel Screen (e.g., >300 kinases at 1µM) Primary_Assay->Broad_Panel Initial Hit Cell_Based Cell-Based Assays (Target Engagement & Anti-proliferative Activity) Primary_Assay->Cell_Based Cellular Context Dose_Response Dose-Response Analysis (Calculate IC50 for 'Hits') Broad_Panel->Dose_Response Identified 'Hits' Selectivity_Profile Selectivity Profile (Comparison of IC50 values) Dose_Response->Selectivity_Profile Quantitative Data Selectivity_Profile->Cell_Based Informed Cellular Studies

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

Receptor Binding: The Nuances of 1H vs. 2H Isomerism

Beyond positional isomerism on the benzene ring, the tautomeric state of the indazole core (1H vs. 2H) can also significantly impact biological activity. While the 1H-tautomer is generally more stable, synthetic procedures can yield mixtures of N-1 and N-2 substituted isomers.[7] These isomers can exhibit distinct binding affinities for their biological targets.

For example, in the development of M1 positive allosteric modulators (PAMs), regioisomeric N-Me indazoles were shown to have a profound effect on M1 PAM activity.[8] This highlights that even the position of a methyl group on the pyrazole nitrogen can dramatically alter the pharmacological profile.

A study on tetrahydroindazole-based Sigma-1 receptor ligands also demonstrated the importance of the nitrogen substitution position, with N-1 and N-2 aryl regioisomers showing different binding affinities.[2]

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the scientific integrity of a head-to-head comparison, it is imperative to utilize robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of indazole isomers.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Indazole Isomers Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of indazole isomers against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of this process by the indazole isomer is quantified.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (peptide or protein), and the indazole isomers in a suitable kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Compound Dilution: Prepare serial dilutions of the indazole isomers in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and the diluted indazole isomer or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillant to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of indazole isomers for a specific receptor.

Principle: The assay measures the ability of a non-labeled indazole isomer (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor.

Protocol:

  • Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor.

  • Compound Dilution: Prepare serial dilutions of the indazole isomers.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and the serial dilutions of the indazole isomer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes with the bound radioligand will be trapped on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Add scintillation fluid to the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the competitor concentration. Determine the IC50 value, which is the concentration of the indazole isomer that displaces 50% of the radiolabeled ligand. The Ki (inhibitor constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Conclusion: The Imperative of Isomer-Specific Evaluation

The evidence presented in this guide unequivocally demonstrates that the biological activity of indazole derivatives is exquisitely sensitive to the nuances of their isomeric structure. The position of a substituent on the benzene ring or the tautomeric form of the pyrazole core can profoundly impact a compound's potency, selectivity, and overall pharmacological profile. For researchers, scientists, and drug development professionals, a thorough, head-to-head comparison of different isomers in a panel of relevant biological assays is not merely an academic exercise but a critical step in the rational design of novel therapeutics. By employing the robust and self-validating protocols outlined herein, the scientific community can continue to unlock the full therapeutic potential of the privileged indazole scaffold.

References

  • Kumar, A., et al. (2007). Synthesis and structure-activity relationships of novel pyrimido[1,2-b]indazoles as potential anticancer agents against A-549 cell lines. Bioorganic & Medicinal Chemistry Letters, 17(12), 3445-3453.
  • Chimenti, F., et al. (2014). Synthesis and antitumor activity of some substituted indazole derivatives. Archiv der Pharmazie, 347(10), 734-743.
  • Wang, Z., et al. (2023).
  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
  • Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7796-7815.
  • Di Chiacchio, U., et al. (2006). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 14(11), 3749-3758.
  • Bors, L., et al. (1975). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Acta Poloniae Pharmaceutica, 32(4), 415-423.
  • Elassar, A. Z. A. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Journal of Chemical and Pharmaceutical Research, 9(6), 1-5.
  • Bouyahya, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8753-8767.
  • Bridges, T. M., et al. (2016). The impact of positional isomers of the N-Me indazole in the context of dihydropyrazolo[1,5-a]pyrazin-4-(5H)-ones on M1 positive allosteric modulator activity. Bioorganic & Medicinal Chemistry Letters, 26(2), 567-571.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2947.
  • Semenova, M. N., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(5), 796-802.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 7-(Bromomethyl)-1-methyl-1H-indazole (CAS No. 1092961-00-6). As a brominated heterocyclic compound frequently used in pharmaceutical research and drug development, its handling and disposal require a meticulous approach grounded in safety and regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and laboratory professionals, ensuring that operational safety and environmental stewardship are maintained at the highest standards.

The core principle of this guide is to move beyond simple instruction and to instill a deep understanding of why these procedures are critical. By explaining the causality behind each step, we aim to build a self-validating system of safety and responsibility in your laboratory.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While the toxicological properties of this compound have not been fully investigated, its chemical structure provides significant clues to its potential hazards.[1]

  • Classification: This compound is a halogenated organic compound , a critical classification that dictates its entire disposal pathway.[2][3] The presence of a carbon-halogen bond places it under specific regulatory scrutiny by agencies like the Environmental Protection Agency (EPA).[4]

  • Inferred Hazards: The "bromomethyl" functional group is a known structural alert for lachrymatory (tear-inducing) and irritant properties. Related brominated indazole compounds are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), and are known to cause skin and serious eye irritation.[5][6][7][8] Therefore, it must be handled with the assumption that it is, at a minimum, a potent irritant to the eyes, skin, and respiratory system.

PropertyValue / InformationSource
Chemical Name This compound[9]
CAS Number 1092961-00-6[9]
Molecular Formula C₉H₉BrN₂[9]
Molecular Weight 225.09 g/mol [9]
Hazard Classification Halogenated Organic Compound[2][3]
Anticipated Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Given the anticipated hazards, a robust selection of PPE is mandatory for any procedure involving this compound, including disposal. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[10]

Protection TypeMinimum RequirementRationale
Eye/Face ANSI-approved safety goggles with side shields.Protects against splashes and potential vapors, which are expected to be severe eye irritants.[6][11]
Hand Chemical-resistant nitrile gloves (or other material based on glove compatibility charts).Prevents skin contact. The compound is presumed to be a skin irritant.[3][6]
Body Fully-buttoned laboratory coat, long pants, and closed-toe shoes.Protects skin and personal clothing from contamination.[3][11]
Respiratory All handling and disposal must occur within a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of vapors or dusts.[11][12]

Waste Segregation: The Cornerstone of Compliant Disposal

Proper segregation is the most critical step in the disposal process. Commingling halogenated and non-halogenated waste streams is a costly and non-compliant error. If mixed, the entire volume of waste must be treated as halogenated, significantly increasing disposal costs and regulatory burden.[13]

The following workflow illustrates the fundamental decision-making process for chemical waste segregation in the laboratory.

WasteSegregation Diagram 1: Halogenated Waste Segregation Workflow start Chemical Waste Generated decision Does the waste contain This compound or any other halogenated compound (containing F, Cl, Br, I)? start->decision halogenated Collect in a designated, properly labeled 'HALOGENATED ORGANIC WASTE' container. decision->halogenated  YES non_halogenated Collect in a designated, 'NON-HALOGENATED ORGANIC WASTE' container. decision->non_halogenated  NO yes_path YES no_path NO

Caption: Workflow for proper chemical waste segregation.

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to readiness for final disposal by a licensed professional service.[14] All steps must be performed inside a certified chemical fume hood while wearing the appropriate PPE.

DisposalWorkflow Diagram 2: Disposal Protocol for this compound cluster_prep Preparation & Collection cluster_finalize Finalization & Storage cluster_disposal Final Disposal A 1. Select & Pre-label Container (Compatible material, 'Halogenated Waste') B 2. Collect Waste (Pure solid, solutions, or rinsates) A->B C 3. Securely Cap & Clean Exterior (Ensure vapor-tight seal) B->C D 4. Store in Satellite Accumulation Area (Away from incompatibles) C->D E 5. Request Pickup (Contact EH&S or licensed contractor) D->E

Caption: Step-by-step workflow for safe disposal.

Detailed Methodology:

  • Container Selection and Labeling:

    • Select a waste container made of a material compatible with brominated organic compounds (e.g., glass or appropriate plastic). The container must have a screw-top, vapor-tight lid.[12][15]

    • Before adding any waste, affix a hazardous waste label.[15] The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste this compound". List any solvents used for rinsing.

      • The hazard characteristics: "Toxic," "Irritant".

      • Appropriate GHS pictograms (e.g., exclamation mark for irritant/acute toxicity).[5]

  • Waste Collection:

    • Solid Waste: Carefully transfer any residual solid this compound into the designated waste container using a dedicated spatula or funnel.

    • Contaminated Materials: Disposable items heavily contaminated with the compound (e.g., weighing paper, gloves) should also be placed in this container.

    • Rinsate: Rinse contaminated glassware with a minimal amount of a suitable combustible solvent (e.g., acetone, ethanol). Collect this rinsate in the same halogenated organic waste container. Never dispose of rinsate down the drain.[3]

  • Container Management:

    • Keep the waste container closed at all times except when actively adding waste.[15][16] This minimizes the release of hazardous vapors into the laboratory.

    • Once waste is added, securely fasten the lid. Wipe the exterior of the container with a solvent-dampened towel to remove any external contamination.

  • Temporary Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The storage area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, bases, and metals to prevent accidental reactions.[12][17][18]

  • Final Disposal:

    • Once the container is full or is no longer needed, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like hydrogen bromide.[14][19]

Decontamination and Spill Procedures

  • Glassware Decontamination: After initial rinsing into the waste container, wash glassware thoroughly with soap and water. A final rinse with a clean solvent can help remove any trace residue.

  • Small Spills: In the event of a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Carefully scoop the contaminated absorbent into the halogenated waste container.[12][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.[18]

  • Large Spills: For any spill outside of a fume hood, evacuate the immediate area, alert colleagues and your supervisor, and contact your institution's emergency response or EH&S team immediately.

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?[Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Providence College Environmental Health and Safety. Use of Bromine in Organic Chemistry Laboratory SOP. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Chemdad. 7-BROMO-1-METHYL-1H-INDAZOLE. [Link]

  • Washington State University. Bromine Standard Operating Procedure. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Rutgers University Environmental Health and Safety. Standard Operating Procedure for Bromine. [Link]

  • Pharmaffiliates. 7-Bromo-1-methyl-1H-indazole. [Link]

  • Pi Chemicals System. 7-Bromo-1-methylindazole(95%). [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Sapeta, K., & Kerr, M. A. Synthesis and chemical reactivity of 1H-indazoles. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

  • PubChem. 5-Bromo-7-methyl-1H-indazole. [Link]

  • Advanced ChemBlocks. Indazole Products. [Link]

  • National Institutes of Health (NIH). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

Sources

Comprehensive Safety and Handling Guide for 7-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 7-(Bromomethyl)-1-methyl-1H-indazole (CAS: 1092961-00-6).[1] As a brominated organic compound, it requires careful handling to minimize exposure and ensure a safe laboratory environment. The following protocols are grounded in established safety principles for handling hazardous chemicals and are informed by data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this molecule.

Hazard Identification and Risk Assessment

Assumed Hazard Statements (based on analogous compounds):

  • Causes serious eye irritation.[2][5]

  • Causes skin irritation.[2][5]

  • May cause respiratory irritation.[2][5]

  • May be harmful if swallowed.[6]

Given these potential hazards, a thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the potential for aerosol generation or spillage.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to prevent direct contact and inhalation.[7][8] For all operations involving this compound, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[9]The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff to provide a complete barrier.[9] Brominated compounds can be absorbed through the skin. Double gloving provides an extra layer of protection.
Eye and Face Protection Chemical safety goggles and a full-face shield.This combination protects against splashes and aerosols, which can cause severe eye irritation.[7][9]
Body Protection A disposable, poly-coated gown with a solid front and long sleeves with tight-fitting cuffs.[9]Impermeable gowns prevent skin contact with the chemical in case of spills or splashes.[10]
Respiratory Protection A NIOSH-certified N95 respirator or higher.[8][9]This is essential to prevent the inhalation of fine particles or aerosols, which can cause respiratory tract irritation.[2][5]
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside the laboratory.[9]

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure during routine handling.

Engineering Controls

All manipulations of solid or dissolved this compound should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to control airborne particles.[8] The work surface should be lined with absorbent, plastic-backed pads to contain any potential spills. An eyewash station and safety shower must be readily accessible.[5][11]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is correctly donned.[9] Prepare the work area by lining it with absorbent pads.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated, clean spatula and weighing vessel.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol) followed by a mild detergent solution.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, face shield, goggles, shoe covers, and finally inner gloves.[9] Wash hands thoroughly with soap and water after removing all PPE.[2][4]

Emergency Procedures: A Plan for the Unexpected

Prompt and correct action is crucial in the event of an emergency.

Emergency SituationImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[3] Seek immediate medical attention.[4]
Spill Management Workflow

A chemical spill should be managed promptly and safely. The following diagram outlines the necessary steps.

Spill_Management_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Hazard Level Evacuate->Assess PPE Don Appropriate PPE (Gloves, Gown, Respirator, Goggles) Assess->PPE Contain Contain the Spill (Use absorbent pads) PPE->Contain Neutralize Neutralize/Absorb (Use chemical spill kit) Contain->Neutralize Collect Collect Waste (Into a labeled, sealed container) Neutralize->Collect Decontaminate Decontaminate the Area (Appropriate solvent & detergent) Collect->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose Report Report the Incident Dispose->Report End End Report->End

Caption: Workflow for managing a chemical spill.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, absorbent materials, and empty containers, must be considered hazardous waste.

Waste TypeDisposal Protocol
Solid Waste Collect in a clearly labeled, sealed container.
Liquid Waste Collect in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE Place all used PPE in a designated hazardous waste bag immediately after doffing.[7][9]

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.

Conclusion

By understanding the potential hazards, diligently using appropriate PPE, and adhering to the outlined handling and emergency procedures, researchers can safely work with this compound. This proactive approach to safety is fundamental to responsible scientific practice.

References

  • Five Chongqing Chemdad Co., Ltd. 7-BROMO-1-METHYL-1H-INDAZOLE. [Link]

  • HALYARD. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Link]

  • PubMed Central (PMC). Safe handling of hazardous drugs. [Link]

  • POGO Satellite Manual. Personal Protective Equipment. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Great Ormond Street Hospital for Children. Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Bromomethyl)-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-(Bromomethyl)-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.